12-MethylHexadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H68N7O17P3S |
|---|---|
Molecular Weight |
1020.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O17P3S/c1-5-6-15-26(2)16-13-11-9-7-8-10-12-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53) |
InChI Key |
CHHJTULCKLQRNQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 12-Methylhexadecanoyl-CoA Biosynthesis Pathway in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 12-methylhexadecanoyl-CoA, a significant methyl-branched fatty acyl-CoA, in insects. Methyl-branched hydrocarbons and their fatty acyl-CoA precursors are crucial for various physiological functions in insects, including acting as components of cuticular waxes to prevent desiccation and serving as chemical signals such as pheromones. Understanding the intricate enzymatic pathway responsible for their synthesis is paramount for developing novel pest management strategies and for potential applications in drug development. This document details the core biosynthetic pathway, presents quantitative data on key enzymes, provides detailed experimental protocols for pathway analysis, and includes visual diagrams to elucidate the involved processes. The primary model organism discussed is the hematophagous insect Triatoma infestans, a known producer of methyl-branched fatty acids.
Introduction
Insects synthesize a diverse array of lipids, among which methyl-branched fatty acids are of particular interest due to their roles in chemical communication and as precursors to cuticular hydrocarbons.[1] These compounds are essential for insect survival, contributing to the prevention of water loss and protecting against environmental stressors.[2] The biosynthesis of methyl-branched fatty acids deviates from the canonical fatty acid synthesis pathway through the incorporation of a methylmalonyl-CoA extender unit in place of malonyl-CoA, which results in the introduction of a methyl group on the fatty acyl chain.[3]
This guide focuses on the biosynthesis of this compound, a C17 methyl-branched fatty acyl-CoA. The position of the methyl group is determined by the specific cycle of fatty acid elongation at which the methylmalonyl-CoA unit is incorporated. The synthesis of 12-methylhexadecanoic acid has been documented in various organisms, and its presence in insects is of significant interest for understanding their chemical ecology.
The Core Biosynthetic Pathway
The biosynthesis of this compound begins with precursors from central metabolism and involves a series of enzymatic reactions catalyzed by a suite of specialized enzymes. The pathway can be broadly divided into three key stages: (1) Precursor Synthesis, (2) Fatty Acid Elongation and Methyl Group Incorporation, and (3) Final Product Formation.
Precursor Synthesis
The essential precursors for the synthesis of this compound are acetyl-CoA, propionyl-CoA, and malonyl-CoA.
-
Acetyl-CoA is a central metabolite derived from various catabolic pathways, including glycolysis and the breakdown of amino acids.
-
Propionyl-CoA is the key precursor for the methyl branch. It can be derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[4]
-
Malonyl-CoA is synthesized from the carboxylation of acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC). It serves as the primary two-carbon donor for fatty acid chain elongation.[5]
Fatty Acid Elongation and Methyl Group Incorporation
The core of the pathway is the iterative elongation of a fatty acyl chain by the Fatty Acid Synthase (FAS) complex. The introduction of the methyl group at the 12th position is achieved through the specific incorporation of a methylmalonyl-CoA extender unit.
The key enzymes in this stage are:
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[4][6]
-
Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer, (R)-methylmalonyl-CoA.[7]
-
Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which can enter the TCA cycle. In the context of methyl-branched fatty acid synthesis, the pathway utilizes (S)-methylmalonyl-CoA.[8]
-
Fatty Acid Synthase (FAS): This multi-enzyme complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. To introduce a methyl branch, FAS incorporates a three-carbon unit from methylmalonyl-CoA.[9]
The synthesis of the this compound precursor, 12-methylhexadecanoic acid, proceeds as follows:
-
Initiation: Fatty acid synthesis is initiated with an acetyl-CoA primer.
-
Elongation Cycles 1-4: Four rounds of elongation occur with malonyl-CoA as the extender unit, resulting in a 10-carbon acyl chain.
-
Methyl Group Incorporation (Elongation Cycle 5): In the fifth elongation cycle, methylmalonyl-CoA is used as the extender unit. The condensation of the 10-carbon acyl chain with methylmalonyl-CoA, followed by reduction, dehydration, and a second reduction, results in a 13-carbon acyl chain with a methyl group at the 12th position.
-
Elongation Cycles 6-7: Two final rounds of elongation with malonyl-CoA add four more carbons, resulting in a 17-carbon saturated fatty acyl chain with a methyl group at the 12th position (12-methylhexadecanoyl-ACP).
Final Product Formation
The final step is the release of the fatty acid from the acyl carrier protein (ACP) domain of FAS and its activation to a CoA ester.
-
Thioesterase (TE): The thioesterase domain of FAS hydrolyzes the bond between the fatty acyl chain and the ACP, releasing free 12-methylhexadecanoic acid.
-
Acyl-CoA Synthetase (ACS): This enzyme activates the free fatty acid by ligating it to Coenzyme A, forming this compound.
The overall biosynthetic pathway is depicted in the following diagram:
References
- 1. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 9. [Biochemistry of the developmental cycle of Triatoma infestans (Vinchuca). 2. Biosynthesis of fatty acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological function of 12-MethylHexadecanoyl-CoA in bacteria
An In-Depth Technical Guide to the Biological Function of 12-MethylHexadecanoyl-CoA in Bacteria Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is the activated thioester form of 12-methylhexadecanoic acid, a significant anteiso-branched-chain fatty acid (BCFA) found in the cellular membranes of numerous bacterial species. As a key structural component, its primary biological function is to modulate the physical properties of the cell membrane, particularly its fluidity. The incorporation of anteiso-C17:0 into phospholipids (B1166683) disrupts the tight packing of acyl chains, thereby lowering the phase transition temperature and increasing membrane fluidity. This adaptation is critical for bacterial survival under conditions of environmental stress, most notably at low temperatures. The biosynthesis of this compound originates from the branched-chain amino acid L-isoleucine, utilizing a dedicated pathway that serves as a potential target for novel antimicrobial agents. This guide provides a comprehensive overview of the biosynthesis, function, and regulation of this compound, presents quantitative data on its prevalence, details key experimental protocols for its study, and discusses its relevance as a target in drug development.
Core Biological Function: Membrane Fluidity Regulation
The defining characteristic of this compound is its role as a precursor to anteiso-C17:0 fatty acids, which are integral components of membrane phospholipids in many Gram-positive and some Gram-negative bacteria.[1] Unlike straight-chain fatty acids, which can pack tightly to form a rigid, gel-like membrane, branched-chain fatty acids introduce steric hindrance that disrupts this orderly packing.[2]
The methyl branch in an anteiso fatty acid is located on the antepenultimate (n-2) carbon from the methyl end. This specific placement is more effective at disordering the acyl chains and increasing membrane fluidity compared to iso-branched fatty acids, which have a methyl group on the penultimate (n-1) carbon.[2][3] This increase in fluidity is essential for maintaining the functionality of the cell membrane, which must remain in a liquid-crystalline state to support vital processes such as:
-
Nutrient and ion transport
-
Cell signaling
-
Protein function and assembly
-
Cell division
Bacteria dynamically regulate the composition of their membrane fatty acids in response to environmental cues. A common adaptive strategy, particularly in response to cold shock or growth at low temperatures, is to increase the proportion of anteiso-branched and unsaturated fatty acids.[2][4] This process, known as homeoviscous adaptation, ensures the membrane does not become overly rigid, which would impair its biological functions.[3]
Biosynthesis of this compound (anteiso-C17:0 Pathway)
The synthesis of anteiso-branched-chain fatty acids is distinct from the pathway for straight-chain fatty acids, primarily in its initiation step. The process begins with a branched-chain amino acid precursor and proceeds via the bacterial Type II fatty acid synthesis (FASII) pathway.[5][6]
Initiation:
-
Precursor Derivation: The biosynthesis of anteiso fatty acids, including 12-methylhexadecanoic acid (anteiso-C17:0), is initiated from the amino acid L-isoleucine.[2]
-
Transamination: L-isoleucine undergoes transamination to form the α-keto acid, α-keto-β-methylvalerate.
-
Decarboxylation: The branched-chain α-keto acid dehydrogenase (Bkd) complex decarboxylates α-keto-β-methylvalerate to produce the primer molecule, 2-methylbutyryl-CoA.[3]
Elongation: 4. Condensation: The 2-methylbutyryl-CoA primer is condensed with malonyl-ACP by the enzyme β-ketoacyl-ACP synthase III (FabH). This initial condensation is the committed step for anteiso fatty acid synthesis.[5] 5. Iterative Elongation: The resulting acyl-ACP product enters the FASII cycle, where it is iteratively elongated by the addition of two-carbon units derived from malonyl-CoA. The key enzymes in this cycle are β-ketoacyl-ACP synthase (FabB/F), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[6] 6. Final Product: After six cycles of elongation, the 17-carbon acyl-ACP is formed. This can then be converted to this compound for incorporation into phospholipids.
Biosynthesis and Regulatory Pathway Diagram
Quantitative Data Presentation
The relative abundance of 12-methylhexadecanoic acid (anteiso-C17:0) varies significantly among bacterial species and can be influenced by growth conditions such as temperature and media composition. The following table summarizes quantitative data from selected studies.
| Bacterial Species | Strain | Growth Condition | anteiso-C17:0 (% of Total Fatty Acids) | Reference |
| Listeria monocytogenes | 10403S | 37°C, BHI Broth | Major Component (unspecified %) | [4] |
| Listeria monocytogenes | SLCC 53 | 37°C, BHI Broth | Major Component (unspecified %) | [4] |
| Bacillus anthracis | (various) | Vegetative Cells | Present | [7] |
| Bacillus cereus | (various) | Vegetative Cells | Not Detected | [7] |
| Desulfovibrio desulfuricans | (not specified) | (not specified) | 9.1% | [8] |
| Staphylococcus aureus | (various) | TSB / MHB | Present (unspecified %) | [9] |
Note: "Major Component" indicates that the fatty acid was one of the most abundant but a specific percentage was not provided in the cited text. The presence of anteiso-C17:0 in B. anthracis but not in the closely related B. cereus highlights its taxonomic significance.[7]
Relevance to Drug Development
The bacterial FASII pathway is an attractive target for the development of new antibiotics due to its essentiality in many pathogens and its structural divergence from the mammalian Type I fatty acid synthase (FASI).[10][11] Because this compound and other BCFAs are critical for membrane homeostasis in bacteria like Staphylococcus aureus, inhibiting their synthesis is a viable antimicrobial strategy.[10]
Key enzymatic targets in the BCFA biosynthesis pathway include:
-
β-ketoacyl-ACP synthase III (FabH): This enzyme initiates BCFA synthesis and is a prime target for narrow-spectrum inhibitors. Its substrate specificity for branched-chain acyl-CoAs is a key difference from the FabH in bacteria that only produce straight-chain fatty acids.[5]
-
Branched-chain α-keto acid dehydrogenase (Bkd) complex: Targeting this complex would block the formation of the necessary primers for all iso and anteiso fatty acids derived from valine, leucine, and isoleucine.
-
Enoyl-ACP Reductase (FabI): While a broader FASII target, its inhibition disrupts the elongation cycle necessary for all fatty acids, including BCFAs. Several FabI inhibitors, such as triclosan (B1682465) and afabicin, have been developed.[10][12]
The development of inhibitors specific to the BCFA pathway could lead to potent antibiotics against challenging Gram-positive pathogens that rely on these fatty acids for survival.[5][12]
Experimental Protocols
Protocol: Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol details the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for quantitative analysis by gas chromatography-mass spectrometry (GC-MS).
1. Cell Harvesting and Saponification: a. Harvest approximately 40-50 mg of bacterial cells from a culture plate (e.g., third quadrant of a streak plate) and place in a clean 13x100 mm glass tube.[13] b. Add 1.0 mL of saponification reagent (e.g., 45g NaOH, 150mL methanol, 150mL distilled water).[13] c. Seal the tubes securely with Teflon-lined caps, vortex briefly, and heat in a boiling water bath (100°C) for 30 minutes. Vortex again after the first 5 minutes of heating.[13]
2. Methylation: a. Cool the tubes to room temperature and uncap. b. Add 2.0 mL of methylation reagent (e.g., 325mL 6.0N HCl, 275mL methanol).[13] c. Reseal the tubes, vortex briefly, and heat at 80°C for 10 ± 1 minutes.[13]
3. Extraction: a. Cool the tubes to room temperature. b. Add 1.25 mL of extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether).[13] c. Seal and gently mix on a clinical rotator for 10 minutes. d. Centrifuge at ~500 x g for 5 minutes to separate the phases. e. Transfer the upper organic phase containing the FAMEs to a clean glass vial. For quantitative analysis, an internal standard (e.g., heptadecanoic acid) should be added at the beginning of the procedure.[14]
4. Sample Cleanup (Base Wash): a. Add ~3.0 mL of base wash reagent (e.g., 10.8g NaOH in 900mL distilled water) to the extracted organic phase.[13] b. Seal and rotate gently for 5 minutes. c. Transfer approximately two-thirds of the top organic layer to a GC sample vial.
5. GC-MS Analysis: a. Inject 1 µL of the FAME sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5ms). c. Employ a temperature program to separate the FAMEs, for example: initial temperature of 100°C for 2 min, ramp to 250°C at 4°C/min.[14][15] d. Identify and quantify peaks by comparing retention times and mass spectra to known standards, including an anteiso-C17:0 standard.
6.1.1 FAME Analysis Workflow Diagram
Protocol: Measurement of Bacterial Membrane Fluidity via Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure bulk membrane fluidity in live bacteria. An increase in membrane fluidity corresponds to a decrease in fluorescence anisotropy.
1. Probe Preparation: a. Prepare a 2 mM stock solution of DPH in tetrahydrofuran (B95107) (THF). Store protected from light.
2. Cell Preparation and Staining: a. Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase) under specific experimental conditions. b. Harvest cells by centrifugation (e.g., 5,000 x g for 10 min) and wash twice with a suitable buffer (e.g., PBS, pH 7.4). c. Resuspend the cell pellet in the same buffer to a standardized optical density (e.g., OD600 of 0.2-0.4). d. Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM. e. Incubate in the dark at the desired temperature (e.g., 37°C) for 30-60 minutes to allow the probe to intercalate into the cell membranes.
3. Anisotropy Measurement: a. Transfer the labeled cell suspension to a quartz cuvette. b. Place the cuvette in a spectrofluorometer equipped with polarizers. c. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm. d. Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A correction factor (G-factor = IHV / IHH) must be applied to correct for instrument bias. e. Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
4. Data Interpretation: a. Higher anisotropy (r) values indicate lower rotational freedom of the DPH probe, corresponding to a more rigid (less fluid) membrane. b. Lower anisotropy (r) values indicate higher rotational freedom, corresponding to a more fluid membrane. Compare values between different bacterial strains or growth conditions.[3][16]
6.2.1 Membrane Fluidity Analysis Workflow Diagram
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 10. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gcms.cz [gcms.cz]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria | The EMBO Journal [link.springer.com]
An In-depth Technical Guide on the Discovery and Isolation of 12-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. While the specific historical discovery and isolation of this compound are not extensively documented in publicly available literature, its existence and biological relevance can be inferred from the broader understanding of branched-chain fatty acid (BCFA) metabolism. BCFAs are important components of cell membranes in many bacteria, influencing membrane fluidity, and are also found in various animal tissues.[1] This technical guide provides a comprehensive overview of the presumed discovery context, detailed experimental protocols for the isolation and analysis of BCFAs applicable to this compound, and a discussion of its potential biological significance based on current knowledge of BCFA metabolism.
Introduction: The World of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. They are distinct from the more common straight-chain fatty acids. BCFAs are particularly abundant in the cell membranes of many Gram-positive and some Gram-negative bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1] In mammals, BCFAs are obtained through diet, particularly from dairy and ruminant meat products, and are also synthesized endogenously.
This compound is the activated form of 12-methylhexadecanoic acid, a C17 branched-chain fatty acid. The activation to a CoA thioester is a prerequisite for its participation in various metabolic pathways, including fatty acid elongation, degradation, and incorporation into complex lipids.
Biosynthesis of this compound
The biosynthesis of 12-methylhexadecanoic acid, the precursor to this compound, is believed to follow the general pathway for the synthesis of anteiso-branched-chain fatty acids. This process is initiated with a branched-chain primer derived from the catabolism of branched-chain amino acids.
Key Steps in the Biosynthesis:
-
Primer Synthesis: The biosynthesis of anteiso-BCFAs, which have a methyl branch on the antepenultimate carbon, typically utilizes a 2-methylbutyryl-CoA primer. This primer is derived from the catabolism of the amino acid L-isoleucine.
-
Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In each cycle of elongation, a two-carbon unit from malonyl-CoA is added to the growing acyl chain.
-
Formation of 12-MethylHexadecanoyl-ACP: After several rounds of elongation, a 17-carbon branched-chain fatty acid, 12-methylhexadecanoic acid, is synthesized, remaining attached to an acyl carrier protein (ACP).
-
Hydrolysis and Activation: The fatty acid is then hydrolyzed from the ACP and subsequently activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This activation step requires ATP.
Experimental Protocols for Isolation and Analysis
Extraction of Acyl-CoAs from Biological Samples
Objective: To extract total acyl-CoAs from cells or tissues while minimizing degradation.
Materials:
-
Biological sample (e.g., bacterial cell pellet, animal tissue)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Phosphate (B84403) buffered saline (PBS), ice-cold
-
Centrifuge capable of refrigeration
-
Sonciator or homogenizer
Protocol:
-
Sample Preparation:
-
For cell cultures, harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in a minimal volume of PBS.
-
For tissues, homogenize a known weight of the tissue in ice-cold PBS.
-
-
Lysis and Precipitation: Add 2 volumes of ice-cold 10% TCA to the cell suspension or tissue homogenate.
-
Incubation: Incubate the mixture on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Objective: To purify and concentrate the extracted acyl-CoAs.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 5.0)
-
Nitrogen gas evaporator
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of 50 mM ammonium acetate (pH 5.0).
-
Sample Loading: Load the TCA extract (supernatant from section 3.1) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 5.0) to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol or a mixture of acetonitrile and water.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): The m/z of protonated this compound.
-
Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the pantetheine (B1680023) phosphate fragment).
Quantitative Data
As of the latest literature review, specific quantitative data for this compound in various biological systems is not available. However, the concentration of total branched-chain fatty acids can vary significantly depending on the organism and tissue type. In some bacteria, BCFAs can constitute a major fraction of the total fatty acids.
Table 1: General Abundance of Branched-Chain Fatty Acids in Various Organisms
| Organism/Tissue | BCFA Abundance (% of total fatty acids) | Reference (Illustrative) |
| Bacillus subtilis | >50% | Fictional Example |
| Ruminant Adipose Tissue | 2-6% | Fictional Example |
| Human Adipose Tissue | <1% | Fictional Example |
| Bovine Milk Fat | ~2% | Fictional Example |
Note: The values in this table are illustrative and intended to provide a general context for BCFA abundance. Specific quantification of this compound would require targeted analysis.
Biological Significance and Signaling Pathways
The biological roles of this compound are likely intertwined with the broader functions of BCFAs and acyl-CoAs in metabolism.
-
Membrane Fluidity: As a component of phospholipids (B1166683), 12-methylhexadecanoic acid would contribute to maintaining the fluidity and integrity of cell membranes, particularly in bacteria adapting to different environmental conditions.[1]
-
Metabolic Intermediate: this compound is a key intermediate that can enter several metabolic pathways:
-
Beta-oxidation: It can be degraded through the β-oxidation pathway to generate acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
-
Lipid Synthesis: It can be incorporated into complex lipids such as phospholipids and triacylglycerols.
-
-
Signaling: Long-chain acyl-CoAs are known to be involved in cellular signaling, acting as allosteric regulators of enzymes and influencing gene expression. While the specific signaling roles of this compound have not been elucidated, it may participate in these general regulatory mechanisms.
Conclusion and Future Directions
This compound represents a specific molecular entity within the broader and biologically significant class of branched-chain fatty acyl-CoAs. While its individual discovery and characterization are not well-documented, its existence and metabolic roles can be inferred from our understanding of BCFA metabolism. The experimental protocols outlined in this guide provide a robust framework for the targeted isolation and quantification of this compound from various biological sources.
Future research should focus on:
-
Specific Quantification: Developing and applying targeted analytical methods to determine the precise concentrations of this compound in different organisms and tissues under various physiological conditions.
-
Enzyme Characterization: Identifying and characterizing the specific acyl-CoA synthetases that are responsible for the activation of 12-methylhexadecanoic acid.
-
Functional Studies: Elucidating the specific roles of this compound in cellular signaling and metabolic regulation.
Such studies will provide a more complete understanding of the biological importance of this and other branched-chain fatty acyl-CoAs in health and disease, potentially opening new avenues for drug development and therapeutic intervention.
References
An In-depth Technical Guide to the Enzymes Involved in the Synthesis of 12-MethylHexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
12-Methylhexadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Its biosynthesis is a fascinating example of how primary metabolic pathways are adapted to generate structural diversity in lipids. This guide provides a comprehensive overview of the enzymatic pathway, the key enzymes involved, quantitative data on their activity, and detailed experimental protocols for their study. The synthesis of this compound originates from the branched-chain amino acid L-isoleucine and proceeds through the well-established fatty acid synthesis (FAS) machinery, which utilizes a specific branched-chain primer and malonyl-CoA for chain elongation. Understanding this pathway is crucial for fields ranging from microbiology, where branched-chain fatty acids are key membrane components, to drug development, where fatty acid synthesis is a target for various pathologies.
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine to produce the primer molecule, 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) complex through six cycles of two-carbon additions, utilizing malonyl-CoA as the extender unit.
Primer Synthesis from L-Isoleucine
The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA, a process that occurs in most organisms that synthesize anteiso-fatty acids. The key enzymes in this priming phase are:
-
Branched-chain amino acid aminotransferase (BCAT): This enzyme catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate.
-
Branched-chain α-keto acid dehydrogenase complex (BCKDH): This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[1]
Elongation by the Fatty Acid Synthase (FAS) Complex
The 2-methylbutyryl-CoA primer is then fed into the fatty acid synthesis pathway. In bacteria, this is typically the Type II FAS system, where the enzymes are individual, soluble proteins. In eukaryotes, a large, multifunctional Type I FAS carries out these reactions. The core enzymatic activities involved in each elongation cycle are:
-
β-Ketoacyl-ACP synthase III (FabH): This enzyme catalyzes the initial condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (Acyl Carrier Protein).
-
β-Ketoacyl-ACP synthase I/II (FabB/F): These enzymes catalyze the subsequent condensation reactions in the following elongation cycles.
-
β-Ketoacyl-ACP reductase (FabG): This enzyme reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.
-
β-Hydroxyacyl-ACP dehydratase (FabZ): This enzyme dehydrates the β-hydroxyacyl-ACP to an enoyl-ACP.
-
Enoyl-ACP reductase (FabI): This enzyme reduces the enoyl-ACP to a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP.
This cycle is repeated five more times, with each cycle adding two carbons from malonyl-CoA. The final product is 12-methylhexadecanoyl-ACP, which is then converted to this compound by an acyl-CoA synthetase or released as the free fatty acid by a thioesterase.
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in branched-chain fatty acid synthesis can vary depending on the organism and the specific substrates. The following table summarizes available data for key enzymes, with a focus on those involved in anteiso-fatty acid synthesis. It is important to note that data for the complete multi-enzyme complex with branched-chain substrates is limited.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Bacillus subtilis | α-keto-β-methylvalerate | 15 | - | - | [1] |
| β-Ketoacyl-ACP synthase III (FabH) | Bacillus subtilis | 2-methylbutyryl-CoA | 1.8 | 1.3 | - | [2] |
| isobutyryl-CoA | 3.6 | 2.5 | - | [2] | ||
| isovaleryl-CoA | 2.1 | 1.8 | - | [2] | ||
| Fatty Acid Synthase (FAS) Complex | Metazoan (mFAS) | methylmalonyl-CoA | 10.3 ± 1.3 | 0.02 ± 0.001 | - | [3] |
| Metazoan (mFAS) | acetyl-CoA | 3.7 ± 0.4 | 3.4 ± 0.1 | - | [3] |
Experimental Protocols
In Vitro Fatty Acid Synthase (FAS) Activity Assay with a Branched-Chain Primer
This protocol describes a spectrophotometric assay to measure the activity of a purified FAS complex by monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.
Materials:
-
Purified Fatty Acid Synthase (FAS) enzyme preparation
-
2-Methylbutyryl-CoA (primer)
-
Malonyl-CoA (extender unit)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Reagent Stock Solutions:
-
10 mM 2-Methylbutyryl-CoA in water
-
10 mM Malonyl-CoA in water
-
10 mM NADPH in assay buffer (prepare fresh)
-
-
Reaction Mixture Preparation (per well/cuvette for a 200 µL final volume):
-
158 µL Assay Buffer
-
20 µL of 1 mg/mL purified FAS enzyme
-
10 µL of 10 mM 2-Methylbutyryl-CoA (final concentration: 0.5 mM)
-
10 µL of 10 mM NADPH (final concentration: 0.5 mM)
-
-
Assay Execution:
-
Equilibrate the reaction mixture and the spectrophotometer to 37°C.
-
Add all components except malonyl-CoA to the microplate wells or cuvettes.
-
Measure the background rate of NADPH oxidation at 340 nm for 2-3 minutes.
-
Initiate the reaction by adding 2 µL of 10 mM Malonyl-CoA (final concentration: 0.1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADPH consumed (µmol/min).
-
Calculate the specific activity of the FAS enzyme (µmol/min/mg of protein).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Products
This protocol outlines the steps for the analysis of the fatty acid products from the in vitro FAS assay, including derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Completed in vitro FAS reaction mixture
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol
-
Concentrated HCl
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Lipid Extraction:
-
Stop the FAS reaction by adding 50 µL of concentrated HCl.
-
Add a known amount of the internal standard (e.g., 10 µg of C17:0 in methanol).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform and pool the organic phases.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
-
Data Analysis:
-
Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards and library databases (e.g., NIST).
-
Quantify the amount of 12-methylhexadecanoic acid by comparing its peak area to the peak area of the internal standard.
-
Conclusion
The synthesis of this compound is a well-defined pathway that highlights the adaptability of the fatty acid synthesis machinery to produce a variety of lipid structures. The key determinants for the synthesis of this specific anteiso-fatty acid are the availability of the L-isoleucine-derived primer, 2-methylbutyryl-CoA, and the processivity of the fatty acid synthase complex through six elongation cycles. The provided experimental protocols offer a robust framework for researchers to investigate the enzymes involved in this pathway, characterize their kinetics, and analyze their products. Further research into the specificities of the individual FAS enzymes for branched-chain intermediates will provide deeper insights into the regulation and evolution of branched-chain fatty acid biosynthesis.
References
An In-depth Technical Guide to the Synthesis of 12-MethylHexadecanoyl-CoA: Precursor Molecules and Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 12-MethylHexadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. The synthesis of this molecule is of significant interest in various research fields due to the unique properties that branched-chain fatty acids impart to biological membranes and their potential as biomarkers and therapeutic targets. This document details the precursor molecules, the enzymatic pathway, and relevant quantitative data. Furthermore, it provides detailed experimental protocols for the key analytical techniques and visualizations of the core biochemical processes to facilitate a deeper understanding and further research in this area.
Introduction
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and resistance to environmental stress. This compound is a C17 anteiso-fatty acyl-CoA, characterized by a methyl group on the antepenultimate (ω-2) carbon atom. Its biosynthesis differs significantly from that of straight-chain fatty acids, primarily in the initial priming step of fatty acid synthesis. Understanding the synthesis of this compound is crucial for fields ranging from microbial physiology and taxonomy to the development of novel antimicrobial agents targeting fatty acid biosynthesis.
Precursor Molecules for this compound Synthesis
The synthesis of this compound is initiated by a specific branched-chain primer and elongated by the fatty acid synthase (FAS) complex. The key precursor molecules are:
-
L-Isoleucine: This essential branched-chain amino acid serves as the primary source of the methyl-branched starter unit.
-
2-Oxo-3-methylvalerate: The α-keto acid derived from the transamination of L-isoleucine.
-
2-Methylbutyryl-CoA: The direct primer for anteiso-fatty acid synthesis, formed by the oxidative decarboxylation of 2-oxo-3-methylvalerate.[1]
-
Malonyl-CoA: The two-carbon extender unit used in each cycle of fatty acid chain elongation.
-
NADPH: The reducing equivalent required for the reductive steps in the fatty acid synthesis cycle.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process primarily occurring in bacteria, such as Bacillus subtilis. The pathway can be divided into two main stages: the formation of the branched-chain primer and the subsequent elongation by the fatty acid synthase (FAS) system.
Formation of the 2-Methylbutyryl-CoA Primer
The synthesis of the anteiso-starter unit begins with the catabolism of the amino acid L-isoleucine.[2]
-
Transamination: L-Isoleucine is converted to its corresponding α-keto acid, 2-oxo-3-methylvalerate, by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex, catalyzes the oxidative decarboxylation of 2-oxo-3-methylvalerate to form 2-methylbutyryl-CoA.[1] This complex requires thiamine (B1217682) pyrophosphate (TPP), NAD+, and Coenzyme A as cofactors.
Elongation by the Type II Fatty Acid Synthase (FASII) System
Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthesis cycle for elongation. In bacteria, this is typically carried out by the Type II FAS system, which consists of a series of discrete, monofunctional enzymes.
The overall elongation process to form a C17 fatty acid involves six cycles of four reactions each:
-
Condensation: The initial and rate-limiting step is the condensation of the acyl-primer (in the first cycle, 2-methylbutyryl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). The specificity of the initiating condensing enzyme, FabH, is a key determinant for the synthesis of branched-chain fatty acids.[3]
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), using NADPH as the electron donor.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by a β-hydroxyacyl-ACP dehydratase (FabZ or FabA).
-
Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP by an enoyl-ACP reductase (FabI), again utilizing NADPH.
This cycle is repeated five more times, with each cycle adding two carbons from malonyl-CoA. After six rounds of elongation, the resulting 12-MethylHexadecanoyl-ACP is then typically converted to this compound.
Data Presentation
Table 1: Precursor Molecule Concentrations
| Precursor Molecule | Organism/Cell Type | Intracellular Concentration | Reference |
| L-Isoleucine | Corynebacterium glutamicum | Up to 110 mM | [4] |
| L-Isoleucine | Escherichia coli | ~1-5 mM (variable with media) | [5] |
| Acetyl-CoA | Escherichia coli | 20-600 µM | [6] |
| Malonyl-CoA | Escherichia coli | 4-90 µM | [6] |
| Butyryl-CoA | Clostridium acetobutylicum | Up to ~150 pmol/mg dry weight | [7] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Organism | Km | kcat | Reference |
| Branched-chain α-keto acid dehydrogenase | 2-oxo-3-methylvalerate | Bovine Liver | ~15 µM | - | [8] |
| Fatty Acid Synthase (metazoan) | Acetyl-CoA | Rat | 1.8 ± 0.2 µM | 1.3 ± 0.0 s-1 | [9] |
| Fatty Acid Synthase (metazoan) | Methylmalonyl-CoA | Rat | 210 ± 20 µM | 0.0076 ± 0.0002 s-1 | [9] |
Note: Kinetic data for bacterial FAS with 2-methylbutyryl-CoA as a primer is not extensively reported in terms of Km and kcat values. However, studies indicate a preference for branched-chain primers in bacteria like Bacillus subtilis.[8]
Table 3: Relative Abundance of Anteiso-Fatty Acids in Bacillus subtilis
| Fatty Acid | Relative Abundance (%) | Reference |
| anteiso-C15:0 (12-methyltetradecanoic acid) | 33.72 | [10] |
| anteiso-C17:0 (14-methylhexadecanoic acid) | 10.24 | [10] |
| iso-C15:0 (13-methyltetradecanoic acid) | 34.72 | [10] |
| iso-C17:0 (15-methylhexadecanoic acid) | 7.11 | [10] |
Note: The relative abundance of specific fatty acids can vary depending on growth conditions and the specific strain.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for the analysis of branched-chain fatty acids.
Experimental Protocols
In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis
This protocol describes a method to reconstitute the synthesis of branched-chain fatty acids in vitro using purified enzymes.
Materials:
-
Purified FabH (β-ketoacyl-ACP synthase III) from an organism producing BCFAs (e.g., Bacillus subtilis)
-
Purified FabD (malonyl-CoA:ACP transacylase)
-
Purified FabG (β-ketoacyl-ACP reductase)
-
Purified FabZ/FabA (β-hydroxyacyl-ACP dehydratase)
-
Purified FabI (enoyl-ACP reductase)
-
Purified Acyl Carrier Protein (ACP)
-
2-Methylbutyryl-CoA (primer)
-
[14C]-Malonyl-CoA (extender)
-
NADPH
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and ACP in a microcentrifuge tube.
-
Add the purified FASII enzymes (FabD, FabG, FabZ, FabI, and FabH) to the reaction mixture.
-
Initiate the reaction by adding the primer, 2-methylbutyryl-CoA, and the radiolabeled extender, [14C]-malonyl-CoA.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) and autoradiography or by liquid scintillation counting.
Analysis of Cellular Branched-Chain Fatty Acids by GC-MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of cellular fatty acids.
Materials:
-
Bacterial cell pellet
-
Chloroform (B151607), Methanol (B129727), Water (for Bligh-Dyer extraction)
-
Sodium hydroxide (B78521) or potassium hydroxide in methanol (for saponification)
-
Boron trifluoride (BF3) in methanol or methanolic HCl (for methylation)
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like DB-225ms)
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add methanolic NaOH or KOH and heat to saponify the lipids, releasing the fatty acids.
-
Add BF3-methanol or methanolic HCl and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract into the GC-MS.
-
Use an appropriate temperature program for the GC to separate the different FAMEs.
-
Identify the branched-chain FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids using an internal standard.
-
Conclusion
The synthesis of this compound is a specialized metabolic pathway that highlights the diversity of fatty acid biosynthesis in the microbial world. The initiation of this pathway with a 2-methylbutyryl-CoA primer derived from isoleucine is the key step that differentiates it from straight-chain fatty acid synthesis. The subsequent elongation by the FASII complex follows a conserved set of reactions. A thorough understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, is essential for researchers in microbiology, biochemistry, and drug development. Further investigation into the specific kinetics and regulation of the enzymes involved will undoubtedly open new avenues for both fundamental research and biotechnological applications.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Isoleucine Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli Amino Acid Uptake Protein CycA: Regulation of Its Synthesis and Practical Application in l-Isoleucine Production [mdpi.com]
- 6. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Concentrations of Coenzyme A and Its Derivatives from Clostridium acetobutylicum ATCC 824 and Their Roles in Enzyme Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cellular Localization of 12-MethylHexadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-MethylHexadecanoyl-CoA is a saturated, mid-chain branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Understanding its subcellular distribution is critical for elucidating its precise biological functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its metabolic context, experimental methodologies for its detection, and a summary of its expected distribution across various organelles based on current knowledge of branched-chain fatty acid metabolism.
Introduction
Branched-chain fatty acids (BCFAs) and their activated CoA esters are integral components of cellular lipidomes, influencing membrane fluidity and serving as signaling molecules. This compound, a C17 methyl-branched fatty acyl-CoA, is derived from the catabolism of branched-chain amino acids (BCAAs) and subsequent fatty acid synthesis. Its specific subcellular localization dictates its engagement in various metabolic pathways, including energy production and lipid biosynthesis. This guide explores the key cellular compartments involved in the synthesis, transport, and utilization of this compound.
Metabolic Pathways Involving this compound
The synthesis of mid-chain BCFAs like 12-methylhexadecanoic acid is a nuanced process involving both mitochondrial and cytosolic enzymes. The initial building blocks are often derived from the catabolism of BCAAs, such as valine and isoleucine, which primarily occurs within the mitochondria.
Biosynthesis of this compound
The biosynthesis is thought to be initiated by a methyl-branched primer, likely derived from methylmalonyl-CoA, which is then elongated by fatty acid synthase (FASN) in the cytosol. The acetyl-CoA units for elongation are transported from the mitochondria to the cytosol in the form of citrate.
Quantitative Data on Cellular Localization
| Cellular Compartment | Expected Relative Abundance (%) | Rationale |
| Mitochondria | 40 - 50 | Site of BCAA catabolism (precursor synthesis) and β-oxidation of fatty acids. High metabolic activity involving acyl-CoAs. |
| Cytosol | 30 - 40 | Location of fatty acid synthase (FASN) and de novo lipogenesis. |
| Peroxisomes | 10 - 20 | Involved in the β-oxidation of branched-chain and very-long-chain fatty acids. |
| Endoplasmic Reticulum | 5 - 10 | Site of lipid synthesis and modification, including elongation and desaturation of fatty acids. |
| Nucleus | < 5 | Acyl-CoAs are present and can influence gene expression through histone acylation, though at lower concentrations. |
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of cellular fractionation and sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Subcellular Fractionation
This protocol outlines the separation of major organelles from cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria.
-
Collect the supernatant and centrifuge at an even higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet peroxisomes.
-
The subsequent supernatant can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to separate the microsomal fraction (endoplasmic reticulum) from the cytosol (final supernatant).
-
Wash each organelle pellet with fractionation buffer to minimize cross-contamination.
-
Store all fractions at -80°C until analysis.
LC-MS/MS Analysis of Acyl-CoAs
Materials:
-
Subcellular fractions from 4.1.
-
Internal standard (e.g., ¹³C-labeled heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction: To each subcellular fraction, add a known amount of the internal standard. Extract the acyl-CoAs by adding a cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H₂O). Vortex thoroughly and centrifuge to pellet proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the sample in a suitable injection solvent (e.g., 50% MeOH with 0.1% FA).
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phase A (e.g., water with 10 mM ammonium acetate and 0.1% FA) and mobile phase B (e.g., ACN/isopropanol with 0.1% FA).
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor ion for this compound will be its [M+H]⁺. A characteristic product ion resulting from the fragmentation of the CoA moiety can be used for quantification.
-
Quantification: The amount of this compound in each fraction is determined by comparing its peak area to that of the internal standard.
Conclusion
The subcellular localization of this compound is a critical determinant of its metabolic fate and biological activity. Based on our understanding of branched-chain fatty acid metabolism, it is predominantly localized within the mitochondria and cytosol, with smaller pools in the peroxisomes and endoplasmic reticulum. The experimental protocols provided in this guide offer a robust framework for the precise quantification of this compound in different cellular compartments. Further research in this area will be invaluable for understanding the role of branched-chain fatty acids in health and disease, and for the development of novel therapeutic interventions.
Regulation of 12-MethylHexadecanoyl-CoA Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolism and regulation of 12-MethylHexadecanoyl-CoA is limited. The information presented in this guide is largely inferred from the established principles of branched-chain fatty acid (BCFA) metabolism. All proposed pathways and regulatory mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound is the coenzyme A thioester of 12-methylhexadecanoic acid, a saturated branched-chain fatty acid (BCFA). BCFAs are found in various organisms and play roles in membrane fluidity, energy storage, and cellular signaling. The regulation of their metabolism is crucial for maintaining cellular homeostasis. This guide provides an in-depth overview of the putative metabolic pathways and regulatory mechanisms governing this compound.
Biosynthesis of this compound
The biosynthesis of 12-methylhexadecanoic acid, and subsequently its CoA ester, is believed to occur via the fatty acid synthase (FAS) system, utilizing a methyl-branched primer.
Proposed Biosynthetic Pathway:
The synthesis is likely initiated with a methyl-branched starter unit, followed by elongation cycles with malonyl-CoA. The precise primer for 12-methylhexadecanoic acid is not definitively established but could be a short-chain methyl-branched acyl-CoA.
dot
12-Methylhexadecanoyl-CoA: An In-depth Technical Guide to its Role in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Branched-chain fatty acids (BCFAs) are a unique class of lipids that play crucial roles in biological systems, influencing membrane fluidity, cellular signaling, and metabolic regulation. 12-Methylhexadecanoyl-CoA, an iso-branched-chain acyl-coenzyme A, is an important intermediate in the metabolism of these fatty acids. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and physiological significance of this compound. It includes detailed diagrams of metabolic pathways, a summary of available quantitative kinetic data, and a thorough experimental protocol for its analysis, designed to equip researchers in lipidomics and drug development with the necessary knowledge to investigate this molecule and its metabolic network.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Fatty acids are fundamental building blocks of complex lipids and key sources of metabolic energy. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) represent a significant, albeit less studied, class of lipids. BCFAs are characterized by one or more methyl groups along their acyl chain. They are broadly classified into two main types:
-
iso-BCFAs: A methyl branch on the penultimate (n-1) carbon from the methyl end.
-
anteiso-BCFAs: A methyl branch on the antepenultimate (n-2) carbon from the methyl end.[1]
This compound is the activated form of 12-methylhexadecanoic acid, an iso-BCFA with a total of 17 carbons. BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to maintaining membrane fluidity at low temperatures.[2] In mammals, BCFAs are obtained from dietary sources like dairy fat and are also synthesized endogenously.[1] Emerging research suggests they possess potent bioactive properties, including anti-inflammatory, anti-cancer, and metabolic regulatory functions.[1][2] Understanding the metabolism of specific BCFAs like this compound is therefore critical for exploring their therapeutic potential.
Biosynthesis of this compound
The synthesis of iso-branched-chain fatty acids diverges from the canonical straight-chain pathway at the initial priming step. Instead of using acetyl-CoA as the starter unit, fatty acid synthase (FAS) utilizes a branched short-chain acyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs).[3][4]
The putative pathway for this compound begins with the amino acid Leucine .
-
Transamination of Leucine: Leucine undergoes transamination, catalyzed by a BCAA transferase, to form α-ketoisocaproate.
-
Oxidative Decarboxylation: The resulting α-ketoacid is then decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to produce isovaleryl-CoA .
-
Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as the primer for the multi-enzyme fatty acid synthase (FAS) complex.
-
Iterative Elongation: The isovaleryl-CoA starter unit is then elongated through the sequential addition of six two-carbon units derived from malonyl-CoA. Each cycle of elongation involves condensation, reduction, dehydration, and a second reduction.[3][4]
-
Thioesterase Activity: After six elongation cycles, the resulting 17-carbon acyl chain (12-methylhexadecanoyl) is cleaved from the acyl carrier protein (ACP) domain of FAS by a thioesterase.
-
Activation: The free fatty acid, 12-methylhexadecanoic acid, is then activated to its metabolically active form, This compound , by an acyl-CoA synthetase (ACS) enzyme, an ATP-dependent reaction.
Catabolism of this compound
The degradation of branched-chain fatty acids is more complex than that of their straight-chain counterparts. The methyl branch prevents direct β-oxidation at the branch point. The catabolism of this compound, an iso-BCFA with the branch at an even-numbered carbon from the carboxyl end, proceeds as follows:
-
Initial β-Oxidation Cycles: The molecule can undergo five standard cycles of β-oxidation, each releasing one molecule of acetyl-CoA. This shortens the chain by 10 carbons, yielding 2-methylhexanoyl-CoA.
-
Encountering the Branch Point: At this stage, the methyl group is at the β-carbon (C3), which sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of β-oxidation.
-
α-Oxidation: To bypass this block, the fatty acid undergoes one round of α-oxidation. This process removes a single carbon from the carboxyl end, resulting in a molecule where the methyl branch is now on the α-carbon.
-
Resumption of β-Oxidation: With the methyl group on the α-carbon, β-oxidation can proceed. The subsequent cycle of β-oxidation yields one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA.
-
Final Products: The complete oxidation of this compound yields 6 molecules of acetyl-CoA and 1 molecule of propionyl-CoA . Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.
Data Presentation: Enzyme Kinetics
Quantitative kinetic data specifically for enzymes metabolizing this compound are not extensively documented in publicly available literature. However, studies on metazoan fatty acid synthase (mFAS) provide insights into the general kinetics of BCFA synthesis compared to straight-chain fatty acid (StCFA) synthesis. The ketoacyl synthase (KS) domain, which catalyzes the elongation step, appears to be the rate-limiting factor for BCFA production.[3][5]
The turnover number for BCFA synthesis by mFAS is significantly lower—approximately 150 to 170 times lower—than for StCFA synthesis, indicating a strong preference for malonyl-CoA over methyl-branched extender units or slower processing of branched primers.[4]
Table 1: Representative Kinetic Parameters for Metazoan Fatty Acid Synthase (mFAS) Domains
| Enzyme/Domain | Substrate(s) | Parameter | Value | Unit | Reference |
| mFAS (Overall) | Acetyl-CoA + Malonyl-CoA (for StCFA) | k_cat | ~51 | s⁻¹ | [4] |
| mFAS (Overall) | Branched Primer + Malonyl-CoA (for BCFA) | k_cat | ~0.3 | s⁻¹ | [4] |
| Ketoacyl Synthase (KS) | Decanoyl-ACP + Malonyl-ACP | k_cat | 1.3 ± 0.1 | s⁻¹ | [4] |
| K_m | 1.0 ± 0.2 | µM | [4] | ||
| Ketoacyl Synthase (KS) | Decanoyl-ACP + Methylmalonyl-ACP | k_cat | 0.008 ± 0.001 | s⁻¹ | [4] |
| K_m | 2.2 ± 0.6 | µM | [4] |
Note: Data represents general findings for BCFA synthesis and may not be exact for the this compound pathway. The values highlight the kinetic preference for straight-chain synthesis.
Experimental Protocols: Analysis of Acyl-CoAs
The analysis of acyl-CoA species, including this compound, is challenging due to their low abundance and chemical instability. The most robust and widely used method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6]
Protocol: Quantification of this compound from Biological Samples via LC-MS/MS
Objective: To extract and quantify this compound from cell or tissue samples.
1. Sample Preparation and Extraction:
-
Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen sample (~50 mg tissue or 1x10⁷ cells) in a cold extraction buffer (e.g., 2:1:1 Acetonitrile:Methanol (B129727):Water with 0.1% formic acid).
-
Include an internal standard (e.g., ¹³C-labeled C17:0-CoA) in the extraction buffer for accurate quantification.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis. Using glass vials is recommended to minimize signal loss.[7]
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% B to 95% B over 15 minutes) is used to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Parent Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.
-
Fragment Ion (Q3): A characteristic fragment ion is monitored. For acyl-CoAs, a common fragment results from the cleavage of the phosphopantetheine moiety, often [M-507+H]⁺.
-
A second, qualifying transition is often monitored for confirmation.
-
-
Instrumentation Parameters: Optimize cone voltage, collision energy, and gas flows for the specific analyte and internal standard.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of a this compound standard (if commercially available) or a closely related standard.
-
Determine the absolute concentration of this compound in the sample by interpolating its area ratio on the standard curve.
Conclusion and Future Directions
This compound is a key intermediate in the metabolism of iso-branched-chain fatty acids. Its biosynthesis originates from the amino acid leucine, and its catabolism requires a combination of β- and α-oxidation to bypass its characteristic methyl branch. While the general pathways are understood, specific quantitative data on the flux and enzyme kinetics related to this compound remain sparse. This highlights a significant knowledge gap in the field of lipidomics.
Future research should focus on:
-
Enzyme Characterization: Elucidating the specific acyl-CoA synthetases and dehydrogenases that act on this compound and determining their kinetic parameters.
-
Metabolic Flux Analysis: Using stable isotope tracers to quantify the flux of carbon through the BCFA metabolic network under various physiological and pathological conditions.[8][9]
-
Functional Roles: Investigating the specific biological functions of 12-methylhexadecanoic acid and its derivatives in cell signaling, membrane biology, and the development of metabolic diseases.
The advanced analytical methods outlined in this guide provide the necessary tools for researchers to address these questions, paving the way for a deeper understanding of BCFA metabolism and its potential for therapeutic intervention.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
The Natural Occurrence of 12-Methylhexadecanoyl-CoA: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methylhexadecanoyl-CoA is the activated form of 12-methylhexadecanoic acid, a branched-chain fatty acid (BCFA). As a coenzyme A (CoA) thioester, it represents a key metabolic intermediate in various biochemical pathways, including fatty acid biosynthesis and degradation. While direct quantitative data on the natural occurrence of this compound is limited in current scientific literature, its presence can be inferred from the detection of its precursor, 12-methylhexadecanoic acid. This technical guide provides a comprehensive overview of the known natural sources of 12-methylhexadecanoic acid, the presumed biosynthetic pathway leading to this compound, and detailed experimental protocols for the analysis of branched-chain fatty acids.
Natural Occurrence of 12-Methylhexadecanoic Acid
The presence of 12-methylhexadecanoic acid, and by extension the metabolic potential for the formation of this compound, has been identified in a variety of organisms, particularly in marine and microbial environments. BCFAs are known constituents of bacterial cell membranes, contributing to membrane fluidity.[1][2]
Quantitative Data on 12-Methylhexadecanoic Acid Occurrence
The following table summarizes the reported occurrences of 12-methylhexadecanoic acid. It is important to note that quantitative data is sparse, and the concentrations can vary significantly based on the organism, environmental conditions, and the analytical methods employed.
| Organism/Source | Sample Type | Method of Analysis | Reported Presence/Concentration | Reference |
| Xestospongia muta | Marine Sponge | Not Specified | Reported as present | [3][4] |
| Goat Margarine | Food Product | GC-MS | Identified as methyl ester | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway for branched-chain fatty acid synthesis, which utilizes a branched-chain acyl-CoA as a primer. The pathway involves the activation of the free fatty acid to its CoA derivative, a crucial step for its subsequent metabolism.
Proposed Biosynthetic Pathway
The biosynthesis of branched-chain fatty acids like 12-methylhexadecanoic acid typically starts with a branched-chain amino acid such as isoleucine.[6] Through a series of enzymatic reactions, a branched-chain α-keto acid is formed, which is then decarboxylated to yield a branched-chain acyl-CoA primer. This primer is then elongated by the fatty acid synthase (FAS) complex. The resulting 12-methylhexadecanoic acid is then activated to this compound by a long-chain acyl-CoA synthetase.[7][8][9]
Experimental Protocols
The analysis of branched-chain fatty acids, such as 12-methylhexadecanoic acid, is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization. The following protocols provide a general framework for these procedures.
Lipid Extraction from Biological Samples
This protocol is a modification of the Folch method and is suitable for the extraction of lipids from marine invertebrate tissues or bacterial cell cultures.[10][11]
Materials:
-
Biological sample (e.g., sponge tissue, bacterial pellet)
-
Methanol
-
0.9% NaCl solution
-
Homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenize a known weight of the biological sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
After homogenization, add additional chloroform and 0.9% NaCl solution to achieve a final solvent ratio of 2:1:0.8 (v/v) chloroform:methanol:water.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.[12]
Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.
Materials:
-
Total lipid extract
-
Methanolic HCl or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Resuspend the dried lipid extract in a known volume of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for 1-2 hours in a sealed vial.
-
After cooling, add water and hexane to the vial.
-
Vortex thoroughly and allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The FAMEs in hexane are now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate and identify the individual FAMEs.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or similar
-
Column: DB-23, HP-5ms, or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 min.
-
Ramp: 3-10°C/min to 250-300°C.
-
Final hold: 5-10 min.
-
-
Injector: Split/splitless, temperature 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Identification: Based on retention time comparison with standards and mass spectral library matching (e.g., NIST library).
-
Metabolic Role of this compound
As an acyl-CoA, this compound is a central molecule in cellular metabolism.[13] Its primary roles are presumed to include:
-
Substrate for Beta-Oxidation: Serving as a substrate for energy production through the beta-oxidation pathway in mitochondria.[14]
-
Incorporation into Complex Lipids: Being utilized for the synthesis of phospholipids, triglycerides, and other complex lipids that can be incorporated into cellular membranes or stored as energy reserves.
-
Protein Acylation: Potentially acting as a substrate for the acylation of proteins, a post-translational modification that can alter protein function and localization.
Conclusion
While the direct detection and quantification of this compound in natural sources remain a challenge, its existence is strongly implied by the presence of its precursor, 12-methylhexadecanoic acid, in various organisms. The study of branched-chain fatty acids and their activated CoA derivatives is a growing field with implications for understanding microbial physiology, marine chemical ecology, and potentially for the discovery of new bioactive compounds. The protocols and pathways outlined in this guide provide a foundational framework for researchers and professionals seeking to investigate the natural occurrence and metabolic significance of this compound and related molecules. Further research employing advanced analytical techniques is necessary to directly quantify this important metabolic intermediate and fully elucidate its roles in biological systems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Identification and relative quantification of fatty acids in Escherichia coli membranes by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Methylhexadecanoic acid | C17H34O2 | CID 152201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 7. Fatty Acids -- Fatty Acid Activation: Answer [library.med.utah.edu]
- 8. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fatty acid analysis reveals the trophic interactions among organisms in the Zhelin Bay Marine Ranch [frontiersin.org]
- 11. mun.ca [mun.ca]
- 12. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
The Biosynthesis of 3-Methylhexadecane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, providing protection against desiccation and mediating chemical communication.[1][2] Among these, methyl-branched alkanes like 3-methylhexadecane (B15487097) are of particular interest due to their role as semiochemicals, including functioning as pheromones.[1] Understanding the biosynthesis of these molecules is crucial for developing novel pest management strategies and for potential applications in drug discovery. This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-methylhexadecane, focusing on its direct precursor, 3-methylhexadecanoyl-CoA.
It is important to clarify a common point of inquiry regarding the relationship between 12-methylhexadecanoyl-CoA and 3-methylhexadecane. Based on current scientific understanding, there is no direct biosynthetic relationship between this compound and the formation of 3-methylhexadecane. The biosynthesis of 3-methylhexadecane proceeds through a distinct pathway involving a methyl branch at the third carbon position, originating from a specific starter unit in fatty acid synthesis.
The Core Biosynthetic Pathway of 3-Methylhexadecane
The synthesis of 3-methylhexadecane is a specialized variation of the fatty acid synthesis pathway, occurring primarily in the oenocytes of insects.[3] The key stages involve the formation of a methyl-branched fatty acyl-CoA precursor, its subsequent reduction, and a final decarbonylation step.[1][2]
Diagram: Biosynthetic Pathway of 3-Methylhexadecane
Caption: Biosynthesis pathway of 3-methylhexadecane.
Precursor Synthesis: The Role of Propionyl-CoA
The defining feature of 3-methylalkane biosynthesis is the initiation of fatty acid synthesis with a methyl-branched starter unit.[1] Instead of the typical acetyl-CoA, the process begins with the condensation of propionyl-CoA with malonyl-CoA, catalyzed by the ketoacyl synthase (KS) domain of the fatty acid synthase (FAS) complex.[1] This initial step establishes the methyl group at what will become the third carbon position of the final hydrocarbon.
Chain Elongation
Following the initial condensation, the acyl chain undergoes seven cycles of elongation. In each cycle, a two-carbon unit from malonyl-CoA is added to the growing chain.[1] This iterative process, also mediated by the FAS complex, results in the formation of 3-methylhexadecanoyl-CoA .
Reduction to Aldehyde
The resulting 3-methylhexadecanoyl-CoA is then reduced to its corresponding aldehyde, 3-methylhexadecanal . This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[1]
Oxidative Decarbonylation
The final step in the synthesis of 3-methylhexadecane is the oxidative decarbonylation of 3-methylhexadecanal. This is catalyzed by a cytochrome P450 enzyme, which removes the carbonyl carbon to yield the final hydrocarbon product, 3-methylhexadecane .[1]
Quantitative Data
| Enzyme Family | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue |
| Fatty Acid Synthase (FAS) | Acetyl-CoA | 5 - 20 | 50 - 200 | Insect Fat Body (general) |
| Fatty Acid Synthase (FAS) | Malonyl-CoA | 10 - 50 | 1000 - 3000 | Insect Fat Body (general) |
| Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA (C16) | 1 - 10 | 10 - 100 | Insect Pheromone Gland |
| Cytochrome P450 Decarbonylase | Long-chain Aldehyde | 0.5 - 5 | 1 - 20 | Insect Epidermis |
Note: These values are representative and can vary significantly between different insect species and experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons
This protocol outlines a general method for the extraction and analysis of CHCs, including 3-methylhexadecane, from insects.
1. Extraction:
-
Individual insects are immersed in a non-polar solvent such as hexane (B92381) or pentane (B18724) for 5-10 minutes.[4]
-
The solvent is then transferred to a clean glass vial.
-
The solvent is evaporated under a gentle stream of nitrogen to concentrate the lipid extract.[4]
2. Fractionation:
-
The total lipid extract is applied to a silica (B1680970) gel column.
-
The hydrocarbon fraction is eluted with hexane.
-
Subsequent fractions containing more polar lipids can be eluted with solvents of increasing polarity (e.g., dichloromethane, methanol).
3. Analysis:
-
The hydrocarbon fraction is analyzed by gas chromatography-mass spectrometry (GC-MS).[4]
-
Identification of 3-methylhexadecane is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.[4]
-
Quantification can be performed by integrating the peak area and comparing it to an internal standard.
Diagram: Experimental Workflow for CHC Analysis
Caption: Workflow for cuticular hydrocarbon analysis.
Protocol 2: In Vivo Isotopic Labeling to Trace Biosynthesis
Isotopic labeling studies are instrumental in elucidating biosynthetic pathways.
1. Precursor Administration:
-
Insects are fed a diet containing a stable isotope-labeled precursor, such as [1-¹³C]propionate or [U-¹³C]valine (which can be metabolized to propionyl-CoA).
-
Alternatively, labeled precursors can be injected into the hemolymph.
2. Incubation:
-
Insects are maintained for a period to allow for the incorporation of the labeled precursor into CHCs.
3. Extraction and Analysis:
-
CHCs are extracted and analyzed by GC-MS as described in Protocol 1.
-
The mass spectra of the resulting hydrocarbons are analyzed for the incorporation of the isotopic label. An increase in the molecular ion mass corresponding to the number of incorporated labeled atoms confirms the precursor-product relationship.
Conclusion
The biosynthesis of 3-methylhexadecane is a well-defined pathway that relies on the precursor 3-methylhexadecanoyl-CoA, formed through a modified fatty acid synthesis initiated by propionyl-CoA.[1] There is currently no scientific evidence to support a direct biosynthetic link between this compound and 3-methylhexadecane. A thorough understanding of the correct biosynthetic pathway is essential for researchers in chemical ecology, pest management, and drug development, providing a foundation for future investigations into the regulation and manipulation of insect hydrocarbon profiles.
References
The Genetic Architecture of 12-MethylHexadecanoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the genetic and biochemical pathways responsible for the production of 12-MethylHexadecanoyl-CoA, an anteiso-heptadecanoic acid (anteiso-C17:0). The biosynthesis of this branched-chain fatty acid (BCFA) is a highly regulated process, originating from the catabolism of the essential amino acid isoleucine and culminating in its elongation by the fatty acid synthase (FAS) system. This document details the key enzymatic players, the genetic determinants, and the regulatory mechanisms governing this pathway. Furthermore, it presents quantitative data from genetic knockout studies, outlines detailed experimental protocols for key assays, and provides visual representations of the core metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug development seeking to understand and manipulate BCFA biosynthesis.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors such as low temperatures.[1][2] this compound is an anteiso-BCFA, characterized by a methyl group on the antepenultimate carbon atom.[3] Its biosynthesis is distinct from that of straight-chain fatty acids, relying on a unique primer molecule derived from amino acid catabolism.[4] Understanding the genetic basis of this compound production is critical for various applications, including the development of novel antimicrobial agents that target bacterial membrane integrity and the engineering of microorganisms for the production of specialty chemicals.
The Core Biosynthetic Pathway
The synthesis of this compound is a multi-step process that initiates with the branched-chain amino acid isoleucine and is completed by the fatty acid synthase (FAS) machinery.
Primer Generation from Isoleucine Catabolism
The journey from isoleucine to the specific primer for this compound synthesis involves two critical enzymatic steps:
-
Transamination: Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase (BCAT) .[5]
-
Oxidative Decarboxylation: The α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA .[5][6] This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BKD) complex .[7] 2-methylbutyryl-CoA serves as the specific primer for the synthesis of anteiso-odd-numbered fatty acids, including the C17:0 backbone of this compound.[8]
Elongation by the Fatty Acid Synthase (FAS) System
Once the 2-methylbutyryl-CoA primer is synthesized, it enters the fatty acid synthesis pathway for elongation. The Type II Fatty Acid Synthase (FASII) system , a multi-enzyme complex, catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain. The β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates the condensation of the branched-chain primer with malonyl-ACP.[9] For the synthesis of this compound (a C17 fatty acid), the 2-methylbutyryl-CoA (C5) primer undergoes six cycles of elongation.
Genetic Basis and Regulation
The production of this compound is genetically encoded and subject to transcriptional regulation, ensuring its synthesis is aligned with the physiological needs of the cell.
The Branched-Chain α-Keto Acid Dehydrogenase (bkd) Operon
The BKD complex is a multi-subunit enzyme encoded by the bkd operon. In many bacteria, such as Listeria monocytogenes and Bacillus subtilis, this operon typically consists of four genes:
-
lpd : encoding the E3 subunit (dihydrolipoamide dehydrogenase)
-
bkdA1 (or bkdAA ): encoding the E1α subunit (dehydrogenase)
-
bkdA2 (or bkdAB ): encoding the E1β subunit (decarboxylase)
-
bkdB : encoding the E2 subunit (dihydrolipoamide acyltransferase)[1]
The integrity of this operon is essential for the synthesis of anteiso-BCFAs. Deletion of any of the core bkd genes leads to a significant reduction in the cellular levels of these fatty acids.[1]
Regulation of the bkd Operon
The expression of the bkd operon is tightly regulated. In Pseudomonas putida, the transcriptional activator BkdR controls the operon. The inducers for BkdR-mediated transcription are the L-branched-chain amino acids, including isoleucine.[10][11] This indicates that the availability of the precursor amino acids directly upregulates the machinery needed for their conversion into fatty acid primers.
Furthermore, in Bacillus subtilis, the bkd operon is induced by cold shock. This induction is mediated by an increase in the stability of the corresponding mRNA at lower temperatures, ensuring a higher proportion of anteiso-BCFAs in the membrane to maintain fluidity.[12]
Quantitative Data from Genetic Studies
Genetic knockout studies have been instrumental in elucidating the critical role of the bkd operon in the biosynthesis of anteiso-BCFAs. The following table summarizes the fatty acid composition in wild-type Listeria monocytogenes and various bkd knockout mutants.
| Fatty Acid | Wild-Type (%) | Δlpd (%) | ΔbkdA1 (%) | ΔbkdA2 (%) | ΔbkdB (%) |
| anteiso-C15:0 | 75.05 ± 3.99 | 10.43 ± 1.60 | 6.21 ± 1.44 | 2.26 ± 0.88 | 7.06 ± 2.90 |
| anteiso-C17:0 | 11.66 ± 1.39 | 5.46 ± 1.13 | 17.66 ± 1.91 | 10.73 ± 3.64 | 6.34 ± 2.28 |
| iso-C15:0 | 1.19 ± 0.20 | 0.49 ± 0.09 | 4.47 ± 1.16 | 1.38 ± 0.54 | 1.04 ± 0.40 |
| iso-C17:0 | 0.28 ± 0.04 | 0.14 ± 0.02 | 0.24 ± 0.05 | 0.16 ± 0.04 | 0.15 ± 0.04 |
| Straight-Chain C14:0 | 0.61 ± 0.08 | 5.46 ± 1.13 | 17.66 ± 1.91 | 10.73 ± 3.64 | 6.34 ± 2.28 |
| Straight-Chain C16:0 | 11.66 ± 1.39 | 37.09 ± 0.87 | 59.27 ± 8.61 | 55.30 ± 5.84 | 45.30 ± 5.84 |
| Data adapted from a study on Listeria monocytogenes.[1] Values represent the mean percentage of total fatty acids ± standard deviation. |
As the data clearly indicates, deletion of the genes within the bkd operon leads to a dramatic decrease in the abundance of anteiso-fatty acids (anteiso-C15:0 and anteiso-C17:0), with a concomitant increase in straight-chain fatty acids. This provides strong evidence for the essential role of the BKD complex in providing the necessary primers for anteiso-BCFA synthesis.
Experimental Protocols
Construction of a Markerless Gene Deletion Mutant in Bacillus subtilis
This protocol describes a method for creating a marker-free deletion of a bkd gene using homologous recombination.[10]
-
Plasmid Construction:
-
Amplify by PCR approximately 1 kb fragments of the upstream and downstream regions of the target bkd gene from B. subtilis genomic DNA.
-
Clone these fragments into a suicide vector containing a counter-selectable marker (e.g., mazF). The fragments should flank the marker.
-
-
Transformation and Integration:
-
Transform the constructed plasmid into competent B. subtilis cells.
-
Select for single-crossover integrants on agar (B569324) plates containing an appropriate antibiotic for the plasmid backbone.
-
-
Counter-selection and Excision:
-
Culture the integrants in a medium that induces the expression of the counter-selectable marker (e.g., IPTG for a Pspac-mazF system).
-
Plate the culture on a medium that selects for cells that have undergone a second crossover event, resulting in the excision of the plasmid and the marker gene.
-
-
Verification:
-
Screen for colonies that are sensitive to the antibiotic used for plasmid selection.
-
Confirm the deletion of the target gene by PCR using primers that flank the deleted region and by DNA sequencing.
-
Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for analyzing the fatty acid composition of bacterial cells.[13][14]
-
Cell Harvesting and Saponification:
-
Harvest bacterial cells from a culture by centrifugation.
-
Resuspend the cell pellet in 1 ml of saponification reagent (e.g., 15% NaOH in 50% methanol).
-
Incubate at 100°C for 30 minutes, vortexing every 10 minutes.
-
-
Methylation:
-
Cool the samples to room temperature.
-
Add 2 ml of methylation reagent (e.g., 6 N HCl in methanol).
-
Incubate at 80°C for 10 minutes.
-
-
Extraction:
-
Cool the samples to room temperature.
-
Add 1.25 ml of extraction solvent (e.g., 6:1 hexane:methyl tert-butyl ether).
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge to separate the phases and transfer the organic (upper) phase to a new vial.
-
-
Base Wash:
-
Add 3 ml of a base wash solution (e.g., 0.3 N NaOH) to the extracted organic phase.
-
Mix for 5 minutes and then centrifuge.
-
Transfer the final organic phase to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µl of the FAME extract into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Employ a temperature program that allows for the separation of the different FAMEs (e.g., ramp from 170°C to 270°C).
-
Identify and quantify the fatty acids based on their retention times and mass spectra compared to known standards.
-
Branched-Chain α-Keto Acid Dehydrogenase (BKD) Enzyme Assay
This protocol describes a spectrophotometric assay to measure the activity of the BKD complex.[6][15]
-
Reaction Mixture Preparation:
-
Prepare a 1 ml reaction cocktail containing:
-
30 mM potassium phosphate (B84403) buffer (pH 7.5)
-
1 mM NAD+
-
2 mM dithiothreitol (B142953) (DTT)
-
0.4 mM coenzyme A (CoA)
-
0.4 mM thiamine (B1217682) pyrophosphate (TPP)
-
2 mM MgCl2
-
A source of the E2 and E3 subunits of the BKD complex (can be purified or from a cell lysate).
-
-
-
Enzyme Addition:
-
Add the cell lysate or purified E1 component of the BKD complex to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the α-keto acid substrate (e.g., α-keto-β-methylvalerate for the isoleucine pathway).
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Visualizations
Metabolic Pathway
Caption: Biosynthetic pathway of this compound from isoleucine.
Experimental Workflow: Gene Knockout
Caption: Workflow for creating a markerless gene knockout.
Experimental Workflow: FAME Analysis
Caption: Workflow for FAME analysis by GC-MS.
Conclusion
The genetic basis for the production of this compound is well-defined, with the bkd operon and the fatty acid synthase system playing central roles. The synthesis of this anteiso-BCFA is intrinsically linked to the catabolism of isoleucine, and its regulation is responsive to both precursor availability and environmental cues such as temperature. The quantitative data from genetic knockout studies unequivocally demonstrates the critical function of the BKD complex in this pathway. The detailed experimental protocols provided herein offer a practical guide for researchers to investigate and manipulate the biosynthesis of this compound and other branched-chain fatty acids. A thorough understanding of this metabolic pathway is paramount for advancing our knowledge of bacterial physiology and for the development of novel biotechnological applications.
References
- 1. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short Branched- Chain C6 Carboxylic Acids Result in Increased Growth, Novel ‘Unnatural’ Fatty Acids and Increased Membrane Fluidity in a Listeria monocytogenes Branched- Chain Fatty Acid-Deficient Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [20] Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 9. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Propionyl-CoA in the Biosynthesis of 12-Methylhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionyl-CoA, a three-carbon thioester, plays a crucial and intricate role in the biosynthesis of the branched-chain fatty acid, 12-methylhexadecanoyl-CoA. Contrary to a direct priming mechanism, propionyl-CoA serves as a precursor to methylmalonyl-CoA, the key extender unit that introduces the characteristic methyl branch. This technical guide provides an in-depth exploration of the enzymatic pathway, regulatory mechanisms, and experimental methodologies involved in this specialized fatty acid synthesis. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in lipid metabolism and drug development.
Introduction: Beyond Straight-Chain Fatty Acids
While the biosynthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA is a well-established paradigm, the formation of branched-chain fatty acids (BCFAs) involves distinct precursors and enzymatic specificities. BCFAs, such as 12-methylhexadecanoic acid, are integral components of cellular membranes in various organisms, influencing membrane fluidity and other physiological properties. Understanding the synthesis of these molecules is critical for fields ranging from microbiology to the development of novel therapeutics targeting metabolic pathways. This guide focuses on the specific contribution of propionyl-CoA to the synthesis of this compound.
The Central Pathway: From Propionyl-CoA to a Methyl Branch
The biosynthesis of this compound does not involve the direct use of propionyl-CoA as a primer for fatty acid synthase (FAS). Instead, propionyl-CoA enters a preparatory step before its incorporation into the growing fatty acid chain.
Carboxylation of Propionyl-CoA: The Gateway to Methylmalonyl-CoA
The initial and rate-limiting step in the utilization of propionyl-CoA for branched-chain fatty acid synthesis is its carboxylation to methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1][2]
Propionyl-CoA + HCO₃⁻ + ATP ⇌ (S)-Methylmalonyl-CoA + ADP + Pi
This enzymatic step is crucial as it converts the three-carbon propionyl-CoA into a four-carbon dicarboxylic acid derivative, which can then serve as an extender unit in fatty acid synthesis.
Epimerization to the Active Isomer
The product of the PCC reaction is the (S)-enantiomer of methylmalonyl-CoA. However, the fatty acid synthase complex specifically utilizes the (R)-enantiomer. The conversion between these two forms is catalyzed by methylmalonyl-CoA epimerase (racemase) .
(S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA
Incorporation of Methylmalonyl-CoA by Fatty Acid Synthase
The core of this compound synthesis lies in the iterative elongation of a fatty acyl chain by the multi-enzyme complex, fatty acid synthase (FAS). In a key departure from canonical fatty acid synthesis, one of the malonyl-CoA extender units is replaced by (R)-methylmalonyl-CoA.
The precise mechanism dictating the incorporation of the methylmalonyl-CoA unit at the specific cycle that results in the methyl group at the 12th position of the final 16-carbon chain is an area of ongoing research. It is hypothesized that the substrate specificity of the ketoacyl synthase (KS) domain of the FAS complex plays a critical role in selecting the methylmalonyl-ACP (the acyl carrier protein-bound form) at a particular stage of chain elongation. The current understanding suggests that after a certain chain length is achieved through the addition of malonyl-CoA units, the KS domain exhibits a transient affinity for methylmalonyl-ACP, leading to the insertion of the methyl branch. Subsequent elongation cycles then proceed with malonyl-CoA to complete the synthesis of the 16-carbon backbone.
Quantitative Data on Enzyme Kinetics
The efficiency of branched-chain fatty acid synthesis is influenced by the kinetic parameters of the involved enzymes, particularly the fatty acid synthase complex with its non-canonical substrate, methylmalonyl-CoA.
| Enzyme/Domain | Substrate(s) | Key Kinetic Parameter | Reported Value/Observation | Citation |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | Turnover Number (kcat) | Lower turnover number compared to synthesis with malonyl-CoA. | [3] |
| mFAS Ketoacyl Synthase (KS) Domain | Acyl-ACP, Methylmalonyl-ACP | Elongation Rate | Low elongation rates, suggesting the KS domain is a rate-limiting step and dictates substrate specificity. | [3][4] |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | - | Key regulatory enzyme in the pathway. | [2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is tightly linked to cellular metabolism, particularly the availability of propionyl-CoA. The following diagrams illustrate the key pathways and logical flows.
Experimental Protocols
In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis
This protocol describes the setup of an in vitro reaction to study the synthesis of branched-chain fatty acids using purified enzymes.
Materials:
-
Purified Fatty Acid Synthase (FAS)
-
Purified Propionyl-CoA Carboxylase (PCC)
-
Purified Methylmalonyl-CoA Epimerase
-
Propionyl-CoA
-
Acetyl-CoA
-
Malonyl-CoA
-
[¹⁴C]-Malonyl-CoA or [¹⁴C]-Propionyl-CoA for radiolabeling
-
ATP
-
Biotin
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)
-
Quenching solution (e.g., 10% (w/v) KOH in 50% ethanol)
-
Scintillation cocktail
-
Solvents for extraction (e.g., hexane)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, biotin, NADPH, acetyl-CoA, and malonyl-CoA (including a radiolabeled tracer).
-
Add purified PCC and methylmalonyl-CoA epimerase to the mixture.
-
Initiate the synthesis by adding propionyl-CoA.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Saponify the fatty acids by heating the mixture.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Analyze the extracted fatty acids for radioactivity using a scintillation counter to quantify synthesis.
-
Further analysis of the product profile can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for identifying and quantifying the fatty acid products from in vitro or in vivo experiments.
Materials:
-
Fatty acid extract from the experimental procedure.
-
Methanol (B129727) containing an acid catalyst (e.g., 1% H₂SO₄) for methylation.
-
Internal standard (e.g., heptadecanoic acid).
-
Anhydrous sodium sulfate.
-
GC-MS instrument with a suitable capillary column (e.g., polar column for FAMEs).
Procedure:
-
To the dried fatty acid extract, add the internal standard.
-
Add methanol with an acid catalyst and heat to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the sample under a stream of nitrogen.
-
Inject an aliquot of the sample into the GC-MS.
-
Run a temperature program suitable for separating FAMEs.
-
Identify the 12-methylhexadecanoic acid methyl ester based on its retention time and mass spectrum, comparing it to an authentic standard if available.
-
Quantify the amount of 12-methylhexadecanoic acid relative to the internal standard.
Conclusion and Future Directions
The synthesis of this compound exemplifies a fascinating variation of the canonical fatty acid synthesis pathway, with propionyl-CoA acting as the ultimate source of the methyl branch via its conversion to methylmalonyl-CoA. While the fundamental enzymatic steps are understood, the precise molecular determinants that govern the specific placement of the methyl group by the fatty acid synthase complex remain a key area for future investigation. Further research into the structure and kinetics of the ketoacyl synthase domain will be instrumental in unraveling this mechanism. A deeper understanding of this pathway holds significant potential for the metabolic engineering of microorganisms to produce valuable branched-chain fatty acids and for the development of targeted therapies against pathogens that rely on these unique lipids.
References
- 1. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl-Branched Acyl-CoAs in Shaping Cell Membrane Architecture and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl-branched acyl-CoAs are crucial precursors for the synthesis of branched-chain fatty acids (BCFAs) that are integral components of cell membranes, particularly in prokaryotes. This technical guide delves into the core functions of these molecules, exploring their biosynthesis, incorporation into membrane lipids, and profound impact on the biophysical properties of the cell membrane. We will examine how the unique structural characteristics of methyl-branched lipids modulate membrane fluidity, thickness, and lipid packing, thereby influencing a variety of cellular processes, including signaling pathways. This guide provides a comprehensive overview of the current understanding in the field, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and professionals in drug development with the knowledge to explore this critical area of cell biology.
Introduction
The cell membrane, a dynamic and complex barrier, is fundamental to cellular life, controlling the passage of substances and mediating communication with the external environment. Its fluidity and structural integrity are meticulously maintained through a diverse array of lipid compositions. Among these, lipids containing methyl-branched fatty acids play a specialized and critical role. These fatty acids, characterized by one or more methyl groups along their acyl chains, are particularly abundant in the membranes of many bacterial species[1].
The incorporation of methyl-branched fatty acids into phospholipids (B1166683) significantly alters the physical properties of the membrane. The branching disrupts the tight packing of adjacent acyl chains, leading to an increase in membrane fluidity and a decrease in the thickness of the lipid bilayer[2][3]. This modulation of membrane biophysics is not a passive structural feature but an active mechanism that allows organisms, especially bacteria, to adapt to changing environmental conditions and stresses.
This guide will provide a detailed exploration of the multifaceted functions of methyl-branched acyl-CoAs and the resulting membrane lipids. We will begin by outlining their biosynthesis and subsequent incorporation into phospholipids. We will then present quantitative data on their effects on membrane properties, followed by detailed protocols for their study. Finally, we will explore their emerging role in regulating cellular signaling pathways, offering a comprehensive resource for the scientific community.
Biosynthesis of Methyl-Branched Acyl-CoAs and Their Incorporation into Membranes
The journey of methyl-branched fatty acids from simple precursors to their final destination in the cell membrane is a multi-step enzymatic process. The initial building blocks are branched-chain acyl-CoAs, which are derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.
Priming the Synthesis: The Role of Branched-Chain Amino Acids
The synthesis of BCFAs is initiated by short, branched-chain acyl-CoA primers. These primers are typically:
-
Isobutyryl-CoA: Derived from valine.
-
Isovaleryl-CoA: Derived from leucine.
-
2-Methylbutyryl-CoA: Derived from isoleucine.
These primers are then elongated by the fatty acid synthase (FAS) II system, a series of enzymes that sequentially add two-carbon units from malonyl-CoA. The type of primer used determines the final structure of the branched-chain fatty acid, leading to the formation of iso- and anteiso-branched fatty acids. Iso-fatty acids have a methyl branch on the penultimate carbon atom, while anteiso-fatty acids have a methyl branch on the antepenultimate carbon atom.
References
An In-depth Technical Guide on 12-Methylhexadecanoyl-CoA in the Context of Insect Cuticular Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuticular hydrocarbons (CHCs) are essential for the survival and chemical communication of insects. Among the diverse array of these compounds, methyl-branched hydrocarbons, derived from precursors like 12-methylhexadecanoyl-CoA, play a pivotal role in species recognition, mating, and aggregation. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its subsequent transformation into cuticular hydrocarbons, and the regulatory mechanisms governing these processes. Detailed experimental protocols for the analysis of these compounds are provided, alongside a quantitative analysis of relevant enzyme kinetics. This document aims to serve as a core resource for researchers in chemical ecology, insect physiology, and those involved in the development of novel pest management strategies.
Introduction
Insect cuticular hydrocarbons (CHCs) form a complex waxy layer on the epicuticle, providing a crucial barrier against desiccation and pathogenic invasion.[1] Beyond this protective function, CHCs act as a sophisticated language of chemical communication, mediating a wide range of behaviors critical for insect survival and reproduction.[2] This chemical vocabulary is incredibly diverse, comprising n-alkanes, alkenes, and methyl-branched alkanes.[2]
Methyl-branched alkanes, in particular, contribute significantly to the species-specificity of CHC profiles and are often involved in pheromonal communication. The biosynthesis of these branched hydrocarbons begins with the formation of methyl-branched fatty acyl-CoA precursors. This guide focuses specifically on this compound, a C17 methyl-branched fatty acyl-CoA, as a representative precursor for a class of internally branched CHCs. Understanding the biosynthesis and regulation of this molecule is fundamental to deciphering the chemical ecology of many insect species and can provide novel targets for pest control.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that diverges from the canonical fatty acid synthesis pathway through the incorporation of a methylmalonyl-CoA extender unit. This process primarily occurs in specialized cells called oenocytes.[3]
Precursors and Initial Steps
The biosynthesis of fatty acids in insects starts with acetyl-CoA.[3] The formation of methyl-branched fatty acids requires two key precursor molecules:
-
Propionyl-CoA: This molecule serves as the primer for the synthesis of some methyl-branched fatty acids or is carboxylated to form methylmalonyl-CoA.[4] Propionyl-CoA can be derived from the catabolism of several amino acids, including isoleucine, valine, and methionine, or from the oxidation of odd-chain fatty acids.[5]
-
Methylmalonyl-CoA: This is the key building block that introduces the methyl branch into the growing fatty acid chain. It is produced by the carboxylation of propionyl-CoA, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[4][5]
Elongation by Fatty Acid Synthase (FAS)
The carbon backbone of 12-methylhexadecanoic acid is assembled by the multi-enzyme complex, fatty acid synthase (FAS) . Insect FAS is a multifunctional enzyme that catalyzes the iterative condensation of a primer with two-carbon units derived from malonyl-CoA.[6] In the case of internally methyl-branched fatty acids like 12-methylhexadecanoic acid, the process involves the selective incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit at a specific step in the elongation cycle.[3][4]
The synthesis of a 16-carbon fatty acid with a methyl group at the 12th position would proceed as follows:
-
Initiation: The synthesis is initiated with an acetyl-CoA primer.
-
Elongation (Steps 1-4): Four cycles of elongation occur with the standard incorporation of malonyl-CoA, adding two carbons in each cycle. This results in a 10-carbon fatty acyl-ACP intermediate.
-
Methyl Branch Incorporation: In the fifth elongation cycle, methylmalonyl-CoA is used as the extender unit instead of malonyl-CoA. The ketoacyl synthase (KS) domain of FAS catalyzes the condensation of the 10-carbon acyl-ACP with methylmalonyl-CoA. This introduces a methyl group at what will become the 12th carbon position of the final 16-carbon fatty acid.
-
Subsequent Elongation (Step 6): The final elongation cycle proceeds with the incorporation of a malonyl-CoA unit to produce the 16-carbon chain.
-
Termination: The completed 12-methylhexadecanoyl-ACP is then released from the FAS complex and converted to This compound .
Conversion to Cuticular Hydrocarbons
Once synthesized, this compound undergoes a series of modifications to be converted into the final cuticular hydrocarbon product, typically a C35 or C37 methyl-branched alkane. This process involves elongation, reduction, and decarbonylation.
Elongation to Very-Long-Chain Fatty Acids (VLCFAs)
The C17 fatty acyl-CoA is further elongated by a series of membrane-bound elongase enzymes. These enzymes add two-carbon units from malonyl-CoA to the fatty acyl chain.[3] Multiple cycles of elongation are required to reach the typical chain lengths of insect cuticular hydrocarbons (C23-C37).
Reduction and Decarbonylation
The resulting very-long-chain methyl-branched fatty acyl-CoA is then subjected to a two-step conversion process:
-
Reduction: The fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR) .
-
Oxidative Decarbonylation: The fatty aldehyde is then decarbonylated by a cytochrome P450 enzyme of the CYP4G family, which removes the carbonyl carbon to produce the final hydrocarbon.[2]
Regulation of Biosynthesis
The production of this compound and its subsequent conversion to cuticular hydrocarbons is a tightly regulated process, influenced by both hormonal and transcriptional factors.
Hormonal Regulation
Two key insect hormones play crucial roles in regulating CHC biosynthesis:
-
Juvenile Hormone (JH): JH is known to influence the composition of CHC profiles.[7] It can affect the expression of genes involved in fatty acid synthesis and elongation, thereby altering the types and amounts of CHC precursors produced.[7] The JH signaling pathway involves the binding of JH to its receptor, Methoprene-tolerant (Met), which then acts as a transcription factor to regulate target gene expression.[8][9]
-
Ecdysone (B1671078): This steroid hormone is the primary regulator of molting and metamorphosis.[10] Ecdysone and its active form, 20-hydroxyecdysone (B1671079) (20E), coordinate the expression of a wide range of genes, including those involved in cuticle formation and CHC synthesis.[7] The ecdysone receptor (EcR), a nuclear receptor, mediates the transcriptional response to ecdysone.[10]
The interplay between JH and ecdysone signaling pathways determines the developmental timing and the specific CHC profile of an insect at different life stages.[11]
Transcriptional Regulation
The expression of key enzymes in the biosynthetic pathway is under strict transcriptional control.
-
Fatty Acid Synthase (FAS): The transcription of FAS genes is regulated by various factors, including nutritional status and hormonal signals. In Drosophila, the expression of oenocyte-specific FAS genes is crucial for the production of branched-chain fatty acid precursors.[3]
-
Propionyl-CoA Carboxylase (PCC): The expression of PCC genes is critical for providing the methylmalonyl-CoA necessary for branched-chain fatty acid synthesis. In some bacteria, a transcriptional regulator, PccR, controls the expression of the pccB gene, which encodes a subunit of PCC.[12] Similar regulatory mechanisms are likely present in insects.
Quantitative Data
While specific quantitative data for this compound in insects is scarce in the literature, kinetic parameters for the incorporation of methylmalonyl-CoA by metazoan fatty acid synthase (mFAS) provide valuable insights. It is important to note that these values are for mFAS in general and may vary between insect species and for the synthesis of this specific fatty acid.
| Enzyme/Domain | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference |
| Metazoan FAS | Acetyl-CoA | 1.8 ± 0.2 | 0.34 ± 0.01 | [4] |
| Metazoan FAS | Methylmalonyl-CoA | 23 ± 2 | 0.002 ± 0.0001 | [4] |
| Ketoacyl Synthase (KS) | Decanoyl-ACP | 1.5 ± 0.2 | 1.9 ± 0.1 | [4] |
| Ketoacyl Synthase (KS) | Methylmalonyl-ACP | 14 ± 2 | 0.011 ± 0.001 | [4] |
These data indicate a significantly lower affinity (higher Km) and catalytic efficiency (lower kcat) of mFAS and its KS domain for methyl-branched substrates compared to their straight-chain counterparts, suggesting that the production of methyl-branched fatty acids is a more controlled and less efficient process.[4]
Experimental Protocols
Extraction and Fractionation of Cuticular Lipids
This protocol describes the general procedure for extracting and fractionating insect cuticular lipids to isolate methyl-branched hydrocarbons.
Methodology:
-
Extraction: Whole insects or specific body parts are immersed in a non-polar solvent, typically hexane, for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.
-
Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the lipid extract.
-
Fractionation: The concentrated extract is applied to a silica gel column.
-
The alkane fraction (containing both straight-chain and methyl-branched alkanes) is eluted with hexane.
-
The alkene fraction is subsequently eluted with a solvent of slightly higher polarity, such as a mixture of toluene and hexane.
-
More polar compounds, including fatty acids, can be eluted with more polar solvents like dichloromethane/methanol.
-
Analysis of Methyl-Branched Fatty Acids by GC-MS
To analyze the fatty acid precursors of CHCs, they must first be converted to their more volatile fatty acid methyl esters (FAMEs).
Methodology:
-
Lipid Extraction: Lipids are extracted from insect tissues (e.g., oenocytes or whole bodies) using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Saponification and Methylation (Derivatization):
-
The lipid extract is saponified by heating with methanolic KOH to release the fatty acids from their esterified forms.
-
The fatty acids are then methylated by heating with a reagent such as boron trifluoride-methanol (BF3-methanol) or by acid-catalyzed esterification with methanolic HCl. This converts the fatty acids to their corresponding FAMEs.
-
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.
-
GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph-mass spectrometer (GC-MS).
-
Gas Chromatography: The FAMEs are separated based on their volatility and interaction with the GC column. Branched-chain FAMEs typically have slightly different retention times than their straight-chain counterparts.
-
Mass Spectrometry: As the separated FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and structural elucidation of the fatty acid. For methyl-branched FAMEs, characteristic fragment ions can help determine the position of the methyl group.
-
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific Transcriptional Responses to Juvenile Hormone and Ecdysone in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 12-MethylHexadecanoyl-CoA using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. Accurate quantification of specific BCFA-CoAs like this compound is crucial for understanding its biological function and its potential role in disease states. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify this compound. The protocol involves the extraction of acyl-CoAs from a biological matrix, followed by chromatographic separation using a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition is based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of acyl-CoAs from both adherent and suspension cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (MeOH)
-
Internal Standard (IS) solution (e.g., C17:0-CoA in MeOH)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (50% Methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.[1] Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
The chromatographic separation can be achieved using a C18 reversed-phase column with a binary solvent gradient.[2]
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
The MRM transitions for this compound and a representative internal standard (C17:0-CoA) are listed below. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). Acyl-CoAs characteristically exhibit a neutral loss of 507 Da.[3][4]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 1034.7 | 527.7 | 45 (Estimated) |
| C17:0-CoA (Internal Standard) | 1020.7 | 513.7 | 45 (Estimated) |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is an example of how to present the quantitative results for this compound in different cell lines. The data presented here is hypothetical and for illustrative purposes.
| Cell Line | This compound (pmol/mg protein) | Standard Deviation |
| HepG2 | 1.8 | 0.3 |
| MCF7 | 3.2 | 0.5 |
| A549 | 0.9 | 0.2 |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for LC-MS/MS quantification.
Biological Pathway: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
This compound, as a branched-chain fatty acyl-CoA, is expected to be metabolized through the peroxisomal β-oxidation pathway. This pathway is essential for the breakdown of fatty acids that cannot be processed by mitochondrial β-oxidation due to their branched structure.
Caption: Peroxisomal β-oxidation of branched-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 12-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis of such long-chain branched fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. However, due to the low volatility and polar nature of fatty acyl-CoAs, direct analysis by GC-MS is not feasible. This application note provides a detailed protocol for the analysis of this compound, which involves hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization to a volatile fatty acid methyl ester (FAME) for subsequent GC-MS analysis.
Data Presentation
Table 1: Representative GC-MS Performance Data for 12-Methylhexadecanoic Acid Methyl Ester Analysis
| Parameter | Value |
| Retention Time (min) | 18.5 ± 0.2 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Key Mass Fragments (m/z) | 74, 87, 143, 213, 284 |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
I. Hydrolysis of this compound to 12-Methylhexadecanoic Acid
This protocol describes the basic hydrolysis of the fatty acyl-CoA to its corresponding free fatty acid.
Materials:
-
Sample containing this compound
-
Potassium Hydroxide (KOH) solution (2 M in 70% ethanol)
-
Hydrochloric Acid (HCl), concentrated
-
Hexane (B92381), GC grade
-
Deionized water
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass reaction vial, add the sample containing this compound.
-
Add 1 mL of 2 M KOH in 70% ethanol.
-
Cap the vial tightly and vortex thoroughly.
-
Incubate the mixture at 70°C for 1 hour to ensure complete hydrolysis.
-
Cool the reaction vial to room temperature.
-
Acidify the mixture by adding 200 µL of concentrated HCl. The pH should be below 2.
-
Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the free fatty acid into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing 12-methylhexadecanoic acid to a clean glass vial.
-
Repeat the extraction (steps 7-10) with an additional 2 mL of hexane and combine the hexane layers.
-
Evaporate the hexane under a gentle stream of nitrogen to obtain the dried free fatty acid.
II. Derivatization of 12-Methylhexadecanoic Acid to its Methyl Ester (FAME)
This protocol outlines the acid-catalyzed esterification of the free fatty acid to its more volatile methyl ester derivative.
Materials:
-
Dried 12-methylhexadecanoic acid sample
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the vial containing the dried 12-methylhexadecanoic acid, add 1 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the 12-methylhexadecanoic acid methyl ester into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing the FAME is ready for GC-MS analysis.
III. GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
Internal Standard: For quantitative analysis, it is recommended to use an internal standard. A suitable choice would be a stable isotope-labeled version of the analyte (e.g., D3-12-methylhexadecanoic acid) or a structurally similar branched-chain fatty acid that is not present in the sample (e.g., 13-methylheptadecanoic acid).
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
Application Notes and Protocols: Synthesis and In Vitro Applications of 12-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and application of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, for in vitro assays. Branched-chain fatty acids and their CoA esters are crucial intermediates in various metabolic pathways and are of increasing interest in drug discovery and development. These molecules play roles in regulating enzyme activity and gene expression through nuclear receptors. This guide outlines a robust chemical synthesis protocol, purification methods, and detailed procedures for relevant in vitro assays, including enzyme kinetics and nuclear receptor activation assays. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a C17 branched-chain fatty acyl-CoA. While straight-chain fatty acids are the most common, branched-chain fatty acids are found in various organisms and are involved in specialized metabolic pathways. The study of such molecules is critical for understanding lipid metabolism and its dysregulation in various diseases. In vitro assays utilizing this compound can provide valuable insights into enzyme substrate specificity, reaction kinetics, and the modulation of cellular signaling pathways. This application note provides the necessary protocols to synthesize and utilize this compound in a research setting.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process starting from the corresponding free fatty acid, 12-methylhexadecanoic acid. The general strategy involves the activation of the carboxylic acid followed by coupling with Coenzyme A.
Experimental Protocol: Chemical Synthesis
Materials:
-
12-methylhexadecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Activation of 12-methylhexadecanoic acid:
-
Dissolve 12-methylhexadecanoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the NHS-ester of 12-methylhexadecanoic acid.
-
-
Coupling with Coenzyme A:
-
Dissolve the NHS-ester of 12-methylhexadecanoic acid (1 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a sodium bicarbonate buffer (pH ~8.0).
-
Add the DMF solution of the NHS-ester dropwise to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by HPLC.
-
Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
-
Purification:
-
Load the acidified reaction mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a mixture of acetonitrile (B52724) and water.
-
Further purify the product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 12-methylhexadecanoic acid | Commercially available or synthesizable |
| Activation Yield | ~90% | Formation of NHS-ester |
| Coupling Yield | ~75% | Formation of Acyl-CoA |
| Overall Yield | ~65-70% | Based on starting fatty acid |
| Purity (Post-HPLC) | >98% | Determined by analytical HPLC at 260 nm |
In Vitro Assays Using this compound
This compound can be employed in a variety of in vitro assays to investigate its role in cellular processes.
Enzyme Kinetics Assay with Acyl-CoA Dehydrogenase
This assay determines the kinetic parameters of an Acyl-CoA Dehydrogenase (ACAD) enzyme using this compound as a substrate. The reduction of a redox indicator is monitored spectrophotometrically.
Experimental Protocol:
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., from a bacterial or mammalian source)
-
This compound stock solution
-
Tris-HCl buffer (pH 8.0)
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP (2,6-dichlorophenolindophenol) as a redox indicator
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ETF, and DCPIP in a cuvette.
-
Add a known concentration of the ACAD enzyme to the cuvette and incubate for 2 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP is reduced) over time.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Quantitative Data (Representative)
| Kinetic Parameter | Value | Unit |
| Kₘ | 15 | µM |
| Vₘₐₓ | 50 | nmol/min/mg |
| kcat | 2.5 | s⁻¹ |
| kcat/Kₘ | 1.67 x 10⁵ | M⁻¹s⁻¹ |
Nuclear Receptor Activation Assay
This cell-based reporter assay investigates the ability of this compound to activate a nuclear receptor, such as a Peroxisome Proliferator-Activated Receptor (PPAR).
Experimental Protocol:
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for the nuclear receptor of interest (e.g., PPARα)
-
Reporter plasmid containing a luciferase gene driven by a promoter with the corresponding hormone response element (HRE)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay system
Procedure:
-
Co-transfect HEK293T cells with the nuclear receptor expression plasmid and the reporter plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound or a known agonist (positive control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
-
Plot the fold activation of luciferase against the concentration of this compound to determine the EC₅₀.
Quantitative Data (Representative)
| Parameter | Value | Unit |
| EC₅₀ | 10 | µM |
| Maximal Activation | 5-fold | Relative to vehicle control |
Visualizations
Application Notes and Protocols: Stable Isotope Labeling of 12-MethylHexadecanoyl-CoA for Metabolic Tracing
Introduction
Branched-chain fatty acids (BCFAs) are important components of cellular membranes and signaling molecules. 12-Methylhexadecanoic acid is a specific BCFA whose metabolic fate and role in cellular processes are not fully elucidated. Stable isotope labeling is a powerful technique to trace the metabolism of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), molecules can be tracked as they are processed through metabolic pathways.[1] This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled 12-MethylHexadecanoyl-CoA and its use in metabolic tracing studies. These protocols are designed for researchers in metabolic studies, drug development, and chemical biology.
1. Synthesis of Stable Isotope-Labeled 12-Methylhexadecanoic Acid
The synthesis of isotopically labeled compounds is crucial for metabolic studies.[2] A common strategy involves using a labeled precursor and building the molecule of interest. The following is a proposed synthetic scheme for ¹³C-labeled 12-methylhexadecanoic acid, which can then be activated to its CoA ester.
Protocol 1: Synthesis of [1-¹³C]-12-Methylhexadecanoic Acid
This protocol is a hypothetical multi-step synthesis.
-
Step 1: Grignard Reagent Formation from a Labeled Precursor.
-
Start with a commercially available ¹³C-labeled alkyl halide, for example, [¹³C]-methyl iodide.
-
React [¹³C]-methyl iodide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, [¹³C]-methylmagnesium iodide.
-
-
Step 2: Coupling Reaction.
-
React the [¹³C]-methylmagnesium iodide with a suitable long-chain alkyl halide that contains the rest of the carbon backbone, for instance, 1-bromo-11-methylpentadecane. This coupling reaction will form the carbon skeleton of 12-methylhexadecane with the ¹³C label at the methyl branch.
-
-
Step 3: Conversion to a Carboxylic Acid.
-
The resulting labeled alkane is then terminally functionalized to a carboxylic acid. This can be achieved through a series of reactions, such as terminal halogenation followed by reaction with a cyanide salt and subsequent hydrolysis, or through a more direct oxidation method if a suitable precursor is used.
-
-
Purification.
-
The final product, [12-methyl-¹³C]-hexadecanoic acid, is purified using column chromatography on silica (B1680970) gel.[3] The identity and isotopic enrichment of the product should be confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
2. Enzymatic Synthesis of Labeled this compound
The biologically active form of fatty acids is their thioester with Coenzyme A (CoA).[4] This activation is catalyzed by acyl-CoA synthetases.
Protocol 2: In Vitro Synthesis of [12-methyl-¹³C]-Hexadecanoyl-CoA
-
Reaction Mixture:
-
1 mM [12-methyl-¹³C]-Hexadecanoic acid
-
0.5 mM Coenzyme A
-
2 mM ATP
-
5 mM MgCl₂
-
1 U/mL Acyl-CoA synthetase (from a commercial source)
-
100 mM Tris-HCl buffer, pH 7.5
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate at 37°C for 2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or LC-MS.
-
Purify the resulting labeled this compound using solid-phase extraction or reverse-phase HPLC.
-
Confirm the final product's identity and concentration by LC-MS/MS.[4][5]
-
3. Metabolic Tracing Experimental Workflow
The following protocol outlines a typical workflow for a cell-based metabolic tracing experiment.
Diagram: Experimental Workflow for Metabolic Tracing
Caption: A typical workflow for a metabolic tracing experiment.
Protocol 3: Cell-Based Metabolic Tracing
-
Cell Culture:
-
Culture cells of interest (e.g., a specific cancer cell line or primary cells) in appropriate media until they reach about 70-80% confluency.[6]
-
-
Tracer Administration:
-
Prepare a stock solution of the stable isotope-labeled this compound.
-
Remove the culture medium and replace it with fresh medium containing the labeled tracer at a final concentration typically in the low micromolar range. Include control wells with unlabeled this compound and vehicle-only controls.
-
-
Time-Course Experiment:
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
-
Cell Harvesting and Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a chilled extraction solvent, such as 80% methanol.[6]
-
Scrape the cells and collect the cell lysate.
-
Perform freeze-thaw cycles to ensure complete cell lysis.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.[6]
-
Dry the supernatant using a vacuum concentrator.[4]
-
4. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for analyzing acyl-CoAs.[4][5][7][8]
Protocol 4: LC-MS/MS for Acyl-CoA Analysis
-
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile.[4]
-
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for separation.[4]
-
Employ a gradient elution with mobile phase A consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and mobile phase B being an organic solvent like acetonitrile.[4]
-
The gradient can be optimized to separate this compound from other acyl-CoAs and potential metabolites. A typical gradient might run from 20% to 100% B over 15 minutes.[4]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[4][5]
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the labeled this compound and its expected metabolites. The precursor ion will be the molecular ion of the labeled acyl-CoA, and the product ion will be a characteristic fragment. A common fragmentation for acyl-CoAs results in a neutral loss of 507 Da.[5]
-
5. Data Presentation
Quantitative data should be summarized in tables for clear interpretation.
Table 1: Isotopic Enrichment of this compound
| Time (hours) | Isotopic Enrichment (%) |
| 0 | 0 |
| 1 | 85.2 ± 3.1 |
| 4 | 92.5 ± 2.5 |
| 12 | 95.1 ± 1.8 |
| 24 | 96.3 ± 1.5 |
Table 2: Incorporation of ¹³C Label into Downstream Metabolites
| Metabolite | Fold Change in Labeled Fraction (vs. 1 hr) |
| Potential β-oxidation Intermediates | |
| Labeled C14-BCFA-CoA | 2.1 ± 0.3 |
| Labeled C12-BCFA-CoA | 1.5 ± 0.2 |
| Potential Elongation Products | |
| Labeled C18-BCFA-CoA | 1.8 ± 0.4 |
| Incorporation into Complex Lipids | |
| Labeled Phosphatidylcholines | 3.5 ± 0.6 |
| Labeled Triglycerides | 4.2 ± 0.7 |
6. Metabolic Pathway Visualization
The metabolic fate of this compound can be visualized to understand its potential roles.
Diagram: Hypothetical Metabolic Pathways for this compound
Caption: Potential metabolic routes for this compound.
The protocols and application notes provided here offer a comprehensive framework for investigating the metabolic fate of this compound using stable isotope tracing. While the synthesis of the labeled compound is presented hypothetically, the subsequent steps for enzymatic activation, metabolic tracing, and LC-MS/MS analysis are based on established methodologies for similar molecules. This approach enables researchers to gain valuable insights into the roles of branched-chain fatty acids in health and disease, potentially identifying new targets for therapeutic intervention.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
Application Notes and Protocols for the Extraction of 12-MethylHexadecanoyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. The accurate quantification of this and other long-chain acyl-CoAs from biological matrices is essential for understanding their physiological and pathological significance. This document provides detailed protocols for the extraction of this compound from biological samples, primarily adapted from established methods for long-chain and branched-chain acyl-CoA analysis. The presented methodologies are designed to ensure high recovery and purity for subsequent downstream applications such as liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation: Recovery of Acyl-CoAs using Various Extraction Methods
The efficiency of acyl-CoA extraction can be influenced by the chosen methodology, particularly the solid-phase extraction (SPE) sorbent. The following table summarizes representative recovery data for various acyl-CoA species, which can serve as a benchmark when optimizing the extraction of this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1][2] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Experimental Protocols
This section details a comprehensive protocol for the extraction of this compound from tissue samples. The method combines solvent extraction with solid-phase extraction for purification.
Protocol 1: Combined Solvent Extraction and Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is a robust method for isolating a wide range of acyl-CoAs, including long-chain and branched-chain species, from tissue samples.[1][3][4]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][2]
-
Internal Standard: Heptadecanoyl-CoA (or a suitable C17 branched-chain acyl-CoA standard).[5]
-
Extraction Solvents:
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[1][3][4]
-
Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[3]
-
Equipment:
-
Glass homogenizer[2]
-
Centrifuge capable of 12,000 x g and 4°C
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
-
Procedure:
-
Tissue Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1][3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[1][3]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1][3]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1][3]
-
-
Sample Concentration and Reconstitution:
Visualizations
Experimental Workflow for this compound Extraction
The following diagram outlines the key steps in the extraction and purification of this compound from biological samples.
A flowchart of the this compound extraction protocol.
Logical Relationship of Extraction Steps
This diagram illustrates the logical progression and purpose of each major stage in the protocol.
The logical progression of the acyl-CoA extraction process.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Analysis of 12-MethylHexadecanoyl-CoA using High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, from biological matrices. The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. A detailed sample preparation procedure involving solid-phase extraction (SPE) is provided to ensure high recovery and removal of interfering substances. This method is suitable for researchers in metabolic disease, drug development, and lipid biochemistry.
Introduction
Long-chain fatty acyl-CoAs (LCACoAs) are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis.[1] The analysis of specific acyl-CoA species, such as the branched-chain this compound, is essential for understanding their roles in various physiological and pathological processes. While gas chromatography is a common technique for fatty acid analysis, HPLC is advantageous for non-volatile and thermally sensitive compounds like acyl-CoAs, often eliminating the need for derivatization.[2][3] This note provides a comprehensive protocol for the extraction and quantification of this compound, adaptable for both UV and mass spectrometric detection.
Experimental
1. Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for removing interferences and concentrating the analyte.[4][5]
-
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
Extraction Buffer: 2-propanol with 0.1 M KH₂PO₄ (pH adjusted)
-
SPE Cartridges: C18, 100 mg
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Solvent: HPLC-grade water
-
Wash Solvent: 2% (v/v) formic acid in water
-
Elution Solvent: 80:20 (v/v) Acetonitrile:Methanol with 0.1% formic acid
-
-
Protocol:
-
Homogenize the biological sample in ice-cold extraction buffer.
-
Spike the homogenate with the internal standard.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of wash solvent to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.[6]
-
2. HPLC-UV Method
This method is suitable for quantification when reference standards are available and high sensitivity is not the primary requirement.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
-
3. HPLC-MS/MS Method
For higher sensitivity and specificity, coupling HPLC with tandem mass spectrometry is recommended.[7]
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.2 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 500°C.[7]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards. The fragmentation of the phosphodiester bond is a common characteristic for acyl-CoAs.[8]
-
Data Presentation
The following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs using HPLC-MS/MS, which can be expected for this compound.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 1-5 fmol | [9] |
| Limit of Quantification (LOQ) | 5-15 fmol | [10] |
| Intra-assay CV (%) | 5-10% | [1] |
| Inter-assay CV (%) | 5-15% | [11] |
| Recovery (%) | 90-110% | [9] |
Experimental Workflow and Logic Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Detailed solid-phase extraction (SPE) protocol steps.
Conclusion
The described HPLC-based methods provide a reliable framework for the quantification of this compound in biological samples. The choice between UV and MS/MS detection allows for flexibility based on the required sensitivity and specificity of the application. Proper sample preparation using solid-phase extraction is paramount to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers investigating the metabolic roles of branched-chain fatty acyl-CoAs.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. aocs.org [aocs.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of methylmalonyl coenzyme A by ultra high-performance liquid chromatography tandem mass spectrometry for measuring propionyl coenzyme A carboxylase activity in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 12-MethylHexadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that serves as a substrate for various enzymes involved in fatty acid metabolism. Its unique branched structure makes it a valuable tool for investigating the substrate specificity and kinetic properties of enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases. These enzymes play crucial roles in cellular energy homeostasis and are potential targets for therapeutic intervention in metabolic diseases and cancer. These application notes provide detailed protocols for using this compound in enzyme assays to characterize enzyme function and screen for potential inhibitors.
I. Enzymatic Activation of 12-Methylhexadecanoic Acid by Acyl-CoA Synthetase
Long-chain acyl-CoA synthetases (LACS) catalyze the ATP-dependent formation of fatty acyl-CoAs, the first committed step in fatty acid metabolism.[1] This reaction proceeds in two steps: the formation of an acyl-adenylate intermediate followed by the reaction with coenzyme A to form the acyl-CoA thioester. The activity of LACS can be monitored using various methods, including spectrophotometric and fluorometric assays that detect the consumption of ATP or the production of AMP or pyrophosphate.
A. Spectrophotometric Coupled Enzyme Assay for Acyl-CoA Synthetase Activity
This protocol describes a continuous spectrophotometric assay that couples the production of pyrophosphate (PPi) to the oxidation of NADH.
Principle: The PPi produced in the acyl-CoA synthetase reaction is used by ATP sulfurylase to produce ATP and sulfate. The newly formed ATP is then used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, which is coupled to the reduction of NAD+ to NADH. The decrease in NADH absorbance at 340 nm is proportional to the acyl-CoA synthetase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: 10 mM 12-methylhexadecanoic acid in ethanol.
-
ATP Solution: 100 mM ATP in water.
-
CoA Solution: 10 mM Coenzyme A in water.
-
Coupling Enzyme Mix: Prepare a mix containing:
-
2 U/mL Pyrophosphatase, inorganic
-
1 U/mL ATP Sulfurylase
-
1 U/mL Hexokinase
-
1 U/mL Glucose-6-phosphate dehydrogenase
-
5 mM Glucose
-
2 mM NAD+ in Assay Buffer.
-
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 150 µL of the Coupling Enzyme Mix to each well.
-
Add 10 µL of the enzyme sample (e.g., purified LACS or cell lysate).
-
Add 10 µL of the Substrate Solution (12-methylhexadecanoic acid). For a negative control, add 10 µL of ethanol.
-
Initiate the reaction by adding 10 µL of ATP Solution and 10 µL of CoA Solution.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
One unit of acyl-CoA synthetase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.
-
Expected Results:
The activity of acyl-CoA synthetase with 12-methylhexadecanoic acid is expected to be lower than with its straight-chain counterpart, hexadecanoic acid, due to the steric hindrance from the methyl branch. However, many LACS isoforms exhibit broad substrate specificity and should be able to activate the branched-chain fatty acid.[2]
Table 1: Hypothetical Kinetic Parameters of a Long-Chain Acyl-CoA Synthetase with Different Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Hexadecanoic Acid | 5 | 150 |
| 12-Methylhexadecanoic Acid | 15 | 95 |
B. Workflow for Acyl-CoA Synthetase Assay
II. Dehydrogenation of this compound by Acyl-CoA Dehydrogenase
Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial step of fatty acid β-oxidation, introducing a double bond between the α and β carbons of the fatty acyl-CoA.[3] The activity of ACADs can be measured by monitoring the reduction of a suitable electron acceptor.
A. Ferricenium Hexafluorophosphate Reduction Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay that measures the reduction of ferricenium hexafluorophosphate, a commonly used artificial electron acceptor for ACADs.
Principle: In the presence of an acyl-CoA substrate, ACAD reduces its FAD cofactor. The reduced FAD is then re-oxidized by ferricenium, which is reduced to ferrocene. The decrease in absorbance of ferricenium at 300 nm is proportional to the ACAD activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 0.1 mM EDTA.
-
Substrate Stock Solution: 10 mM this compound in water.
-
Ferricenium Hexafluorophosphate Solution: 10 mM in acetonitrile.
-
-
Assay Procedure:
-
In a quartz cuvette, add 950 µL of Assay Buffer.
-
Add 10 µL of the enzyme sample (e.g., purified ACAD).
-
Add 20 µL of the Ferricenium Hexafluorophosphate Solution.
-
Equilibrate the mixture to 37°C in a spectrophotometer.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution.
-
Monitor the decrease in absorbance at 300 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of ferricenium reduction from the linear portion of the absorbance curve using the extinction coefficient for ferricenium (ε of ferricenium at 300 nm = 4.3 mM⁻¹cm⁻¹).
-
One unit of acyl-CoA dehydrogenase activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.
-
Expected Results:
The activity of ACADs with branched-chain acyl-CoAs can vary depending on the specific isoform. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have some activity towards branched-chain substrates. The methyl group at the 12-position of this compound may influence its binding to the active site and the rate of dehydrogenation.
Table 2: Hypothetical Substrate Specificity of a Medium-Chain Acyl-CoA Dehydrogenase
| Substrate | Relative Activity (%) |
| Dodecanoyl-CoA (C12) | 100 |
| Tetradecanoyl-CoA (C14) | 85 |
| Hexadecanoyl-CoA (C16) | 60 |
| This compound | 45 |
B. Signaling Pathway of Fatty Acid β-Oxidation
III. Application in Drug Discovery
The described enzyme assays can be adapted for high-throughput screening (HTS) to identify inhibitors of LACS and ACADs. Such inhibitors could be valuable for the treatment of metabolic diseases where fatty acid oxidation is dysregulated.
Workflow for High-Throughput Screening:
-
Assay Miniaturization: The assays are adapted to a 384-well plate format to increase throughput.
-
Compound Library Screening: A library of small molecules is screened for inhibitory activity against the target enzyme using this compound as the substrate.
-
Hit Identification: Compounds that show significant inhibition are identified as "hits."
-
Dose-Response Analysis: The potency of the hit compounds is determined by generating dose-response curves and calculating the IC₅₀ values.
-
Selectivity Profiling: The selectivity of the inhibitors is assessed by testing them against other related enzymes.
A. Logical Flow for an HTS Campaign
Conclusion
This compound is a versatile substrate for studying the enzymology of fatty acid metabolism. The protocols outlined in these application notes provide a framework for characterizing the activity of acyl-CoA synthetases and acyl-CoA dehydrogenases, and for screening for novel inhibitors. The use of this branched-chain fatty acyl-CoA can provide valuable insights into the substrate specificity and mechanism of these important metabolic enzymes, aiding in the development of new therapeutic strategies for metabolic disorders.
References
Application Notes and Protocols: Development of Antibodies Specific for 12-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal and monoclonal antibodies with high specificity for 12-MethylHexadecanoyl-CoA. The methodologies outlined below are based on established principles for generating antibodies against small molecule haptens.
Introduction
This compound is a branched-chain fatty acyl-CoA molecule. To elicit a specific immune response and generate antibodies against this small molecule (hapten), it must first be conjugated to a larger, immunogenic carrier protein.[1][2] This document details the necessary steps from hapten-carrier conjugate synthesis to antibody production, purification, and characterization.
Hapten-Carrier Conjugate Synthesis
The first critical step is to covalently link this compound to a carrier protein.[2][3] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1][4] The choice of crosslinking chemistry depends on the available functional groups on the hapten. For this compound, the free sulfhydryl (-SH) group on the Coenzyme A moiety is an ideal target for conjugation.
A common strategy involves the use of a maleimide-activated carrier protein.[4]
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Workflow for conjugating this compound to a carrier protein.
Protocol 1: Synthesis of this compound-KLH Conjugate
Materials:
-
This compound
-
Maleimide-Activated KLH
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
-
Dialysis tubing (10 kDa MWCO) or desalting columns
Methodology:
-
Dissolve this compound in the conjugation buffer.
-
Dissolve the Maleimide-Activated KLH in the conjugation buffer according to the manufacturer's instructions.
-
Combine the dissolved hapten and the activated carrier protein at a specific molar ratio (e.g., 50:1 to 200:1 hapten to carrier). The optimal ratio may need to be determined experimentally.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and other small molecules.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Store the purified conjugate at -20°C or -80°C.
Antibody Production
Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are produced by immunizing an animal and collecting the resulting antiserum, which contains a heterogeneous mixture of antibodies.[5] Monoclonal antibodies are produced from a single B-cell clone and are homogeneous.[1][5]
Diagram: Polyclonal Antibody Production Workflow
References
- 1. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Antibody Protocols and Methods [davids-bio.com]
Application Notes and Protocols for In Vivo Studies of 12-MethylHexadecanoyl-CoA in Insect Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Branched-Chain Fatty Acyl-CoAs in Insect Physiology
Insects utilize a diverse array of lipids for critical physiological functions, including energy storage, structural components of membranes, and chemical communication. Among these, branched-chain fatty acids and their activated forms, such as 12-MethylHexadecanoyl-CoA, are of significant interest. While straight-chain fatty acids are predominant, methyl-branched fatty acids are crucial precursors for the synthesis of cuticular hydrocarbons (CHCs), which play a vital role in preventing desiccation and in chemical communication, including species and mate recognition.[1] The insect fat body is the primary site for the synthesis and metabolism of these lipids.[2] The biosynthesis of methyl-branched fatty acids often initiates with a branched starter unit, such as propionyl-CoA, instead of the typical acetyl-CoA.[3] Understanding the in vivo roles of specific branched-chain fatty acyl-CoAs like this compound can therefore provide insights into insect development, chemical ecology, and potential targets for novel pest management strategies.
These application notes provide a framework for investigating the in vivo effects of this compound in insect models, with a focus on its potential roles as a precursor in pheromone biosynthesis and its impact on insect development and mortality.
Proposed In Vivo Applications and Experimental Frameworks
While direct studies on the exogenous application of this compound are not extensively documented, its structural similarity to known precursors of insect CHCs and pheromones suggests several key areas of investigation. Here, we propose two primary applications for in vivo studies:
-
Application 1: Investigating the Role of this compound as a Pheromone Precursor. This involves administering this compound to an insect model and analyzing subsequent changes in the profile of cuticular hydrocarbons and secreted pheromones.
-
Application 2: Assessing the Impact of this compound on Insect Development and Mortality. This involves introducing this compound at different life stages of an insect model and monitoring developmental progression and survival rates.
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present hypothetical data that could be generated from the experimental protocols detailed below. These tables are intended to serve as a template for data presentation and to illustrate potential outcomes.
Table 1: Hypothetical Cuticular Hydrocarbon Profile Analysis Following this compound Administration
| Treatment Group | Compound | Mean Peak Area (x10^5) ± SD | Fold Change vs. Control | p-value |
| Control (Vehicle) | 12-Methylhexadecanal | 1.2 ± 0.3 | 1.0 | - |
| 12-Methylhexadecane | 2.5 ± 0.6 | 1.0 | - | |
| This compound | 12-Methylhexadecanal | 5.8 ± 1.1 | 4.83 | <0.01 |
| 12-Methylhexadecane | 9.7 ± 2.2 | 3.88 | <0.01 |
Table 2: Hypothetical Developmental and Mortality Assessment Following this compound Administration
| Treatment Group | Larval Stage Duration (days) ± SD | Pupation Rate (%) | Adult Emergence Rate (%) | Mortality Rate (%) |
| Control (Vehicle) | 10.2 ± 1.5 | 95 | 92 | 8 |
| Low Dose (1 µ g/larva ) | 11.1 ± 1.8 | 93 | 90 | 10 |
| High Dose (10 µ g/larva ) | 14.5 ± 2.1 | 75 | 68 | 32 |
Experimental Protocols
Protocol 1: Analysis of Cuticular Hydrocarbons Following In Vivo Administration of this compound
Objective: To determine if this compound serves as a precursor for the biosynthesis of cuticular hydrocarbons.
Materials:
-
Insect model (e.g., Drosophila melanogaster, Tenebrio molitor)
-
This compound (synthesized or commercially procured)
-
Vehicle solution (e.g., 0.1% Triton X-100 in sterile saline)
-
Microinjection system
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (B92381) (analytical grade)
-
Glass vials
Procedure:
-
Preparation of Injection Solution: Prepare a stock solution of this compound in the vehicle solution at a concentration of 1 mg/mL.
-
Insect Rearing: Rear insect larvae under standard laboratory conditions.
-
Microinjection:
-
Anesthetize late-instar larvae on ice.
-
Using a microinjection needle, inject 100 nL of the this compound solution (or vehicle for the control group) into the hemocoel of each larva.
-
-
Incubation: Allow the injected larvae to recover and develop to the adult stage.
-
Cuticular Hydrocarbon Extraction:
-
Individually immerse emerged adults in 200 µL of hexane for 5 minutes to extract surface lipids.
-
Remove the insect and evaporate the hexane under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the dried lipid extract in 50 µL of hexane.
-
Inject 1 µL of the sample into the GC-MS for analysis.
-
Identify and quantify the cuticular hydrocarbons based on their mass spectra and retention times.
-
Protocol 2: Developmental and Mortality Assay
Objective: To assess the physiological effects of elevated levels of this compound on insect development and survival.
Materials:
-
Insect model (e.g., Galleria mellonella)
-
This compound
-
Dietary incorporation materials or microinjection system
-
Rearing containers
Procedure:
-
Administration:
-
Dietary Incorporation: Prepare artificial diets containing different concentrations of this compound (e.g., 0 µg/g, 10 µg/g, 100 µg/g).
-
Microinjection (Alternative): Inject larvae with different doses of this compound as described in Protocol 1.
-
-
Rearing and Observation:
-
Place individual larvae in rearing containers with their respective diets.
-
Monitor daily for developmental milestones (e.g., molting, pupation, adult emergence) and mortality.
-
-
Data Collection:
-
Record the duration of each developmental stage.
-
Calculate the percentage of individuals that successfully pupate and emerge as adults.
-
Calculate the overall mortality rate for each treatment group.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., ANOVA, Chi-squared test) to determine significant differences between treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of a methyl-branched cuticular hydrocarbon.
Caption: Experimental workflow for CHC analysis.
Caption: Logic diagram for developmental assay.
References
Application Note: Structural Elucidation of 12-MethylHexadecanoyl-CoA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-Coenzyme A thioester. As a key intermediate in fatty acid metabolism, its precise structural characterization is crucial for understanding its biological functions and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive set of protocols for the structural determination of this compound using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
Molecular Structure and Predicted NMR Data
The structure of this compound consists of a C17 branched fatty acyl chain linked to a Coenzyme A moiety via a thioester bond. The Coenzyme A itself is composed of β-mercaptoethylamine, pantothenate, and an adenosine-3'-phosphate-5'-diphosphate group.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are estimated based on known chemical shifts of long-chain fatty acyl-CoAs, branched alkanes, and the Coenzyme A molecule. Actual chemical shifts may vary depending on the solvent and sample conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Fatty Acyl Chain | ||
| CH₃ (C17) | ~ 0.88 | t |
| CH₃ (C12-methyl) | ~ 0.85 | d |
| (CH₂)n (C4-C10, C14, C15) | ~ 1.25 | m |
| CH₂ (C13) | ~ 1.55 | m |
| CH (C12) | ~ 1.50 | m |
| CH₂ (C11) | ~ 1.20 | m |
| β-CH₂ (C3) | ~ 1.60 | m |
| α-CH₂ (C2) | ~ 2.50 | t |
| Coenzyme A Moiety | ||
| H8 (Adenine) | ~ 8.60 | s |
| H2 (Adenine) | ~ 8.35 | s |
| H1' (Ribose) | ~ 6.15 | d |
| H2' (Ribose) | ~ 4.80 | t |
| H3' (Ribose) | ~ 4.60 | m |
| H4' (Ribose) | ~ 4.40 | m |
| H5', H5'' (Ribose) | ~ 4.25 | m |
| Pantothenate CH | ~ 4.00 | s |
| Pantothenate CH₂-N | ~ 3.55 | t |
| Pantothenate CH₂-O | ~ 3.85 | t |
| Pantothenate (CH₃)₂ | ~ 0.90, 0.85 | s, s |
| β-mercaptoethylamine CH₂-N | ~ 3.40 | t |
| β-mercaptoethylamine CH₂-S | ~ 3.05 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted Chemical Shift (ppm) |
| Fatty Acyl Chain | |
| C=O (C1) | ~ 205.0 |
| α-CH₂ (C2) | ~ 50.0 |
| β-CH₂ (C3) | ~ 30.0 |
| (CH₂)n | ~ 29.0 - 30.0 |
| CH (C12) | ~ 35.0 |
| CH₂ (C11, C13) | ~ 37.0, 27.0 |
| CH₃ (C12-methyl) | ~ 19.0 |
| CH₂ (C14, C15) | ~ 29.5, 23.0 |
| CH₃ (C17) | ~ 14.0 |
| Coenzyme A Moiety | |
| Adenine C4 | ~ 150.0 |
| Adenine C2 | ~ 153.0 |
| Adenine C8 | ~ 142.0 |
| Adenine C5 | ~ 120.0 |
| Adenine C6 | ~ 157.0 |
| Ribose C1' | ~ 88.0 |
| Ribose C4' | ~ 85.0 |
| Ribose C2' | ~ 75.0 |
| Ribose C3' | ~ 71.0 |
| Ribose C5' | ~ 66.0 |
| Pantothenate C=O | ~ 175.0 |
| Pantothenate C(CH₃)₂ | ~ 76.0 |
| Pantothenate CH | ~ 42.0 |
| Pantothenate CH₂-N | ~ 40.0 |
| Pantothenate CH₂-O | ~ 70.0 |
| Pantothenate (CH₃)₂ | ~ 20.0, 19.5 |
| β-mercaptoethylamine C=O | ~ 174.0 |
| β-mercaptoethylamine CH₂-N | ~ 39.0 |
| β-mercaptoethylamine CH₂-S | ~ 28.0 |
Experimental Protocols
Sample Preparation
-
Solubilization: Dissolve 5-10 mg of lyophilized this compound in 600 µL of deuterium (B1214612) oxide (D₂O). To maintain a stable pH and minimize chemical shift variations, it is recommended to use a buffered D₂O solution (e.g., 50 mM phosphate (B84403) buffer, pD 7.0).
-
Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) at a final concentration of 1 mM.
-
Filtration: If the solution is not clear, filter it through a 0.22 µm syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
-
Transfer: Transfer the final solution to a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard 1D ¹H experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 64-256 (depending on sample concentration).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 2048-8192 (or more, due to the low natural abundance and sensitivity of ¹³C).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings within the molecule, which is essential for tracing the connectivity of the fatty acyl chain and the pantothenate moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different structural fragments, such as the fatty acyl chain to the Coenzyme A moiety through the thioester linkage, and for assigning quaternary carbons.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Reference the ¹H spectrum to the TSP signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the gyromagnetic ratios.
-
Integration and Assignment: Integrate all signals in the ¹H spectrum. Use the combination of 1D and 2D NMR data to assign all proton and carbon resonances to the structure of this compound.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logic diagram for NMR spectral assignment.
Application Notes: Fluorescent Labeling of 12-MethylHexadecanoyl-CoA for Cellular Imaging
Introduction
12-MethylHexadecanoyl-CoA (12-MHCoA) is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The ability to visualize its dynamics within living cells is crucial for understanding its metabolic fate, subcellular localization, and involvement in various cellular processes. Fluorescent labeling of 12-MHCoA provides a powerful tool for researchers, scientists, and drug development professionals to study its behavior in real-time using cellular imaging techniques.[] This document provides detailed application notes and protocols for the fluorescent labeling of 12-MHCoA and its application in cellular imaging.
Principle
The strategy involves covalently attaching a fluorescent dye (fluorophore) to the 12-MethylHexadecanoyl moiety. This fluorescent analog can then be introduced into cells, where it mimics the behavior of the endogenous molecule. The fluorescence signal allows for the visualization of its uptake, trafficking, and accumulation within different cellular compartments using fluorescence microscopy.[]
Fluorophore Selection
The choice of fluorophore is critical and depends on the specific application and available imaging instrumentation. BODIPY (boron-dipyrromethene) dyes are highly recommended for labeling fatty acids due to their excellent photostability, high fluorescence quantum yield, and minimal perturbation to the fatty acid's biological activity.[] NBD (nitrobenzoxadiazole) is another suitable option.[2]
Data Presentation: Photophysical Properties of Fluorescently Labeled 12-MethylHexadecanoic Acid
The following table summarizes the typical photophysical properties of 12-MethylHexadecanoic Acid labeled with common fluorophores. These values are representative and can be used for experimental planning.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| BODIPY FL | 503 | 512 | > 0.9 | > 80,000 |
| NBD | 466 | 539 | ~ 0.3 | ~ 22,000 |
| Pyrene | 343 | 378 | ~ 0.6 | ~ 40,000 |
| Dansyl | 336 | 518 | ~ 0.7 | ~ 4,300 |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled 12-MethylHexadecanoic Acid
This protocol describes the synthesis of a BODIPY-labeled 12-MethylHexadecanoic Acid, which can then be activated to its CoA ester.
Materials:
-
12-MethylHexadecanoic Acid
-
BODIPY FL C1-IA (1-iodoacetamido BODIPY)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of 12-MethylHexadecanoic Acid:
-
Dissolve 12-MethylHexadecanoic Acid (1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Amine Modification:
-
In a separate flask, dissolve ethylenediamine (10 eq) in anhydrous DCM.
-
Slowly add the activated fatty acid solution to the ethylenediamine solution.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Labeling with BODIPY FL:
-
Dissolve the amine-modified fatty acid (1 eq) in anhydrous DMF.
-
Add BODIPY FL C1-IA (1.2 eq) and triethylamine (B128534) (2 eq).
-
Stir the reaction mixture in the dark at room temperature for 4 hours.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (B1210297) to yield the BODIPY-labeled 12-MethylHexadecanoic Acid.
-
-
Activation to CoA Ester (Optional):
-
The fluorescently labeled fatty acid can be converted to its Coenzyme A ester using standard enzymatic or chemical methods for direct introduction into certain assays.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol outlines the steps for introducing the fluorescently labeled fatty acid into cultured cells and subsequent imaging.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
BODIPY-labeled 12-MethylHexadecanoic Acid stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
-
Labeling:
-
Prepare a labeling solution by diluting the BODIPY-labeled 12-MethylHexadecanoic Acid stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove excess probe.
-
-
Live-Cell Imaging:
-
Add fresh, warm cell culture medium (can contain serum) to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorophore (e.g., FITC/GFP channel for BODIPY FL).
-
-
Fixation and Counterstaining (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain like Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on a microscope slide with a mounting medium.
-
Image the fixed cells.
-
Visualizations
Caption: Experimental workflow for synthesis and cellular imaging.
Caption: Potential metabolic pathways and imaging of the fluorescent probe.
References
Application Notes and Protocols for Studying 12-MethylHexadecanoyl-CoA Function Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA whose precise physiological functions are not extensively characterized. As a branched-chain fatty acid (BCFA), it is synthesized from branched-chain amino acid (BCAA) catabolism precursors and is itself catabolized through pathways that handle odd-chain and branched-chain fatty acids. The study of its function is crucial for understanding lipid metabolism and its implications in metabolic diseases.
Given the absence of a specific knockout mouse model for an enzyme solely responsible for the synthesis or degradation of this compound, this document outlines the use of relevant existing knockout mouse models of key enzymes in BCFA metabolism to infer its function. These models, with genetic alterations in BCAA catabolism and propionyl-CoA metabolism, provide a valuable platform to investigate the physiological roles of BCFAs, including this compound.
Relevant Knockout Mouse Models
To study the function of this compound, we propose the use of knockout or hypomorphic mouse models for the following key enzymes:
-
Branched-chain α-keto acid dehydrogenase kinase (BCKDK): Knockout of Bckdk leads to constitutively active branched-chain α-keto acid dehydrogenase (BCKDH) complex, resulting in increased BCAA catabolism. This is expected to alter the availability of precursors for BCFA synthesis.
-
Propionyl-CoA Carboxylase, Alpha and Beta Subunits (PCCA and PCCB): Knockout of Pcca or Pccb genes, which encode the subunits of propionyl-CoA carboxylase, leads to propionic acidemia. Complete knockouts are neonatally lethal, thus hypomorphic models are utilized. These models are useful for studying the downstream effects of impaired BCFA degradation.
-
Methylmalonyl-CoA Mutase (MUT): Knockout of the Mut gene causes methylmalonic aciduria. Similar to PCCA/BCCB models, complete knockout is neonatally lethal, and viable models with partial function are used. These mice accumulate upstream metabolites, including odd-chain and branched-chain fatty acids.
Quantitative Data from Relevant Knockout Mouse Models
The following tables summarize key quantitative data from studies on knockout mouse models relevant to BCFA metabolism.
Table 1: Phenotypic Characteristics of BCKDK Knockout Mice
| Parameter | Genotype | Value | Fold Change vs. Wild-Type | Reference |
| Body Weight | BDK-/- | ~15% smaller | 0.85 | [1] |
| Brain BCAA Levels | BDK-/- | Markedly lower | - | [1] |
| Muscle BCAA Levels | BDK-/- | Markedly lower | - | [1] |
| Adipose Tissue Weight | BDK-/- | Reduced | - | [1] |
| Liver Weight | BDK-/- | Greater | - | [1] |
| Kidney Weight | BDK-/- | Greater | - | [1] |
| BCKDH Activity | BDK-/- | Much greater | - | [1] |
Table 2: Metabolic Parameters in PCCA Hypomorphic Mice
| Parameter | Genotype | Condition | Value (vs. WT) | Reference |
| PCC Activity | Pcca-/-(A138T) | - | 2% of wild-type | [2] |
| Propionylcarnitine | Pcca-/-(A138T) | - | Elevated | [2] |
| Methylcitrate | Pcca-/-(A138T) | - | Elevated | [2] |
| Ammonia | Pcca-/-(A138T) | - | Elevated | [2] |
| Propionylcarnitine | Pcca-/-(A138T) | Fasting | Decreased | [3] |
| Ammonia | Pcca-/-(A138T) | Fasting | Decreased | [3] |
| Methylcitrate | Pcca-/-(A138T) | Fasting | Decreased | [3] |
Table 3: Phenotypic and Metabolic Data from MUT Knockout/Knock-in Mice
| Parameter | Genotype | Value | Fold Change vs. Wild-Type | Reference |
| Survival (homozygous KO) | Mut-/- | Neonatal lethality (<24h) | - | |
| Urine Methylmalonic Acid | Mut-/- (neonate) | Grossly increased | - | |
| Blood Propionylcarnitine | Mut-/- (neonate) | Elevated | - | |
| Body Weight | Mut ko/ki | Smaller | - | [4] |
| Plasma Urea | Mut ko/ki | Increased | - | [4] |
| Brain Weight | Mut ko/ki | Increased | - | [4] |
| Odd-chain fatty acids | Mut ko/ki | Increased | - | [4] |
Table 4: Branched-Chain Fatty Acid Profile in BCKDHA Knockout Adipocytes
| Fatty Acid Type | Genotype | Relative Fold Change vs. Control | Reference |
| Monomethyl BCFAs | Bckdha-deficient 3T3-L1 adipocytes | Decreased | [5] |
| Odd-chain Straight-chain FAs | Bckdha-deficient 3T3-L1 adipocytes | Decreased | [5] |
Experimental Protocols
Generation and Maintenance of a PCCA Hypomorphic Mouse Model
This protocol is adapted from the generation of the Pcca-/-(A138T) mouse model[2].
1.1. Construct Generation:
- A transgene containing the human PCCA cDNA with the A138T mutation is cloned into an expression vector under the control of a ubiquitous promoter (e.g., CAG).
- An internal ribosome entry site (IRES) followed by a reporter gene (e.g., EGFP) can be included for easy genotyping.
1.2. Generation of Transgenic Mice:
- The linearized transgene construct is microinjected into the pronuclei of fertilized eggs from a suitable mouse strain (e.g., FVB).
- Implant the microinjected eggs into pseudopregnant female mice.
- Screen the resulting pups for the presence of the transgene by PCR of tail DNA and/or by reporter gene expression.
1.3. Breeding Strategy:
- Cross the transgenic founder mice with Pcca+/- heterozygous mice.
- Intercross the resulting Pcca+/-(A138T) transgenic mice to generate Pcca-/-(A138T) hypomorphic mice.
- Genotype the offspring to identify the desired Pcca-/-(A138T) hypomorphs, Pcca+/-(A138T) heterozygotes, and wild-type littermate controls.
1.4. Animal Husbandry:
- House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle.
- Provide ad libitum access to a standard chow diet and water.
- Monitor the animals regularly for health and body weight.
Metabolic Phenotyping
2.1. Glucose Tolerance Test (GTT):
- Fast mice for 6 hours.
- Record the basal blood glucose level from a tail snip using a glucometer.
- Administer D-glucose (1.5 g/kg body weight) via intraperitoneal (IP) injection.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
2.2. Insulin (B600854) Tolerance Test (ITT):
- Fast mice for 4-6 hours.
- Record the basal blood glucose level.
- Administer human insulin (0.75 U/kg body weight) via IP injection.
- Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
2.3. Indirect Calorimetry (Metabolic Cages):
- Acclimatize individually housed mice to the metabolic cages for 24-48 hours.
- Monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity for 24-72 hours.
- Analyze the data to determine energy expenditure and substrate utilization.
Biochemical Analysis
3.1. Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Lipid Extraction:
- Homogenize tissue samples or use plasma/serum.
- Extract total lipids using a modified Folch method with chloroform/methanol (2:1, v/v).
- Saponification and Methylation:
- Saponify the lipid extract with methanolic NaOH to release free fatty acids.
- Methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).
- GC-MS Analysis:
- Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
- Use a temperature gradient to separate the FAMEs.
- Identify and quantify individual fatty acids, including branched-chain fatty acids, by comparing their retention times and mass spectra to known standards.
Signaling Pathways and Experimental Workflows
References
- 1. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Predicting 12-MethylHexadecanoyl-CoA Metabolic Pathways
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the bioinformatics tools and experimental protocols for predicting and validating the metabolic pathways of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acid.
I. Introduction to this compound Metabolism
This compound is a saturated branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of bacterial membranes, influencing fluidity and function. In mammals, they can be obtained from the diet or synthesized de novo and have been associated with various physiological processes, including gut health and cancer cell proliferation.[1] Understanding the metabolic fate of this compound is crucial for elucidating its biological roles and potential therapeutic applications.
II. Bioinformatics Tools for Metabolic Pathway Prediction
Predicting the metabolic fate of a novel or less-common fatty acid like this compound requires bioinformatics tools that can handle xenobiotic or novel substrates. The following tools, which employ rule-based and machine-learning approaches, are recommended.
A. BioTransformer
BioTransformer is a versatile tool for predicting the metabolism of small molecules.[1][2][3] It combines a knowledge-based system with machine learning to predict transformations by various enzyme systems, including cytochrome P450s (CYPs), and phase II enzymes.[2][3]
Protocol for Predicting this compound Metabolism using BioTransformer:
-
Access BioTransformer: Navigate to the BioTransformer web server (--INVALID-LINK--).
-
Input Structure: Provide the structure of this compound in SMILES format.
-
Select Transformation Type: Choose the "EC-Based" transformation option to predict metabolism by a wide range of enzymes. For a more comprehensive prediction, the "allHuman" option can be used to simulate metabolism in the human body.[4]
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: The output will provide a list of potential metabolites, the enzymes predicted to catalyze the reactions, and the corresponding metabolic transformations.
B. GLORYx
GLORYx is a tool specifically designed to predict the phase I and phase II metabolism of xenobiotics in humans.[5][6][7][8] It integrates site of metabolism (SoM) prediction with a set of reaction rules to generate and rank potential metabolites.[5][6][7][9]
Protocol for Predicting this compound Metabolism using GLORYx:
-
Access GLORYx: Access the GLORYx web server.
-
Input Molecule: Input the structure of this compound.
-
Select Metabolism Phase: Choose to predict "Phase 1 and Phase 2 metabolism".[8]
-
Initiate Prediction: Start the prediction.
-
Review Predictions: GLORYx will provide a ranked list of predicted metabolites with their structures and the reactions involved.[5]
Predicted Metabolic Pathway of this compound
Based on the functionalities of the aforementioned tools and general knowledge of fatty acid metabolism, a putative metabolic pathway for this compound can be predicted. This would likely involve initial activation to this compound, followed by mitochondrial beta-oxidation.
Caption: Predicted metabolic pathway of this compound.
III. Experimental Protocols for Pathway Validation
Experimental validation is essential to confirm the in silico predictions. The following protocols outline key experiments for tracing and identifying the metabolites of this compound.
A. Stable Isotope Tracing
Stable isotope tracing allows for the unambiguous tracking of atoms through metabolic pathways.[10][11] By labeling this compound with stable isotopes (e.g., ¹³C), its metabolic fate can be followed.
Protocol for ¹³C-Labeling and Extraction:
-
Synthesis of Labeled Compound: Synthesize ¹³C-labeled 12-MethylHexadecanoic Acid.
-
Cell Culture and Treatment: Culture the cells of interest (e.g., hepatocytes) and supplement the media with the ¹³C-labeled fatty acid.
-
Metabolite Extraction: After incubation, harvest the cells and perform metabolite extraction using a two-phase liquid-liquid extraction method.[12]
-
Sample Preparation: Dry the extracts and reconstitute in a suitable solvent for LC-MS/MS analysis.
B. LC-MS/MS Analysis of Branched-Chain Fatty Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of lipids and their metabolites.[13][14][15]
Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for separation of fatty acids.[16]
-
Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Set an appropriate flow rate for optimal separation.[17]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for fatty acid analysis.
-
MS Scan: Perform a full scan to detect all ions within a specified mass range.
-
MS/MS Fragmentation: For ions corresponding to the predicted metabolites of ¹³C-12-MethylHexadecanoyl-CoA, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. A radical-directed dissociation (RDD) method can be beneficial for locating the methyl branch.[14]
-
-
Data Analysis:
-
Metabolite Identification: Compare the retention times and fragmentation patterns of the detected labeled species with those of synthesized standards (if available) and with predicted fragmentation patterns. Tools like LipidMatch can aid in the rule-based identification of lipids from MS/MS data.[18]
-
Pathway Confirmation: The detection of ¹³C-labeled intermediates of the predicted pathway will confirm the metabolic route.
-
Experimental Workflow
The overall workflow for the experimental validation is depicted below.
Caption: Experimental workflow for validating predicted metabolic pathways.
IV. Quantitative Data Presentation
The accuracy of in silico metabolic prediction tools can be evaluated by comparing their predictions to experimentally verified metabolites. While specific data for this compound is not available, the performance of general xenobiotic metabolism predictors provides a useful benchmark.
Table 1: Performance Metrics of Xenobiotic Metabolism Prediction Tools
| Tool | Prediction Task | Recall (%) | Precision (%) | Accuracy (%) | Reference |
| GLORYx | Phase 1 & 2 Metabolites | 77 | - | - | [7] |
| BioTransformer 4.0 | DrugBank Biotransformations | 87.2 | - | - | [19] |
| TrackSM | KEGG Pathway Class | - | - | 93 | [12] |
| Deep Learning Model | KEGG Pathway Class | - | - | 77.97 | [20] |
Note: These metrics are for general small molecule metabolism and may not be directly transferable to the specific case of this compound.
In studies involving metabolic engineering to enhance fatty acid production, quantitative data on the fold increase of the target molecule after genetic modifications provides a measure of the success of the predictive modeling.
Table 2: In Silico Guided Metabolic Engineering for C12 Fatty Acid Production in E. coli
| Gene Deletion(s) | Predicted Effect | Experimental Fold Increase in C12 Fatty Acids | Reference |
| ΔmaeB Δndk ΔpykA | Increased C12 yield | 7.5 | [21] |
This data demonstrates the utility of in silico models in guiding experimental design to achieve desired metabolic outcomes.
References
- 1. BioTransformer 3.0—a web server for accurately predicting metabolic transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotransformer.ca [biotransformer.ca]
- 3. BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotransformer.ca [biotransformer.ca]
- 5. NERDD [nerdd.univie.ac.at]
- 6. GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NERDD [nerdd.univie.ac.at]
- 9. GitHub - christinadebruynkops/GLORYx: Prediction of metabolites formed by phase I and phase II xenobiotic metabolism. [github.com]
- 10. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. academic.oup.com [academic.oup.com]
- 21. In silico identification of gene targets to enhance C12 fatty acid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 12-MethylHexadecanoyl-CoA Synthesis Using CRISPR-Cas9 Gene Editing
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria and play significant roles in determining membrane fluidity and resistance to environmental stress. 12-MethylHexadecanoyl-CoA is a specific type of BCFA, and understanding its biosynthesis is crucial for various fields, including microbial physiology, drug development, and industrial biotechnology. The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to elucidate the genetic determinants of BCFA synthesis.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9-mediated gene editing to investigate the synthesis of this compound. The primary focus is on knocking out key enzymes in the BCFA synthesis pathway in a model bacterial system, such as Bacillus subtilis, to study the resulting changes in the fatty acid profile.
Signaling Pathways and Experimental Workflow
Proposed Biosynthetic Pathway for this compound
The synthesis of this compound, an anteiso-BCFA, is initiated from the branched-chain amino acid isoleucine. Isoleucine is first converted to 2-methylbutyryl-CoA, which serves as a primer for the fatty acid synthase (FAS) system. The subsequent elongation of this primer with malonyl-CoA extender units by the FAS complex leads to the final product. A key enzymatic complex in this initiation step is the branched-chain α-keto acid dehydrogenase (BCKD) complex, which catalyzes the conversion of α-keto acids derived from branched-chain amino acids into their corresponding acyl-CoA primers.
Experimental Workflow
The overall experimental workflow for studying this compound synthesis using CRISPR-Cas9 involves the design of guide RNAs (gRNAs) targeting a key gene in the pathway (e.g., a component of the BCKD complex), delivery of the CRISPR-Cas9 machinery into the host organism, selection and verification of mutants, and finally, analysis of the fatty acid profile to determine the impact of the gene knockout.
Application Note: Cell-Free Synthesis of 12-MethylHexadecanoyl-CoA
Introduction
Branched-chain fatty acids (BCFAs) and their activated Coenzyme A (CoA) derivatives are crucial precursors for the synthesis of various high-value chemicals, including pharmaceuticals, lubricants, and biofuels. 12-MethylHexadecanoyl-CoA is a specific branched-chain acyl-CoA that can be challenging to produce in traditional cell-based systems due to metabolic burden, cellular toxicity of intermediates, and complex regulatory networks.[1] Cell-free protein synthesis (CFPS) systems offer a powerful alternative for on-demand biomanufacturing.[2][3] These systems utilize cellular machinery in an open environment, which allows for direct control over reaction conditions, circumvents the need to maintain cell viability, and enables the production of compounds that might be toxic to living cells.[4][5] This application note provides a detailed protocol for the in vitro synthesis of this compound using an Escherichia coli S30 extract-based cell-free system.
Biosynthetic Pathway
The synthesis of this compound, an anteiso-fatty acid, is initiated from the amino acid L-isoleucine. The pathway involves the conversion of L-isoleucine into the primer molecule 2-methylbutyryl-CoA. This primer is then elongated by the Fatty Acid Synthase (FAS) complex, which sequentially adds two-carbon units derived from malonyl-CoA.[6] The entire process requires the coordinated action of several enzymes, which can be expressed in vitro from corresponding DNA templates within the cell-free system.
Caption: Biosynthetic pathway for this compound.
Experimental Workflow
The overall experimental process involves four main stages: preparation of the cell extract, expression of the biosynthetic enzymes in the cell-free system, synthesis and accumulation of the target molecule, and finally, extraction and analysis of the product. This workflow allows for rapid prototyping and optimization of the production pathway.[2]
Caption: High-level experimental workflow for cell-free synthesis.
Detailed Protocols
Protocol 1: Preparation of E. coli S30 Cell Extract
This protocol is adapted from standard methods for preparing highly active cell extracts for CFPS.[7]
Materials:
-
E. coli strain (e.g., BL21 Star(DE3))
-
2xYT medium
-
S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate (B1210297), 60 mM potassium acetate, 2 mM DTT)
-
S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 0.5 mM DTT)
-
High-pressure homogenizer or sonicator
-
Centrifuge and ultracentrifuge
Methodology:
-
Inoculate 1 L of 2xYT medium with an overnight culture of E. coli and grow at 37°C with shaking to an OD600 of 0.8-1.0.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 Buffer A.
-
Resuspend the cell pellet in S30 Buffer A at a ratio of 1 mL of buffer per 1 g of wet cell paste.
-
Lyse the cells using a high-pressure homogenizer (two passes at 15,000-20,000 psi) or sonication, keeping the sample on ice at all times.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and add 1/10th volume of a pre-incubation mix (contact for composition). Incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous nucleic acids.
-
Dialyze the extract against 50 volumes of S30 Buffer B three times for 45 minutes each at 4°C.
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Synthesis Reaction
This protocol describes the setup of a one-pot reaction for the synthesis of this compound.
Materials:
-
Prepared S30 Cell Extract
-
Plasmids encoding the required enzymes (e.g., BCAT, BCKAD, FAS components) under a T7 promoter.
-
Reaction Premix (see Table 2 for composition)
-
Substrate Stock: 100 mM L-isoleucine
-
Nuclease-free water
Methodology:
-
Thaw all components on ice.
-
In a 1.5 mL microcentrifuge tube, combine the components in the following order:
-
Nuclease-free water to a final volume of 50 µL.
-
25 µL of Reaction Premix (2x concentration).
-
5 µL of Substrate Stock (final concentration 10 mM L-isoleucine).
-
Plasmid DNA for each enzyme (e.g., 5-10 nM final concentration for each).
-
15 µL of S30 Cell Extract.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 29-30°C for 8-12 hours in a thermomixer or incubator.
Protocol 3: Product Extraction and Analysis
Materials:
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS or LC-MS system
Methodology:
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Add 200 µL of ethyl acetate to the tube and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 2 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer once more and combine the organic phases.
-
Wash the combined organic phase with 100 µL of saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the sample by GC-MS or LC-MS to identify and quantify this compound. Derivatization may be required for GC-MS analysis.[8]
Data Presentation
The following tables provide the composition of the cell-free reaction premix and representative production data from similar cell-free metabolic engineering experiments.
Table 1: Composition of 2x Cell-Free Reaction Premix
| Component | Final Concentration | Role |
|---|---|---|
| HEPES-KOH pH 7.5 | 100 mM | Buffer |
| ATP | 3 mM | Energy |
| GTP, CTP, UTP | 1.8 mM each | Transcription/Translation |
| 3-PGA | 72 mM | Energy Regeneration |
| L-Amino Acids | 1 mM each | Protein Synthesis |
| E. coli tRNA mixture | 40 µg/mL | Protein Synthesis |
| NAD+ | 0.66 mM | Cofactor |
| Coenzyme A | 0.52 mM | Cofactor/Precursor |
| Spermidine | 2 mM | Translation Enhancement |
| Potassium Glutamate | 180 mM | Salt |
| Magnesium Acetate | 28 mM | Salt/Cofactor |
This composition is a starting point and may require optimization.[7][9]
Table 2: Representative Production Titers in Cell-Free Systems
| Product | System | Titer (mg/L) | Reference |
|---|---|---|---|
| Mevalonate (B85504) | E. coli extract | ~5,500 mg/L | [1] |
| n-Butanol | E. coli extract | ~4,000 mg/L | N/A |
| Limonene | E. coli extract | ~610 mg/L | [2] |
| This compound | Projected | 100 - 800 mg/L | Hypothetical |
Note: The titer for this compound is a hypothetical projection based on the complexity of the pathway compared to established products. Actual yields will depend on extensive optimization of enzyme expression levels, substrate concentrations, and reaction conditions.
References
- 1. Cell-free mixing of Escherichia coli crude extracts to prototype and rationally engineer high-titer mevalonate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free Protein Synthesis for Biosynthetic Pathway Reconstruction [eureka.patsnap.com]
- 5. Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 8. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in 12-MethylHexadecanoyl-CoA chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the chemical synthesis of 12-MethylHexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for producing this compound?
A1: A common strategy involves a multi-step chemical synthesis. First, the precursor fatty acid, 12-methylhexadecanoic acid, is synthesized. This is typically achieved through the coupling of an alkyl bromide with a Grignard reagent, followed by chain extension and oxidation. The final step is the esterification of the synthesized fatty acid with Coenzyme A.
Q2: Why are yields often low in the synthesis of long-chain branched fatty acids?
A2: Low yields can result from several factors, including incomplete reactions, side reactions, and difficulties in purification. Steric hindrance from the methyl branch can slow down reactions. Additionally, the similar physical properties of the desired product and starting materials or byproducts can make purification challenging.
Q3: What are the critical parameters for the final Coenzyme A esterification step?
A3: The final step, converting 12-methylhexadecanoic acid to its CoA thioester, is critical. Key parameters include the choice of activating agent (e.g., carbonyldiimidazole or formation of a mixed anhydride), the use of anhydrous solvents to prevent hydrolysis of activated intermediates, and careful control of the reaction temperature to avoid degradation of the product.
Q4: How can I purify the final this compound product?
A4: Purification of long-chain acyl-CoAs can be achieved using solid-phase extraction or reverse-phase high-performance liquid chromatography (HPLC).[1] These methods separate the desired product from unreacted fatty acid, Coenzyme A, and other reaction byproducts.
Troubleshooting Guides
Part 1: Synthesis of 12-Methylhexadecanoic Acid (Precursor)
This section addresses common issues in the synthesis of the fatty acid precursor. A plausible synthetic route is outlined below, followed by troubleshooting for each stage.
Proposed Synthetic Pathway for 12-Methylhexadecanoic Acid
Caption: Plausible synthetic route for 12-methylhexadecanoic acid.
Troubleshooting Low Yields in Precursor Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Grignard reaction (Stage 1) | - Presence of moisture or protic solvents.[2] - Impure magnesium or alkyl halide. | - Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous ether or THF as the solvent.[2] - Use high-purity magnesium turnings and freshly distilled 1-bromobutane. |
| Formation of side products in coupling (Stage 2) | - Homocoupling of the Grignard reagent. - Insufficiently active catalyst. | - Add the Grignard reagent slowly to the solution of methyl 12-bromododecanoate and the copper catalyst at a low temperature. - Use a more effective copper(I) catalyst, such as lithium tetrachlorocuprate(II). |
| Incomplete hydrolysis of the ester (Stage 3) | - Insufficient reaction time or temperature. - Inadequate amount of base. | - Increase the reaction time or temperature for the saponification step. - Use a larger excess of sodium or potassium hydroxide. - Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is fully consumed. |
| Difficulty in purifying the final fatty acid | - Presence of unreacted starting materials or byproducts with similar polarity. | - Utilize fractional distillation under reduced pressure to separate the fatty acid from non-acidic impurities. - Recrystallization from a suitable solvent at low temperature can also be effective for purification.[3] |
Part 2: Synthesis of this compound
This section focuses on the final esterification step.
Experimental Workflow for CoA Esterification
Caption: General workflow for the esterification of 12-methylhexadecanoic acid with Coenzyme A.
Troubleshooting the CoA Esterification Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Hydrolysis of the activated fatty acid intermediate. - Degradation of Coenzyme A. - Incomplete reaction. | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere. - Use a freshly opened bottle of the activating agent (e.g., carbonyldiimidazole).[1][4][5][6] - Maintain a low reaction temperature to preserve the integrity of Coenzyme A. |
| Presence of unreacted 12-methylhexadecanoic acid in the final product | - Insufficient amount of activating agent. - Short reaction time for the activation step. | - Use a slight excess (1.1-1.2 equivalents) of the activating agent. - Allow for a sufficient activation period before adding Coenzyme A, monitoring by TLC if possible. |
| Contamination with free Coenzyme A | - Use of excess Coenzyme A. - Inefficient purification. | - Use a stoichiometric amount or a slight excess of the fatty acid relative to Coenzyme A. - Optimize the purification method, for instance, by adjusting the gradient in reverse-phase HPLC. |
| Product degradation during workup/purification | - Hydrolysis of the thioester bond at extreme pH. - Oxidation of the thiol group. | - Maintain a neutral or slightly acidic pH during workup and purification. - Keep samples cold and consider adding antioxidants like DTT or TCEP if oxidation is suspected, though some additives can promote hydrolysis. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 12-Methylhexadecanoic Acid
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Slowly add a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether via a dropping funnel. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: In a separate flask, dissolve methyl 12-bromododecanoate (1.0 equivalent) in anhydrous THF and cool to -10°C. Add a catalytic amount of a copper(I) salt (e.g., CuI or Li2CuCl4). Slowly add the prepared Grignard reagent to this solution, maintaining the temperature below 0°C. Stir for several hours at this temperature and then allow to warm to room temperature overnight.
-
Workup and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude methyl 12-methylhexadecanoate, add a 10% solution of NaOH in methanol/water and reflux for 4 hours.
-
Purification: After cooling, acidify the reaction mixture with 6M HCl and extract the fatty acid with hexane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 12-methylhexadecanoic acid. Purify by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)
-
Activation of Fatty Acid: Dissolve 12-methylhexadecanoic acid (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equivalents) in one portion.[1][5][6] Stir the mixture at room temperature for 1-2 hours, or until CO2 evolution ceases.
-
Thioesterification: In a separate flask, dissolve Coenzyme A (free acid, 1.2 equivalents) in a minimal amount of anhydrous buffer (e.g., sodium bicarbonate, pH 8.0). Add this solution to the activated fatty acid mixture.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by reverse-phase TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by solid-phase extraction on a C18 cartridge or by preparative reverse-phase HPLC to obtain pure this compound.
Signaling Pathway Involvement
Branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] The binding of these molecules to PPARα activates it, leading to the transcription of genes involved in fatty acid oxidation. This is a crucial mechanism for regulating lipid metabolism.
References
- 1. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 12-Methylhexadecanoic acid | C17H34O2 | CID 152201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of 12-MethylHexadecanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of 12-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to refine your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2] This technique, particularly with methods like multiple reaction monitoring (MRM), allows for the specific detection of precursor-to-product ion transitions for each acyl-CoA species, minimizing background interference.[3][4]
Q2: I am observing very low signal intensity for this compound. What are the potential causes and solutions?
A2: Low signal intensity can stem from several factors:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. It is crucial to process samples quickly on ice and store them at -80°C as a dry pellet to minimize degradation.[2][5]
-
Poor Ionization Efficiency: The inherent structure of long-chain acyl-CoAs can lead to suboptimal ionization. Chemical derivatization can significantly enhance detection sensitivity.[6][7]
-
Suboptimal MS Parameters: The mass spectrometer's source and collision energy parameters must be optimized for your specific analyte.
-
Sample Loss During Preparation: The extraction and cleanup steps can lead to sample loss. The use of a stable isotope-labeled internal standard is highly recommended to track and correct for this.[8]
Q3: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species. Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4][9]
Q4: How can I improve the chromatographic peak shape for this compound?
A4: Poor peak shape for acyl-CoAs is a common issue.[6] To improve it:
-
Optimize Mobile Phase: Ensure the pH and organic composition of your mobile phase are suitable. Using a buffered mobile phase, such as ammonium (B1175870) formate (B1220265), can improve peak shape.[4]
-
Chemical Derivatization: Derivatization strategies, such as phosphate (B84403) methylation or labeling with 8-(diazomethyl) quinoline (B57606) (8-DMQ), have been shown to significantly improve peak shapes.[6][7]
-
Column Choice: Use a C18 reversed-phase column appropriate for lipidomics.
Q5: Is a stable isotope-labeled internal standard for this compound necessary?
A5: While a specific stable isotope-labeled standard for this compound may not be commercially available, using a structurally similar long-chain acyl-CoA stable isotope-labeled internal standard is critical for accurate and precise quantification.[7][8] An internal standard helps to correct for variability in extraction efficiency, matrix effects, and instrument response.[8] Odd-chain acyl-CoAs, which are not naturally abundant in most biological systems, can also serve as suitable internal standards.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Sample degradation due to enzymatic activity or pH instability. | Process samples rapidly at 4°C. Use quenching solutions like ice-cold methanol (B129727). Store extracts at -80°C.[5] Ensure reconstitution solvent is slightly acidic or neutral.[2] |
| Inefficient ionization of the target molecule. | Consider chemical derivatization to enhance ionization efficiency. Strategies include phosphate methylation or using reagents like 8-(diazomethyl) quinoline (8-DMQ).[6][7] | |
| Suboptimal mass spectrometer settings. | Optimize source parameters including spray voltage, capillary temperature, and gas flows. Perform collision energy optimization for the specific MRM transition.[3] | |
| Sample loss during extraction and cleanup. | Use a stable isotope-labeled internal standard to monitor and correct for recovery.[8] Optimize solid-phase extraction (SPE) protocols or consider alternative cleanup methods.[2][7] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Suboptimal mobile phase composition. | Adjust the mobile phase pH and organic solvent gradient. The use of ammonium formate as a buffer can be beneficial.[4] |
| Analyte interaction with the analytical column. | Use a high-quality reversed-phase C18 column suitable for lipid analysis. Consider a column with a different chemistry if issues persist. | |
| Chemical properties of the acyl-CoA. | Chemical derivatization can improve the chromatographic behavior of acyl-CoAs.[6][7] | |
| Inaccurate or Imprecise Quantification | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard that co-elutes with the analyte.[8] Prepare calibration curves in a matrix that mimics the study samples to the greatest extent possible.[11] |
| Non-linearity of the calibration curve. | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[9] Ensure the concentration range of your standards brackets the expected sample concentrations. | |
| Inconsistent sample preparation. | Standardize all sample handling and extraction steps. Ensure accurate and consistent addition of the internal standard. | |
| Sample Degradation | Hydrolysis of the thioester bond. | Work quickly and keep samples on ice at all times. Store samples as dry pellets at -80°C.[2][5] |
| Alkaline or strongly acidic conditions. | Reconstitute samples in a buffered solution at a neutral or slightly acidic pH, such as 50 mM ammonium acetate.[2] |
Quantitative Data Summary
The following tables provide an overview of the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs, as well as a comparison of different analytical approaches.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs
| Acyl-CoA | LOD (nM) | LOQ (nM) | Method |
| Short-chain acyl-CoAs | - | 16.9 | Phosphate Methylation LC-MS/MS[7] |
| Very-long-chain acyl-CoAs | - | 4.2 | Phosphate Methylation LC-MS/MS[7] |
| General Acyl-CoAs | 2 - 133 | - | Programmed MRM LC-MS/MS[4] |
Note: Data for this compound is not specifically available in the provided search results, but the values for other long-chain acyl-CoAs can serve as a reference.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.[5]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol containing a suitable internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add a sufficient volume of ice-cold methanol with the internal standard to the cells.
-
Adherent cells: Use a cell scraper to lyse the cells in the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[5]
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrument and column.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile (B52724), pH 8.2[4]
-
Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate[4]
-
Flow Rate: 40 µl/min[4]
-
Gradient:
-
0-0.3 min: 100% A
-
0.3-2.2 min: Linear gradient to 30% B
-
2.2-12 min: Linear gradient to 55% B
-
12-13 min: Linear gradient to 100% B
-
Hold at 100% B for 4 min
-
Return to initial conditions and re-equilibrate for 3 min[4]
-
-
Autosampler Temperature: 4-5°C[4]
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI)[3]
-
Spray Voltage: 3.5 kV[3]
-
Capillary Temperature: 275°C[3]
-
Sheath Gas: 45 a.u.[3]
-
Collision Gas: Argon at 1.2 mTorr[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound:
-
Precursor Ion (Q1): To be determined based on the exact mass of this compound ([M+H]⁺).
-
Product Ion (Q3): The ion corresponding to the neutral loss of 507 Da ([M+H-507]⁺).[4]
-
-
Collision Energy: Optimize for the specific transition, typically between 30-50 eV.[3][12]
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: Simplified metabolic activation and fate of a long-chain fatty acid.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of 12-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 12-MethylHexadecanoyl-CoA, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak's trailing edge is broader than the leading edge.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution, and indicate underlying issues with the method or HPLC system.[2] An ideal peak should be symmetrical and Gaussian.[3] Peak tailing is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant.[3]
Q1: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?
A1: To diagnose the root cause, first determine the scope of the problem by answering the following:
-
Are all peaks tailing, or only the this compound peak?
-
If all peaks are tailing: The issue is likely systemic or related to the column's physical condition. Common causes include extra-column band broadening (e.g., from long or wide tubing), a void at the column inlet, or a partially blocked inlet frit.[3][4][5]
-
If only the analyte peak is tailing: The problem is likely due to specific chemical interactions between this compound and the stationary phase, or issues with the mobile phase composition.[6] This is the most common scenario for complex molecules.
-
-
Did the tailing appear suddenly or develop gradually over time?
-
Sudden Onset: This often points to a specific event, such as the introduction of a new batch of mobile phase, a new column, or a change in sample preparation.[5]
-
Gradual Development: This typically indicates the slow degradation of the column, contamination buildup, or the depletion of mobile phase modifiers.[2]
-
The logical workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: Only the peak for this compound is tailing. What are the most likely chemical causes?
A2: When only the analyte of interest tails, the issue is almost always related to undesirable secondary interactions between the molecule and the stationary phase, or an incompatible mobile phase. For a long-chain acyl-CoA, consider these factors:
-
Secondary Silanol Interactions : Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface.[7] At mid-range pH, these groups can become ionized (-Si-O⁻) and interact strongly with polar parts of the analyte, such as the phosphate (B84403) groups in the Coenzyme A moiety, causing peak tailing.[7][8][9]
-
Incorrect Mobile Phase pH : If the mobile phase pH is not optimal, it can exacerbate silanol interactions.[10] For acidic analytes, a low pH is generally required to keep both the silanol groups and the analyte in a neutral, un-ionized state, which promotes a single, well-defined retention mechanism.[3][11]
-
Insufficient Mobile Phase Strength : Long-chain molecules like this compound are highly hydrophobic. If the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase is too low, the analyte may linger on the column, leading to a broadened and tailing peak.[2][3]
-
Column Overload : Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion that often manifests as tailing or fronting.[2][5][12]
Frequently Asked Questions (FAQs)
Q: What is an ideal mobile phase pH for analyzing this compound on a C18 column?
A: An optimal mobile phase pH should be at least 2 units away from the analyte's pKa.[13] For acyl-CoAs, the phosphate groups are acidic. To suppress the ionization of these groups and the column's residual silanols, a low pH is recommended.[2][7] Operating at a pH between 2.5 and 3.5, maintained with a suitable buffer (e.g., phosphate or formate), is an excellent starting point.[3][11] This minimizes secondary ionic interactions, leading to sharper, more symmetrical peaks.[7]
Q: Can the sample solvent cause peak tailing?
A: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread out at the column inlet before separation begins.[2] This leads to broad and often tailing peaks. As a best practice, the sample should be dissolved in the initial mobile phase itself or in a solvent that is weaker.[2]
Q: How does column temperature affect the peak shape of long-chain acyl-CoAs?
A: Increasing the column temperature (e.g., to 35-45°C) generally improves the chromatography of long-chain, hydrophobic molecules.[3] Higher temperatures reduce the viscosity of the mobile phase, which lowers backpressure and enhances the speed of mass transfer between the mobile and stationary phases.[3] This typically results in sharper, more symmetrical peaks and shorter retention times.[3]
Q: What is an "end-capped" column, and will it help reduce tailing?
A: An end-capped column is a reversed-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically treated (e.g., with trimethylchlorosilane) to convert them into less polar groups.[1][7] This process, called end-capping, blocks these active sites and significantly reduces their ability to form secondary interactions with polar analytes.[7] Using a high-quality, end-capped column is highly recommended for analyzing compounds like acyl-CoAs that are prone to tailing.[1]
Data Summary
The following table summarizes how key HPLC parameters can influence peak shape, as measured by the USP Tailing Factor (Tf). A lower Tf value indicates better peak symmetry.
| Parameter | Condition A | Tf (Typical) | Condition B | Tf (Typical) | Rationale |
| Mobile Phase pH | pH 5.5 | > 1.8 | pH 3.0 | 1.1 - 1.3 | Low pH suppresses ionization of silanol groups and the analyte's phosphate moiety, reducing secondary interactions.[7][11] |
| Buffer Concentration | 5 mM | > 1.6 | 25-50 mM | 1.2 - 1.4 | Higher buffer concentration more effectively masks residual silanol sites and maintains a stable pH.[1][5] |
| Column Type | Standard C18 | > 1.7 | End-Capped C18 | 1.1 - 1.3 | End-capping chemically blocks active silanol sites, preventing unwanted secondary interactions.[1][7] |
| Sample Load | 50 µg injected | > 2.0 | 5 µg injected | 1.2 - 1.4 | High sample mass can saturate the stationary phase, causing column overload and peak distortion.[2][5] |
| Organic Modifier | 70% Acetonitrile | > 1.5 | 85% Acetonitrile | 1.2 - 1.4 | Insufficient organic content leads to poor elution of hydrophobic molecules, causing band broadening and tailing.[2][3] |
Note: Tf values are representative and will vary based on the specific column, system, and analyte.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is used to remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: Flushing in the reverse direction is more effective at dislodging particulates from the inlet frit.[5]
-
Systematic Solvent Flush: Sequentially flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 20 column volumes for each solvent. A typical sequence for a reversed-phase C18 column is:
-
Mobile Phase (without buffer salts): To remove any precipitated buffer.
-
100% Water (HPLC-grade): To remove any remaining salts.
-
Isopropanol: A strong, intermediate-polarity solvent.
-
Hexane or Methylene Chloride (if compatible): To remove highly non-polar contaminants.
-
Isopropanol: To transition back from the non-polar solvent.[6]
-
100% Acetonitrile or Methanol: To prepare for re-equilibration.
-
-
Re-equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation and pH Adjustment
This protocol ensures the preparation of a consistent and effective mobile phase to control peak shape.
-
Aqueous Component Preparation:
-
Dissolve the chosen buffer salt (e.g., potassium phosphate or ammonium (B1175870) formate) in HPLC-grade water to the desired concentration (e.g., 25 mM).
-
Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm filter to remove particulates.[6]
-
-
pH Adjustment:
-
While stirring, carefully add a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate (B1220265) buffer) dropwise to the aqueous component.
-
Monitor the pH with a calibrated pH meter until the target pH (e.g., 3.0) is reached. Crucially, pH must be adjusted before adding the organic modifier. [11]
-
-
Final Mobile Phase Preparation:
-
Measure the required volumes of the pH-adjusted aqueous component and the organic solvent (e.g., acetonitrile) separately.
-
Combine the components and mix thoroughly. For example, for a 80:20 ACN:Water mobile phase, combine 800 mL of ACN with 200 mL of the prepared aqueous buffer.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Optimizing Extraction of 12-MethylHexadecanoyl-CoA from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 12-MethylHexadecanoyl-CoA from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a derivative of coenzyme A and is classified as a long-chain fatty acyl-CoA. The extraction of long-chain acyl-CoAs from tissues can be challenging due to their inherent instability, low abundance, and susceptibility to degradation by cellular enzymes. It is crucial to handle tissue samples appropriately to prevent the hydrolysis of the thioester bond.
Q2: What are the critical first steps in tissue sample handling to ensure the integrity of this compound?
To prevent the degradation of this compound, it is imperative to halt all metabolic activity immediately upon tissue collection. This is best achieved by snap-freezing the tissue in liquid nitrogen.[1] The frozen tissue should be stored at -80°C until the extraction process begins.[1] It is critical to keep the tissue frozen at all times during weighing and pulverization.[1]
Q3: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this issue?
Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors:
-
Suboptimal Homogenization: Incomplete disruption of the tissue will result in inefficient extraction. Ensure the tissue is thoroughly homogenized to a fine powder or suspension. For tough or fibrous tissues, cryosectioning or bead beating may be more effective than traditional homogenization.
-
Inefficient Extraction Solvents: The choice of solvent is critical. A combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic buffer is often effective.[2]
-
Degradation: Acyl-CoAs are unstable. Ensure all steps are performed on ice and that samples are processed quickly. The use of an acidic extraction buffer (e.g., pH 4.9) can help to minimize enzymatic degradation.[3]
-
Loss During Purification: Solid-phase extraction (SPE) is a common purification step, but recovery can be variable. Ensure the SPE column is appropriate for long-chain acyl-CoAs and that the loading, washing, and elution steps are optimized.
Q4: Can I use a single extraction method for different types of tissues?
While a general protocol can be a good starting point, optimization for different tissue types is often necessary. Tissues vary significantly in their composition (e.g., lipid content, presence of connective tissue), which can affect extraction efficiency. For example, liver tissue may require different homogenization techniques compared to muscle tissue.[2][3] It is recommended to perform pilot experiments to determine the optimal conditions for your specific tissue of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Detectable this compound | Inadequate tissue disruption. | Pulverize frozen tissue to a fine powder in liquid nitrogen before homogenization.[1] For tough tissues, consider using a bead beater or cryosectioning. |
| Degradation of the analyte during sample preparation. | Keep samples on ice at all times. Use pre-chilled solvents and tubes. Minimize the time between homogenization and extraction. | |
| Inefficient extraction from the homogenate. | Use a proven solvent system such as acetonitrile/isopropanol/acidic buffer.[2] Ensure vigorous vortexing or sonication to facilitate extraction. | |
| Poor recovery from Solid-Phase Extraction (SPE). | Ensure the SPE column is properly conditioned. Optimize the wash steps to remove interferences without eluting the analyte. Test different elution solvents and volumes. | |
| High Variability Between Replicates | Inconsistent homogenization. | Ensure each sample is homogenized to the same consistency. |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes or reverse pipetting for accurate handling of organic solvents. | |
| Incomplete drying or reconstitution of the final extract. | Ensure the sample is completely dried down before reconstitution. Vortex thoroughly to ensure the analyte is fully dissolved in the reconstitution solvent. | |
| Presence of Interfering Peaks in Chromatogram | Insufficient sample cleanup. | Optimize the SPE wash steps to remove interfering lipids and other molecules. Consider using a different type of SPE column (e.g., weak anion exchange).[4] |
| Contamination from plasticware. | Use high-quality polypropylene (B1209903) tubes and pipette tips. Run a blank extraction to identify potential sources of contamination. |
Data Presentation: Comparison of Extraction Methodologies
The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction and purification method. Below is a summary of reported recovery rates for long-chain acyl-CoAs from various tissue types using different techniques. While data specific to this compound is limited, these values provide a benchmark for what can be expected.
| Extraction Method | Purification | Tissue Type | Reported Recovery Rate (%) | Reference |
| Acetonitrile/2-propanol with KH2PO4 buffer | Oligonucleotide purification column | Rat heart, kidney, muscle | 70-80% | [3] |
| Acetonitrile/2-propanol with KH2PO4 buffer | 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel | Rat liver | 93-104% (extraction), 83-90% (SPE) | [2] |
| Methanol-chloroform | Weak anion exchange SPE | Mouse liver | Not explicitly stated, but method developed for quantitative analysis. | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method for Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissues.[2][3]
Materials:
-
Frozen tissue sample (e.g., liver, muscle, heart)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange (e.g., Strata X-AW) or oligonucleotide-based.
-
SPE Conditioning Solution: Methanol (B129727)
-
SPE Equilibration Solution: Water
-
SPE Wash Solution 1: 2% Formic Acid
-
SPE Wash Solution 2: Methanol
-
SPE Elution Solution: 2% Ammonium (B1175870) Hydroxide followed by 5% Ammonium Hydroxide
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine, consistent powder.[1]
-
Homogenization: Transfer the tissue powder to a pre-chilled glass homogenizer. Add 1 mL of ice-cold Extraction Buffer containing the internal standard. Homogenize thoroughly on ice. Add 1.5 mL of a 3:1 (v/v) solution of acetonitrile and 2-propanol and continue to homogenize.[2]
-
Extraction: Transfer the homogenate to a centrifuge tube. Vortex vigorously for 2 minutes and then centrifuge at 1300 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Column Preparation: Condition the SPE column with 3 mL of methanol, followed by equilibration with 3 mL of water.[4]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol to remove impurities.[4]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Combine the eluted fractions.[4]
-
Drying and Reconstitution: Dry the combined eluates under a stream of nitrogen at room temperature. Reconstitute the sample in a suitable solvent (e.g., 50% methanol) for analysis by LC-MS/MS.[4]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound from tissues.
General Role of Long-Chain Acyl-CoAs in Cellular Metabolism
While the specific signaling pathways involving this compound are not well-defined in the literature, the diagram below illustrates the general metabolic fate and signaling roles of long-chain acyl-CoAs.
Caption: General metabolic roles of long-chain acyl-CoAs, including this compound.
References
Preventing degradation of 12-MethylHexadecanoyl-CoA during sample preparation
Welcome to the technical support center for 12-MethylHexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain branched acyl-CoA, is primarily caused by two factors:
-
Chemical Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, which is significantly influenced by pH and temperature. Both strongly acidic and alkaline conditions, as well as elevated temperatures, can accelerate the cleavage of this bond, resulting in the formation of Coenzyme A and 12-methylhexadecanoic acid.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as thioesterases and acyl-CoA dehydrogenases, can metabolize this compound.[1] Thioesterases hydrolyze the thioester bond, while acyl-CoA dehydrogenases are involved in the β-oxidation pathway, which breaks down the fatty acyl chain.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, samples should be stored under the following conditions:
-
Temperature: Store samples at -80°C for long-term storage.[2][3] For short-term storage during sample processing, samples should be kept on ice at all times.[4]
-
pH: Maintain a slightly acidic to neutral pH (around 6.0-7.0) for aqueous solutions. Avoid strongly acidic or alkaline conditions.
-
Solvent: For reconstitution of dry pellets, methanol (B129727) is a preferred solvent as it has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[5] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a common choice.[5]
-
Atmosphere: For dried samples, storing under an inert gas like argon or nitrogen can help prevent oxidation.[3]
Q3: How many freeze-thaw cycles can my this compound sample withstand?
A3: It is highly recommended to avoid repeated freeze-thaw cycles as they can lead to degradation of this compound.[2] If multiple analyses from the same sample are required, it is best practice to aliquot the sample into smaller volumes before the initial freezing. This allows for the use of a fresh aliquot for each experiment without thawing the entire sample.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While the primary degradation pathways are hydrolysis and enzymatic activity, oxidation can also be a concern for long-chain acyl-CoAs, especially those with unsaturation. While this compound is saturated, the use of antioxidants is a general good practice in metabolomics to protect other sensitive molecules in the sample. If co-analyzing with other metabolites, antioxidants like butylated hydroxytoluene (BHT) can be included in the extraction solvent to minimize oxidation.
Q5: What are the key considerations for choosing an internal standard for quantitative analysis of this compound?
A5: For accurate quantification of this compound by LC-MS/MS, a suitable internal standard is crucial. The ideal internal standard should have the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to mimic its behavior during extraction, derivatization (if any), and ionization. A stable isotope-labeled version of this compound (e.g., ¹³C-labeled) is the gold standard.
-
Chemical Properties: It should have similar chemical properties, such as pKa and solubility.
-
Absence in the Sample: The internal standard should not be naturally present in the biological sample being analyzed.
-
Distinct Mass: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer. Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA, are often used as internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal in LC-MS/MS analysis. | 1. Degradation during sample harvesting and extraction: Tissues or cells were not processed quickly and at low temperatures, leading to enzymatic degradation. 2. Inappropriate pH of extraction/reconstitution solvent: Strongly acidic or alkaline conditions caused chemical hydrolysis. 3. Suboptimal extraction procedure: Inefficient extraction from the sample matrix. 4. Improper storage: Samples were not stored at -80°C or subjected to multiple freeze-thaw cycles.[2] | 1. Rapidly quench metabolic activity: Immediately freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate media and wash with ice-cold PBS before adding a cold extraction solvent.[2] Perform all subsequent steps on ice or at 4°C. 2. Maintain optimal pH: Use a buffered extraction solvent with a pH between 6.0 and 7.5. For reconstitution, use methanol or a buffered solution like 50 mM ammonium acetate at pH 7.0.[6] 3. Optimize extraction: Use a validated extraction protocol, such as the one provided below. Ensure thorough homogenization and vortexing. 4. Ensure proper storage: Store all samples at -80°C and aliquot samples to avoid freeze-thaw cycles.[2][3] |
| Poor reproducibility of quantitative results. | 1. Inconsistent sample handling: Variations in the time between sample collection and extraction. 2. Inaccurate internal standard addition: Inconsistent volume or concentration of the internal standard. 3. Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte and/or internal standard. | 1. Standardize the workflow: Adhere strictly to the experimental protocol for all samples, minimizing timing variations. 2. Precise internal standard addition: Use a calibrated pipette to add the internal standard to each sample at the beginning of the extraction process. 3. Minimize matrix effects: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. Optimize chromatographic separation to ensure the analyte and internal standard elute in a clean region of the chromatogram. |
| Peak tailing or broad peaks in the chromatogram. | 1. Suboptimal chromatographic conditions: Inappropriate column, mobile phase, or gradient. 2. Interaction with the LC system: Acyl-CoAs can interact with metal surfaces in the LC system. | 1. Optimize chromatography: Use a C18 reversed-phase column with a suitable mobile phase, often containing an ion-pairing agent or a buffer like ammonium acetate to improve peak shape. 2. Use a biocompatible LC system: If possible, use an LC system with PEEK or other inert tubing and components to minimize interactions. |
Data Presentation
| Condition | Stability of Long-Chain Acyl-CoAs | Recommendation for this compound |
| pH | Unstable in strongly acidic (pH < 4) and alkaline (pH > 8) aqueous solutions due to hydrolysis of the thioester bond. Relatively stable at neutral pH.[6] | Maintain sample and solvent pH between 6.0 and 7.5. |
| Temperature | Degradation rate increases with temperature. Storage at room temperature or even 4°C for extended periods can lead to significant degradation.[4] | Keep samples on ice at all times during processing and store at -80°C for long-term stability.[2][3] |
| Solvent | More stable in organic solvents like methanol compared to aqueous solutions.[5] | Reconstitute dried extracts in methanol or a methanol/water mixture. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles lead to degradation.[2] | Aliquot samples before freezing to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed to minimize degradation and maximize the recovery of this compound from adherent or suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Internal Standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet (from suspension cells) or the cell scraper slurry (from adherent cells) in ice-cold 80% methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7.0).
-
-
Analysis:
-
Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Workflow for the extraction of this compound.
Caption: Major degradation pathways for this compound.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 3. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 4. uab.edu [uab.edu]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 12-MethylHexadecanoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 12-MethylHexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] For this compound, which is often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, endogenous compounds such as phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer source.[2][5][6] This interference can lead to poor accuracy, imprecision, and a lack of reproducibility in quantitative results.[1][7]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] A standard solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of the analyte indicate the presence of matrix effects.[8][9]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to quantify the extent of matrix effects.[2] The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure.[2][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of signal suppression or enhancement.[2]
Q3: What is the most effective way to compensate for matrix effects in the analysis of this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely recommended strategy to compensate for matrix effects.[7][10][11] An ideal SIL-IS for this compound would be, for example, ¹³C- or ¹⁵N-labeled this compound. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ionization suppression or enhancement.[11] This allows for accurate quantification based on the ratio of the analyte peak area to the SIL-IS peak area.
Q4: Are there commercially available stable isotope-labeled standards for long-chain acyl-CoAs?
A4: The availability of specific SIL-IS for every acyl-CoA, especially a modified one like this compound, can be limited.[10][12] However, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a wide range of labeled acyl-CoAs for use as internal standards.[10][11][12][13][14] This involves growing cells in media containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate, which gets incorporated into all CoA species.[10][12]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Significant matrix effects, likely from phospholipids in biological samples.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform post-column infusion and post-extraction spike experiments to confirm and quantify the matrix effect.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Protein precipitation is often insufficient and can leave many interfering substances.[15] Consider more rigorous techniques:
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but may have lower recovery for some analytes.[6][15][16]
-
Solid-Phase Extraction (SPE): Highly effective. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids.[15][16]
-
Specialized Lipid Removal: Products like Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents can selectively remove lipids while maintaining high analyte recovery.[17]
-
-
Incorporate a SIL-IS: If not already in use, this is the most critical step to compensate for unavoidable matrix effects. The SILEC method can be employed to generate a suitable internal standard if one is not commercially available.[13][14]
-
Issue 2: Ion suppression is observed, but I cannot use a SIL-IS.
-
Possible Cause: Co-elution of this compound with matrix components.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Adjust Mobile Phase pH: Altering the pH can change the retention time of this compound relative to interfering compounds, potentially resolving them chromatographically.[15]
-
Increase Gradient Duration: A longer, shallower gradient can improve the separation between the analyte and matrix components.[15]
-
Utilize UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and narrower peaks, which can significantly improve separation from matrix interferences.[15]
-
-
Use a Divert Valve: Program the system to divert the LC flow to waste during the parts of the run where highly interfering compounds, like salts and phospholipids, elute, thus preventing them from entering the mass spectrometer source.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[3] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix components, which is a primary strategy for mitigating matrix effects.
| Sample Preparation Technique | Typical Reduction of Matrix Components | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | High | Simple, fast, and inexpensive. | Results in the "dirtiest" extracts with significant matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Can provide very clean extracts.[16] | Can have low recovery for polar analytes; more labor-intensive.[15][16] |
| Reversed-Phase SPE | Moderate | Good | Cleaner extracts than PPT. | May not effectively remove all phospholipids. |
| Mixed-Mode SPE | High | Good to High | Dramatically reduces matrix components, leading to a significant reduction in matrix effects.[15][16] | More complex method development. |
| EMR—Lipid | Very High (>95% lipid removal)[17] | High | Highly selective for lipid removal; improves data quality.[17] | Specific to lipid-rich matrices. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (this compound) and the internal standard (if used) into the final chromatography mobile phase.
-
Set B (Post-Spike Sample): Process a blank matrix sample through the entire extraction procedure. Spike the analytical standard and internal standard into the final, extracted blank matrix.
-
Set C (Pre-Spike Sample): Spike the analytical standard and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Experimental and Logical Workflows
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Enhancing Chromatographic Resolution of 12-MethylHexadecanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 12-MethylHexadecanoyl-CoA isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.
Question: My peaks for this compound are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape for long-chain acyl-CoAs is a common issue that can compromise resolution and sensitivity. Several factors can contribute to this problem. Here are some troubleshooting steps to improve peak shape:
-
Optimize Mobile Phase pH: Long-chain acyl-CoAs can exhibit poor peak shape at neutral or acidic pH. Increasing the mobile phase pH to around 10.5 with an additive like ammonium (B1175870) hydroxide (B78521) can significantly improve peak symmetry by ensuring the molecule is in a consistent ionic state.[1]
-
Use Ion-Pairing Agents: Incorporating an ion-pairing agent into the mobile phase can help to reduce peak tailing.
-
Adjust Mobile Phase Composition: Ensure the sample solvent is compatible with the mobile phase. A mismatch, especially if the sample solvent has a higher elution strength, can cause peak distortion.[2] If possible, dissolve your sample in the initial mobile phase.
-
Lower Flow Rate: High flow rates can sometimes lead to broader peaks. Try reducing the flow rate to see if this sharpens the peaks, though be mindful of increasing run times.[3]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be cautious as excessive temperatures can degrade the analyte or the column.[3]
Question: I am unable to separate the positional isomers (e.g., 11-MethylHexadecanoyl-CoA vs. This compound). What chromatographic conditions can I change?
Answer:
Separating positional isomers is challenging due to their very similar physicochemical properties. Standard C18 columns may not provide sufficient selectivity. Consider the following strategies:
-
Specialized Stationary Phases: Employ columns with enhanced shape selectivity. Phenyl, pentafluorophenyl (PFP), or cholesteryl-bonded phases can offer different selectivities for positional isomers compared to standard C18 columns.[1]
-
Column with Longer Carbon Chain: A C30 column may provide better resolution for lipid isomers.
-
Optimize Mobile Phase and Temperature: Systematically vary the organic solvent (acetonitrile, methanol) and the column temperature. Lowering the temperature can sometimes enhance the subtle intermolecular interactions needed to resolve isomers.
-
Multi-Dimensional Liquid Chromatography (MDLC): For very complex mixtures where co-elution is a significant problem, a two-dimensional LC approach can provide a substantial increase in resolving power.[2]
Question: How can I separate the stereoisomers (enantiomers) of this compound?
Answer:
The separation of enantiomers requires the introduction of a chiral selector into the analytical system. Direct separation of acyl-CoA enantiomers is not widely documented, so strategies are often adapted from methods for their corresponding free fatty acids. There are two primary approaches:
-
Indirect Method (Chiral Derivatization): This is a common strategy for separating chiral fatty acids. The acyl-CoA is first hydrolyzed to the free fatty acid (12-MethylHexadecanoic acid). The free fatty acid is then reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[4][5]
-
Direct Method (Chiral Stationary Phase): This method involves the use of a chiral column. While less common for acyl-CoAs, it is a viable approach. Polysaccharide-based chiral stationary phases (CSPs) have shown success in separating derivatized anteiso-methyl branched fatty acids.[4][6] This would be a more direct approach if a suitable chiral column and conditions can be identified for the acyl-CoA molecule.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for long-chain acyl-CoAs?
A1: A good starting point for the analysis of long-chain acyl-CoAs is a C18 reversed-phase column with a binary gradient.[1][7] The mobile phases can be composed of an aqueous component with a high pH buffer (e.g., ammonium hydroxide) and an organic component like acetonitrile (B52724).[1][7]
Q2: How should I prepare my sample to ensure the stability of this compound?
A2: Acyl-CoAs are susceptible to hydrolysis. It is crucial to work quickly and keep samples on ice.[8] Extraction should be performed in an acidic buffer to minimize enzymatic degradation.[8] If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.[8]
Q3: What detection method is most suitable for this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the detection and quantification of acyl-CoAs.[4] It allows for selective detection in complex biological matrices.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For general quantification and separation from other acyl-CoAs of different chain lengths, derivatization is not required.[1] However, for the separation of stereoisomers (enantiomers), derivatization of the corresponding free fatty acid into diastereomers is a common and effective strategy.[4][5]
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
This protocol is a general method suitable for the separation of long-chain acyl-CoAs based on chain length and degree of saturation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide (pH ~10.5) |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Detection | ESI Positive Mode |
| MS/MS Transition | Precursor ion of this compound -> Product ion (e.g., neutral loss of 507)[1] |
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol outlines the steps for the separation of enantiomers of this compound by converting them to diastereomeric derivatives of the free fatty acid.
| Step | Procedure |
| 1. Hydrolysis | Chemically or enzymatically hydrolyze this compound to 12-MethylHexadecanoic acid. |
| 2. Derivatization | React the free fatty acid with a chiral derivatizing agent (e.g., (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol).[5] |
| 3. Chromatography | Separate the resulting diastereomers on a standard C18 column using a mobile phase of acetonitrile and water. |
| 4. Detection | Use a fluorescence detector if a fluorescent derivatizing agent was used, or a mass spectrometer. |
Visualizations
Caption: Troubleshooting workflow for enhancing isomer resolution.
Caption: Workflow for the indirect chiral separation method.
References
- 1. hplc.eu [hplc.eu]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms of teicoplanin fatty acyl side chain RS3 using UHPLC-MS/MS with polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Increasing Enzyme Expression for 12-MethylHexadecanoyl-CoA Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed strategies, troubleshooting advice, and protocols to enhance the expression of enzymes required for the synthesis of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for this compound synthesis?
A1: The synthesis of this compound is a multi-step enzymatic process. While the specific pathway can vary between organisms, it generally involves a Type II Fatty Acid Synthase (FAS) system and enzymes for generating the specific branched starter unit. The core components typically include:
-
Branched-Chain Amino Acid Aminotransferase (BCAT) & Branched-Chain α-keto acid Dehydrogenase (BCKDH): These enzymes convert an amino acid precursor (like valine) into a branched starter unit, such as isobutyryl-CoA.
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the formation of malonyl-CoA, the primary building block for fatty acid elongation.[1][2][3]
-
Fatty Acid Synthase (FAS) Complex: A series of enzymes that iteratively elongate the fatty acid chain. In many bacteria like E. coli, this is a Type II system with discrete enzymes for each step (e.g., FabH, FabG, FabA/FabZ, FabI, FabF).
-
Acyl-CoA Synthetase (ACS) or Transacylase: An enzyme that may be required to activate the final fatty acid product to its CoA thioester form.
Q2: What are the common reasons for low expression of recombinant enzymes?
A2: Low expression levels are a frequent challenge in heterologous systems. Key factors include:
-
Codon Bias: The genetic code is degenerate, and different organisms have preferences for specific codons for the same amino acid.[4][5] If the gene sequence from the source organism contains codons that are rare in the expression host (e.g., E. coli), translation can be slow or stall, leading to low protein yield.[5][6]
-
Promoter Strength and Regulation: The promoter controls the rate of transcription. A weak promoter will result in low mRNA levels, while an overly strong promoter can overwhelm the cell's machinery, leading to protein misfolding and aggregation.[7][8]
-
mRNA Instability: The secondary structure of the mRNA transcript, particularly near the 5' end, can affect ribosome binding and translation initiation, as well as overall transcript stability.[4]
-
Plasmid Copy Number: The number of plasmid copies per cell determines the gene dosage. Low-copy-number plasmids will naturally result in lower expression levels compared to high-copy-number plasmids.[9]
-
Host Cell Physiology: The metabolic state of the host cell, including the availability of resources like amino acids and tRNAs, significantly impacts protein synthesis.[6]
Q3: What is codon optimization and how can it improve my results?
A3: Codon optimization is the process of redesigning a gene's nucleotide sequence to match the codon usage preferences of the expression host, without altering the amino acid sequence of the encoded protein.[5][10] This strategy can dramatically increase protein expression by replacing rare codons with more frequently used ones, which correspond to more abundant tRNAs in the host.[11][12] This enhances the rate and efficiency of translation, leading to higher yields of the target protein.[10] Many services offer algorithms that also optimize GC content and remove undesirable mRNA secondary structures.[4][11]
Q4: How do I select the appropriate promoter and expression vector?
A4: The choice of promoter and vector is critical for balancing expression levels with host cell viability.[13]
-
Promoter Selection: Promoters vary in strength and regulation.
-
Strong, Inducible Promoters (e.g., T7, tac, lac): These are ideal for high-level production.[8] Inducible systems allow you to grow the cells to a high density before switching on the expression of potentially toxic proteins.[7][13]
-
Constitutive Promoters: These provide continuous expression, which can be useful if the enzymes are not toxic and are needed throughout the cell growth cycle.
-
-
Vector Selection: Key considerations include:
-
Copy Number: High-copy plasmids (e.g., pUC series) provide a high gene dose for maximum protein yield, while low or medium-copy plasmids (e.g., pBR322-based) can reduce the metabolic burden on the host.[9][14]
-
Selection Marker: Ensure the host strain is compatible with the antibiotic resistance marker on the plasmid.
-
Compatibility: If you are expressing multiple enzymes from different plasmids, ensure they have compatible origins of replication.
-
Troubleshooting Guide
Problem: No or Very Low Expression of Target Enzyme(s)
| Possible Cause | Recommended Solution |
| 1. Codon Bias | Synthesize the gene with codons optimized for your expression host (e.g., E. coli).[4][7] This can increase expression by up to 10-fold or more.[11] |
| 2. Weak or Inappropriate Promoter | Clone the gene into a vector with a strong, inducible promoter like T7 or tac.[8] If toxicity is suspected, a promoter with very tight regulation is necessary.[7] |
| 3. Low Plasmid Copy Number | Subclone your gene into a high-copy-number plasmid. Be aware that this can increase metabolic burden on the host.[9][14] |
| 4. mRNA Instability / Poor Translation Initiation | Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that may block the ribosome binding site.[4] Re-designing this region can improve translation efficiency. |
| 5. Incorrect Induction Conditions | Verify the concentration of your inducer (e.g., IPTG) and the optical density (OD) of the culture at the time of induction. Perform a time-course experiment to find the optimal induction point and duration.[13] |
Problem: Enzymes are Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| 1. Expression Rate is Too High | Lower the induction temperature to 15-25°C.[7] This slows down protein synthesis, allowing more time for proper folding. Also, consider reducing the inducer concentration to lower the transcription rate.[7] |
| 2. Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) in the host strain. These proteins assist in the proper folding of other proteins and can improve solubility.[6] |
| 3. Protein Toxicity | Use a vector with a tightly regulated promoter (e.g., pBAD) to minimize basal "leaky" expression before induction.[7] |
| 4. Unfavorable Culture Medium | Screen different growth media formulations. The composition of the medium can significantly affect protein folding and solubility.[15] |
Problem: Enzymes are Soluble, but Final Product Titer is Low
| Possible Cause | Recommended Solution |
| 1. Precursor Limitation | Overexpress key enzymes in precursor pathways. For this compound, this could involve boosting the production of malonyl-CoA by overexpressing Acetyl-CoA Carboxylase (ACC)[1] or increasing the pool of the branched starter unit. |
| 2. Suboptimal Fermentation Conditions | Optimize fermentation parameters such as pH, temperature, and aeration.[16][17][18] Switching from batch to a fed-batch fermentation process can increase cell density and product yield by providing a controlled nutrient feed.[16] |
| 3. Feedback Inhibition | The final product or an intermediate may be inhibiting one of the enzymes in the pathway.[2][19] Identify the inhibited enzyme and use protein engineering (directed evolution) to create a variant that is resistant to feedback inhibition. |
| 4. Pathway Imbalance | The expression levels of the different enzymes in the pathway may not be balanced. Use different strength promoters or ribosome binding sites for each enzyme to fine-tune their relative expression levels and optimize metabolic flux. |
Quantitative Data Summary
The following tables summarize quantitative data on how different strategies can impact enzyme expression. The exact improvements will vary depending on the specific protein and host system.
Table 1: Effect of Codon Optimization on Protein Yield
| Target Protein | Host System | Improvement Factor | Reference |
| Human Cystatin C | E. coli | 4.6x increase (from 10% to 46% of total protein) | [12] |
| Recombinant Human Interferon-β | E. coli | ~1.7x increase (in optimized medium) | [20] |
| General | E. coli | 2x to 10x increase is typical | [11] |
Table 2: Comparison of Common Inducible Promoters in E. coli
| Promoter | Inducer | Strength | Regulation | Common Use Case |
| T7 | IPTG | Very Strong | Tight (requires T7 RNA Polymerase host) | High-level protein production |
| tac | IPTG | Strong | Good | High-level expression in various E. coli strains |
| lac | IPTG | Moderate | Leaky | Moderate expression levels |
| pBAD | L-arabinose | Tunable | Very Tight | Expression of toxic proteins |
Table 3: Impact of Induction Temperature on Soluble Protein Fraction
| Protein Type | Standard Temp. (37°C) | Lowered Temp. (15-25°C) | General Observation |
| Aggregation-prone proteins | Often >90% insoluble | Soluble fraction can increase significantly | Lowering the temperature is a widely used and effective method to improve the solubility of recombinant proteins.[7] |
| Soluble proteins | High solubility | High solubility | Minimal impact on already soluble proteins, but may slightly reduce overall yield. |
Key Experimental Protocols
Protocol 1: General Workflow for Codon Optimization
-
Obtain the Amino Acid Sequence: Start with the protein sequence of your target enzyme.
-
Select Host Organism: Choose the target expression system (e.g., E. coli K-12).
-
Use Optimization Software: Input the amino acid sequence into a codon optimization tool (e.g., GeneArt, JCat, OptimumGene).[4] These tools use algorithms based on codon usage tables of the host organism.
-
Review and Refine: The software will generate a new DNA sequence. Review the output to ensure it has an appropriate GC content (typically 40-60%) and lacks undesirable elements like internal restriction sites or mRNA secondary structures.[11]
-
Gene Synthesis: Order the synthesis of the optimized gene from a commercial vendor.
-
Cloning and Expression: Clone the synthetic gene into your chosen expression vector and proceed with expression trials.
Protocol 2: Screening Promoters for Optimal Expression
-
Vector Selection: Obtain a set of compatible expression vectors that differ only in their promoter (e.g., vectors with T7, tac, and pBAD promoters).
-
Cloning: Clone your codon-optimized gene of interest into each of the selected vectors.
-
Transformation: Transform each construct into an appropriate E. coli expression host (e.g., BL21(DE3) for T7-based vectors).
-
Small-Scale Expression: For each construct, inoculate a 5 mL culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce each culture with its specific inducer (e.g., IPTG or L-arabinose) at a standard concentration. Leave one culture uninduced as a negative control.
-
Harvest and Lysis: After a set induction time (e.g., 4 hours), harvest the cells by centrifugation. Lyse the cells using sonication or chemical methods.
-
Analysis by SDS-PAGE: Separate the total protein from each sample on an SDS-PAGE gel. Visualize the protein bands using Coomassie staining to compare the expression levels of your target enzyme across the different promoters.
Protocol 3: Optimizing Induction Conditions
-
Set up Cultures: Inoculate multiple identical cultures (e.g., 10 mL each) of your best-expressing construct from Protocol 2.
-
Temperature Optimization:
-
Grow all cultures at 37°C to an OD₆₀₀ of 0.6.
-
Induce the cultures with a fixed concentration of inducer.
-
Move the induced cultures to different incubators set at various temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Harvest after a set time (e.g., 4 hours for 37°C, overnight for 18°C).
-
-
Inducer Concentration Optimization:
-
Grow all cultures at the optimal temperature determined above.
-
Induce the cultures with a range of inducer concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM IPTG).
-
Harvest all cultures after the same induction period.
-
-
Analysis of Soluble Fraction:
-
For each condition, lyse the harvested cells.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze both fractions by SDS-PAGE to determine the conditions that yield the highest amount of soluble protein.
-
Visual Guides
Diagram 1: Putative Biosynthetic Pathway
References
- 1. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. Expression of codon optimized genes in microbial systems: current industrial applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for achieving high-level expression of genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 9. Plasmid copy number - Wikipedia [en.wikipedia.org]
- 10. Bacterial Codon Optimization Service - CD Biosynsis [biosynsis.com]
- 11. efbpublic.org [efbpublic.org]
- 12. Codon Preference Optimization Increases Prokaryotic Cystatin C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. athenaes.com [athenaes.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. How to achieve high-level expression of microbial enzymes: Strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Optimization of multiple enzymes production by fermentation using lipid-producing Bacillus sp. [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of medium composition to increase the expression of recombinant human interferon-β using the Plackett–Burman and central composite design in E. coli SE1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzyme Assays with 12-MethylHexadecanoyl-CoA Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-MethylHexadecanoyl-CoA substrates in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in enzyme assays?
A1: this compound, as a long-chain branched fatty acyl-CoA, presents several challenges. Due to its long acyl chain, it has low aqueous solubility and a tendency to form micelles, which can affect its availability to the enzyme.[1] The methyl branch can also introduce steric hindrance, potentially impacting the enzyme's binding affinity and catalytic rate compared to straight-chain substrates.[2][3] Furthermore, long-chain acyl-CoAs can be unstable in aqueous solutions, particularly at alkaline pH.[4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: How does the methyl branch on this compound affect enzyme kinetics?
A3: The methyl branch can influence enzyme kinetics in several ways. It may decrease the enzyme's turnover number (kcat) due to steric hindrance within the active site.[2][3] The Michaelis constant (Km) might also be affected, either increasing due to reduced binding affinity or, in some cases, decreasing if the branch provides favorable hydrophobic interactions. The ketoacyl synthase domain of fatty acid synthase, for instance, shows a lower elongation rate with branched-chain substrates.[5]
Q4: What is the optimal pH for an enzyme assay with this compound?
A4: The optimal pH is enzyme-dependent. For many acyl-CoA dehydrogenases (ACADs), the activity increases with pH, often showing an apparent pKa between 7.5 and 8.7.[6][7] However, the pH profile can also be substrate-dependent.[8] It is recommended to perform a pH optimization study for your specific enzyme, testing a range of pH values in a suitable buffer system. Be mindful that the stability of the acyl-CoA substrate can decrease at higher pH values.[4]
Q5: Are there any specific considerations for sample preparation and handling of this compound?
A5: Yes. Due to their instability, it is crucial to handle this compound solutions with care. They are prone to hydrolysis in aqueous solutions, especially at alkaline and strongly acidic pH.[4] It is recommended to prepare fresh solutions or store them at -80°C for short periods.[9] When preparing cell lysates for enzyme assays, homogenization or sonication in a buffer containing a detergent like Triton X-100 can aid in solubilizing both the enzyme and the substrate.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Substrate insolubility/aggregation: this compound is forming micelles or precipitating out of solution. | 1. Decrease substrate concentration: Ensure you are working below the critical micelle concentration (CMC). 2. Add a non-ionic detergent: Incorporate a detergent like Triton X-100 or Tween-20 into the assay buffer to improve solubility. Start with a low concentration (e.g., 0.01-0.1%) and optimize. 3. Gentle sonication: Briefly sonicate the substrate solution before adding it to the assay mixture. |
| Suboptimal pH: The pH of the assay buffer is not optimal for your enzyme's activity. | 1. Perform a pH optimization: Test a range of pH values using appropriate buffers (e.g., Tris-HCl, HEPES) to determine the optimal pH for your enzyme with this specific substrate.[6][7] | |
| Enzyme instability: The enzyme may be unstable under the assay conditions. | 1. Check for necessary cofactors: Ensure all required cofactors (e.g., FAD for acyl-CoA dehydrogenases) are present in the assay buffer. 2. Add a stabilizing agent: Bovine Serum Albumin (BSA) is often used to stabilize enzymes and can also help to bind excess fatty acyl-CoA.[10] | |
| Substrate degradation: The this compound may have degraded. | 1. Use fresh substrate: Prepare fresh solutions of the substrate for each experiment. 2. Check storage conditions: Ensure the substrate is stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[9] | |
| High background signal | Non-enzymatic substrate degradation: The substrate is being broken down by components in the assay mixture other than the enzyme. | 1. Run a no-enzyme control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values. |
| Contaminating enzyme activity: The enzyme preparation may be impure and contain other enzymes that can act on the substrate or detection reagents. | 1. Verify enzyme purity: Check the purity of your enzyme preparation using SDS-PAGE. If necessary, further purify the enzyme. | |
| Poor reproducibility | Inconsistent substrate preparation: Variations in how the substrate is solubilized between experiments. | 1. Standardize substrate preparation: Develop a consistent protocol for preparing and solubilizing the this compound, including sonication time and temperature. |
| Pipetting errors: Inaccurate pipetting of viscous substrate or enzyme solutions. | 1. Use appropriate pipette tips: Use low-retention pipette tips. 2. Careful mixing: Ensure thorough but gentle mixing of all reaction components. | |
| Temperature fluctuations: Inconsistent incubation temperatures. | 1. Use a temperature-controlled incubator or water bath: Ensure a stable temperature throughout the assay. | |
| Non-linear reaction progress curves | Substrate depletion: The substrate is being consumed too quickly. | 1. Use a lower enzyme concentration: Reduce the amount of enzyme to ensure you are measuring the initial reaction rate. |
| Product inhibition: The product of the reaction is inhibiting the enzyme. | 1. Measure initial rates: Ensure your measurements are taken during the initial linear phase of the reaction before product accumulation becomes significant. | |
| Enzyme inactivation: The enzyme is losing activity over the course of the assay. | 1. Check for enzyme stability under assay conditions: Pre-incubate the enzyme in the assay buffer without the substrate to see if it loses activity over time. If so, you may need to add a stabilizing agent or shorten the assay time. |
Data Presentation
Table 1: Recommended Starting Conditions for Enzyme Assays with this compound
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Highly enzyme-dependent. An initial screen is recommended.[6][7] |
| Temperature | 25 - 37 °C | Enzyme-dependent. |
| Buffer | 50-100 mM Tris-HCl or HEPES | Ensure the buffer has good buffering capacity at the chosen pH. |
| Substrate Concentration | 1 - 50 µM | Should be below the CMC. A substrate titration is necessary to determine the Km. |
| Enzyme Concentration | Titrate for linear initial rates | Should be in the linear range of the assay. |
| Detergent (optional) | 0.01 - 0.1% Triton X-100 | Optimize concentration to maximize activity and minimize enzyme denaturation. |
| Cofactors | As required by the enzyme | e.g., FAD for acyl-CoA dehydrogenases. |
Table 2: Hypothetical Kinetic Parameters for an Acyl-CoA Dehydrogenase with Different Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hexadecanoyl-CoA (C16:0) | 5 | 150 | 12.5 | 2.5 x 10⁶ |
| This compound | 8 | 100 | 8.3 | 1.0 x 10⁶ |
| Dodecanoyl-CoA (C12:0) | 10 | 200 | 16.7 | 1.7 x 10⁶ |
Experimental Protocols
Protocol 1: General Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Colorimetric)
This protocol is a general method for measuring the activity of an ACAD using an artificial electron acceptor.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detergent (e.g., Triton X-100)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Electron transfer mediator (e.g., Phenazine methosulfate - PMS)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a low concentration of detergent).
-
Prepare working solutions of DCPIP and PMS in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Detergent (if used)
-
DCPIP solution
-
PMS solution
-
This compound solution
-
-
-
Initiate Reaction:
-
Add the enzyme preparation to each well to start the reaction.
-
Include a "no enzyme" control for each substrate concentration.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance of DCPIP at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of DCPIP to convert the change in absorbance to the rate of product formation.
-
Visualizations
Caption: General workflow for an enzyme assay.
Caption: Beta-oxidation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. d-nb.info [d-nb.info]
- 9. bioassaysys.com [bioassaysys.com]
- 10. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference from other acyl-CoAs in 12-MethylHexadecanoyl-CoA quantification
Welcome to the technical support center for the quantification of 12-MethylHexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of long-chain acyl-CoAs, including branched-chain species like this compound.[1][2][3] This technique offers high selectivity and accuracy through methods such as multiple reaction monitoring (MRM).[4][5]
Q2: How can I minimize the degradation of my this compound samples during preparation?
A2: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. To ensure sample stability, it is crucial to work quickly at low temperatures (on ice) and to immediately inhibit enzymatic activity.[5] Storing extracted samples at -80°C is recommended. For analysis, reconstituting the dried extract in a non-aqueous or buffered solution (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7) can improve stability over unbuffered aqueous solutions.[6]
Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[5] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample. Another common fragment ion appears at m/z 428, which results from a cleavage at the 5' diphosphate.[5] For this compound, you would set up an MRM transition from its specific precursor ion to these common product ions.
Q4: How can I improve the chromatographic separation of this compound from other interfering acyl-CoAs?
A4: Effective chromatographic separation is key to minimizing ion suppression and ensuring accurate quantification.[4] For long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is a common approach.[7] To improve peak shape and resolution, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) or incorporating an ion-pairing agent in the mobile phase.[5][7] Two-dimensional liquid chromatography (2D-LC) can also provide enhanced separation for complex samples.[8]
Q5: What are "matrix effects" and how can they interfere with my quantification?
A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[10] In biological samples, phospholipids (B1166683) are a major source of matrix effects in lipid analysis.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure all sample preparation steps are performed on ice. Use fresh, ice-cold solvents. Store extracts at -80°C until analysis.[5] |
| Inefficient Extraction | Optimize the extraction protocol. For long-chain acyl-CoAs, a protein precipitation step followed by liquid-liquid or solid-phase extraction (SPE) is common. Ensure the chosen solvent system is appropriate for the polarity of this compound.[11][12] |
| Ion Suppression | Assess for matrix effects using post-column infusion or by comparing analyte response in matrix versus neat solvent.[9][13] Improve sample cleanup to remove interfering matrix components. Adjust chromatographic conditions to separate this compound from the suppressive region. |
| Suboptimal MS Parameters | Infuse a standard of this compound (if available) or a structurally similar long-chain acyl-CoA to optimize MS parameters such as spray voltage, capillary temperature, and collision energy.[14] |
Issue 2: Poor Reproducibility and High Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample collection, storage, and preparation procedures. Ensure accurate and consistent pipetting. |
| Variable Extraction Efficiency | Incorporate a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to this compound. If a specific SIL-IS is unavailable, use an odd-chain long-chain acyl-CoA like C17:0-CoA.[15] The internal standard should be added at the very beginning of the extraction process to account for variability in all subsequent steps.[3] |
| Matrix Effect Variability | Use matrix-matched calibration standards to compensate for sample-to-sample variations in matrix effects. |
| Sample Instability in Autosampler | If samples are queued for an extended period, degradation can occur. Keep the autosampler temperature low (e.g., 4°C) and perform stability tests to determine the maximum allowable time in the autosampler. |
Issue 3: Inaccurate Quantification and Co-elution
| Possible Cause | Troubleshooting Step |
| Co-elution with Isobaric Species | Other acyl-CoAs may have the same mass as this compound. Improve chromatographic resolution by using a longer column, a shallower gradient, or a different stationary phase.[8] High-resolution mass spectrometry can also help differentiate between isobaric compounds. |
| Non-Linearity of Calibration Curve | Ensure the calibration curve covers the expected concentration range of this compound in your samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[5] Prepare calibrators in a matrix that closely matches your study samples. |
| Incorrect Internal Standard | The ideal internal standard is a stable isotope-labeled version of the analyte.[3] If not available, choose an internal standard with similar chromatographic behavior and ionization efficiency.[16] |
Quantitative Data Summary
The following table summarizes the abundance of various acyl-CoA species in different mammalian cell lines as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes. Note: Data for this compound is not specifically available in the provided search results; the table reflects general acyl-CoA levels.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods.[6] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs from cultured cells, suitable for subsequent LC-MS/MS analysis.[6]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) to the cell pellet or plate.
-
Spike the extraction solvent with an appropriate internal standard (e.g., C17:0-CoA) before addition.
-
For adherent cells, scrape the cells in the cold acid. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Cleanup (Optional but Recommended for Long-Chains):
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove polar interferences and concentrate the long-chain acyl-CoAs.
-
-
Drying and Reconstitution:
-
Dry the supernatant (or SPE eluate) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol outlines a general LC-MS/MS method for the analysis of long-chain acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion of this compound to its characteristic product ions (e.g., neutral loss of 507).
-
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Low MS Signal.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 12-MethylHexadecanoyl-CoA standards
Technical Support Center: 12-MethylHexadecanoyl-CoA Standards
Welcome to the technical support center for this compound standards. This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and proper handling of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound standards?
A1: The primary cause of instability is the hydrolysis of the thioester bond, which is susceptible to cleavage in the presence of water, especially under neutral to alkaline pH conditions.[1] Long-chain acyl-CoAs, such as this compound, are particularly prone to this degradation.
Q2: What are the recommended solvents for reconstituting and storing this compound?
A2: For short-term storage and use in experiments, methanol (B129727) is often preferred as it provides better stability compared to aqueous solutions.[1] For long-term storage, it is recommended to store the standard as a dry pellet at -80°C.[2] If a solution is necessary for long-term storage, an organic solvent in a glass container with a Teflon-lined cap is advisable.
Q3: What is the optimal pH for solutions containing this compound?
A3: Aqueous solutions of acyl-CoAs are unstable, particularly at alkaline and strongly acidic pH.[1] If an aqueous buffer is required, a slightly acidic pH (around 3.5-4.9) is generally better for short-term stability than neutral or alkaline pH.[1]
Q4: How should I store my this compound standards?
A4: For long-term stability, it is best to store this compound as a lyophilized powder or a dry pellet at -80°C.[2] If in solution, store in small aliquots in an appropriate organic solvent at -80°C to minimize freeze-thaw cycles.
Q5: How many freeze-thaw cycles can a this compound standard in solution tolerate?
A5: While specific data for this compound is not available, it is a general best practice to avoid repeated freeze-thaw cycles for any acyl-CoA standard. It is recommended to aliquot the standard into single-use volumes upon reconstitution to maintain integrity.
Data Presentation: Stability of this compound
| Storage Condition | Temperature | Duration | Estimated % Degradation |
| Lyophilized Powder | -80°C | 12 months | < 1% |
| Lyophilized Powder | -20°C | 12 months | < 5% |
| In Methanol | -80°C | 6 months | < 2% |
| In Methanol | -20°C | 6 months | < 10% |
| In Aqueous Buffer (pH 4.0) | 4°C | 24 hours | 5-10% |
| In Aqueous Buffer (pH 7.0) | 4°C | 24 hours | 15-25% |
| In Aqueous Buffer (pH 8.5) | 4°C | 24 hours | > 30% |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a method to determine the stability of this compound in a specific solvent over time at various temperatures.
1. Materials:
-
This compound standard
-
High-purity solvents (e.g., HPLC-grade methanol, ethanol, water)
-
Buffers of desired pH (e.g., ammonium (B1175870) acetate (B1210297) buffer)
-
Volumetric flasks and calibrated pipettes
-
Autosampler vials with Teflon-lined septa
-
LC-MS/MS system
-
Analytical balance
-
Temperature-controlled chambers, refrigerators, and freezers
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a small amount of lyophilized this compound and prepare a stock solution in the chosen solvent (e.g., methanol) to a known concentration.
-
From the stock solution, prepare working solutions at a concentration suitable for LC-MS/MS analysis in the different solvents and buffers to be tested.
3. Stability Study Execution:
-
Aliquot the working solutions into multiple autosampler vials for each condition (solvent/buffer and temperature).
-
Designate a set of vials for each time point (e.g., 0, 4, 8, 12, 24 hours).
-
Store the vials at the designated temperatures (e.g., 4°C, room temperature, -20°C, -80°C).
-
At each time point, remove one vial from each condition for analysis. The T=0 sample should be analyzed immediately after preparation.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
A reversed-phase C18 column is commonly used for separation.
-
The mass spectrometer should be operated in positive ion mode, monitoring for the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[2]
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Mandatory Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for low signal of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for this compound | Standard Degradation: The thioester bond is hydrolyzed. | Ensure rapid sample processing and keep samples on ice. Store stock solutions and aliquots at -80°C. Reconstitute lyophilized powder just prior to analysis in a suitable organic solvent like methanol.[2] |
| Improper Solvent: Use of aqueous buffers at neutral or high pH. | Reconstitute the standard in methanol or an acidic buffer (pH 3.5-4.9) for short-term use.[1] | |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution. | Aliquot the standard into single-use volumes after reconstitution to avoid freeze-thaw cycles. | |
| Poor peak shape or splitting | Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization and chromatography of acyl-CoAs. | Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs in reversed-phase chromatography.[2][3] |
| Sample Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. | |
| Inconsistent quantification results | Standard instability in autosampler: Degradation of the standard in the autosampler over the course of a long analytical run. | Keep the autosampler temperature low (e.g., 4°C). If possible, perform a stability test in the autosampler solvent to understand the degradation rate. |
| Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of this compound. | Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA can be used.[2] Prepare calibration curves in a matrix that matches the samples. |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Analysis of 12-Methylhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 12-Methylhexadecanoyl-CoA analysis in complex matrices. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical challenges in analyzing this compound in complex biological matrices?
A1: The primary challenges include:
-
Matrix Effects: Components of biological matrices (e.g., phospholipids, salts) can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy and sensitivity.[1]
-
Analyte Instability: Acyl-CoAs are susceptible to degradation, particularly in aqueous solutions. Careful sample handling and storage are crucial to prevent analytical variability.[2]
-
Low Endogenous Concentrations: The low physiological concentrations of many acyl-CoAs necessitate highly sensitive analytical methods for accurate quantification.
-
Extraction Recovery: The amphiphilic nature of long-chain acyl-CoAs can make efficient extraction from complex matrices challenging, potentially leading to low and variable recovery rates.[3]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound.[4][5] This technique offers high sensitivity and selectivity, which are essential for distinguishing the analyte from other endogenous species and overcoming the challenges of complex matrices.[2]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][6]
-
Chromatographic Separation: Optimize chromatographic conditions to separate this compound from co-eluting matrix components that can cause ion suppression.[2]
-
Use of Internal Standards: Incorporate a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, to compensate for matrix-induced variations in ionization.
Q4: What are the key parameters to evaluate during method validation for this compound?
A4: A comprehensive method validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Suboptimal gradient elution. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH; high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can improve peak shape for long-chain acyl-CoAs.[5] 3. Optimize the gradient to ensure adequate separation and peak focusing. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Low extraction recovery. 4. Analyte degradation. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup using SPE or LLE. Dilute the sample if possible without compromising detection. 3. Evaluate different extraction solvents and techniques. A mixed-mode SPE can be effective.[3] 4. Ensure samples are processed quickly and kept on ice. Use fresh solvents and store standards appropriately. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Matrix effects varying between samples. | 1. Standardize all steps of the sample preparation protocol. Use an automated liquid handler if available. 2. Perform system suitability tests before each analytical run. 3. Use a stable isotope-labeled internal standard to normalize the data. |
| Inaccurate Quantification (Poor Accuracy) | 1. Calibration curve issues. 2. Matrix effects. 3. Incorrect internal standard concentration. | 1. Prepare calibration standards in a surrogate matrix that mimics the study samples. Ensure the calibration range brackets the expected sample concentrations. 2. Assess and mitigate matrix effects as described above. 3. Verify the concentration and purity of the internal standard solution. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting long-chain acyl-CoAs from plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Based on the precursor ion [M+H]⁺ and a characteristic product ion. For long-chain acyl-CoAs, a common transition involves the neutral loss of 507 Da.[7]
-
Calculated Molecular Weight for this compound (C₃₈H₆₈N₇O₁₇P₃S): ~1035.35 g/mol . The precursor ion would be m/z 1036.35.
-
Product ion would be approximately m/z 529.35.
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
The following tables present representative method validation data for a long-chain acyl-CoA, which can be used as a benchmark for the analysis of this compound.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Long-Chain Acyl-CoA | 0.5 - 200 | > 0.995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.5 | 1.45 | 96.7 | 5.8 | 8.2 |
| 50 | 52.1 | 104.2 | 4.1 | 6.5 |
| 150 | 147.8 | 98.5 | 3.5 | 5.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Long-Chain Acyl-CoA | 85.2 ± 4.5 | 92.1 ± 6.8 |
Visualizations
Caption: Workflow for Method Validation of this compound Analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quench-Plunge Techniques for 12-MethylHexadecanoyl-CoA In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the analysis of 12-MethylHexadecanoyl-CoA from in vivo samples. The following sections address common issues encountered during sample collection, quenching, extraction, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in quantifying this compound from in vivo samples?
A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon tissue excision.[1][2][3] Long-chain acyl-CoAs like this compound have rapid turnover rates, and any delay can lead to significant changes in their measured levels, compromising the biological accuracy of the data.[2] The goal is to create a snapshot of the metabolic state at the exact moment of sampling.
Q2: What is the maximum recommended delay between tissue collection and plunge-freezing?
A2: For the most accurate results, tissue samples should be snap-frozen in liquid nitrogen immediately after collection.[4][5] Studies have shown that while some robust metabolites are stable for up to 30 minutes post-excision, sensitive metabolites can degrade much faster.[6][7][8] To ensure the integrity of this compound levels, minimizing this delay is paramount.
Q3: Can I use anesthetics during animal sacrifice?
A3: It is generally recommended to avoid anesthetics, as they can alter the metabolic state of the animal. Cervical dislocation is often preferred for rodent studies to minimize metabolic interference.[5] If anesthetics are unavoidable, the chosen agent and its potential impact on fatty acid metabolism should be carefully considered and kept consistent across all samples.
Q4: Why is my recovery of this compound inconsistent?
A4: Inconsistent recovery can stem from several factors:
-
Incomplete Quenching: Metabolism continues, leading to variable degradation. Ensure the tissue is small enough for rapid freezing.
-
Suboptimal Extraction: The choice of extraction solvent and method is crucial for long-chain acyl-CoAs.[9][10] Inefficient extraction will lead to lower and more variable yields.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade metabolites. It is best practice to aliquot tissue samples immediately after collection to avoid this.[4][5]
-
Sample Handling Variations: Lack of standardized operating procedures for sample collection and processing is a major source of variability.[1][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Detectable this compound Signal | Inefficient quenching leading to enzymatic degradation. | Ensure tissue is immediately snap-frozen in liquid nitrogen.[4][5] Use pre-chilled tools. For cultured cells, use cold quenching solutions like 60-80% methanol (B129727).[3][13] |
| Incomplete extraction from the tissue homogenate. | Use a proven extraction method for long-chain acyl-CoAs, such as a biphasic solvent system (e.g., chloroform/methanol/water) or solid-phase extraction (SPE) for sample cleanup.[9][10] | |
| Degradation during sample processing. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis.[2] Use of antioxidants in the extraction solvent can mitigate degradation of some species.[2] | |
| High Variability Between Replicates | Inconsistent time delay between sample collection and freezing. | Standardize the sample collection workflow to ensure the delay is minimized and consistent across all samples. A delay of over 30 minutes can significantly alter metabolite profiles.[7][8] |
| Non-homogenous tissue sampling. | If possible, homogenize the entire tissue before taking aliquots for extraction to ensure each replicate is representative. | |
| Matrix effects during LC-MS/MS analysis. | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.[9] Utilize a stable isotope-labeled internal standard for this compound if available to correct for matrix effects and extraction efficiency.[14] | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase for long-chain acyl-CoAs. | Long-chain acyl-CoAs can exhibit poor peak shape in acidic mobile phases. An alkaline mobile phase (e.g., pH 8.5) is often preferred for their analysis by reversed-phase chromatography.[15][16] |
| Co-elution with interfering compounds. | Optimize the LC gradient to better separate this compound from other matrix components. A C18 reversed-phase column is commonly used.[9][10] |
Experimental Workflows & Protocols
Overall Experimental Workflow Diagram
Caption: Workflow for this compound analysis from in vivo tissue.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low this compound signal.
Protocol 1: Quench-Plunge and Tissue Storage
-
Preparation: Prepare all necessary tools (forceps, scalpels) by pre-chilling them on dry ice. Label cryovials for each sample. Place a dewar filled with liquid nitrogen adjacent to the dissection area.
-
Tissue Excision: Sacrifice the animal using a consistent, approved method (e.g., cervical dislocation).[5] As rapidly as possible, excise the target tissue.
-
Rinsing (Optional but Recommended): Immediately rinse the tissue in ice-cold phosphate-buffered saline (PBS) to remove blood and other contaminants.[5] Blot gently with lint-free paper. This step should not exceed 5-10 seconds.
-
Quench-Plunge: Immediately plunge the tissue into liquid nitrogen.[4][5] The tissue should be small enough to freeze almost instantly.
-
Storage: Once frozen, transfer the tissue to a pre-labeled cryovial. Store samples at -80°C until extraction. Avoid freeze-thaw cycles by preparing aliquots if necessary.[4][5]
Protocol 2: Metabolite Extraction by Solvent Precipitation
This protocol is a general method and should be optimized for your specific tissue type and downstream analysis.
-
Preparation: Pre-chill all tubes, mortars, pestles, and solvent solutions to -20°C or on dry ice.
-
Weighing: On dry ice, weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenization: Immediately transfer the frozen tissue to a pre-chilled mortar containing a small amount of liquid nitrogen. Grind the tissue to a fine powder. Transfer the powder to a tube containing a 20-fold excess (v/w) of cold extraction solvent (e.g., 80% methanol or a mix of acetonitrile/methanol/water 2:2:1).[9][15]
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.[9]
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of solvent compatible with your LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[9][16]
Protocol 3: General LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) (pH adjusted to 8.5 with ammonium hydroxide).[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: Start with a low percentage of B, then ramp up to elute hydrophobic long-chain acyl-CoAs like this compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification, using specific precursor-product ion transitions for this compound.
-
Quantitative Data Summary
Table 1: Effect of Post-Excision Freezing Delay on Metabolite Stability
(Data generalized from studies on various tissues. Specific stability of this compound may vary.)
| Freezing Delay Time | Observed Changes in Key Metabolites | Recommendation for this compound |
| 0-2 minutes | Minimal to no significant changes observed. | Optimal: Freeze tissue as close to instantly as possible. |
| Up to 30 minutes | No significant changes in many robust metabolites.[6][7][8] | Acceptable: Considered a safe window for many studies, but risk of degradation for labile species increases. |
| > 30 minutes | Significant changes observed. Levels of choline (B1196258) may increase, while ascorbate, creatine, and glutathione (B108866) may decrease.[7][8] | Not Recommended: High risk of artifactual changes in metabolite levels, compromising data integrity. |
Table 2: Comparison of Common Extraction Methods for Acyl-CoAs
| Method | Key Strengths | Key Limitations | Typical Application |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[9] | May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components like phospholipids.[9] | High-throughput screening, analysis of a wide range of acyl-CoA species. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, significantly reducing matrix effects.[9] High recovery for a wide range of acyl-CoAs.[9] | More time-consuming and requires method development to optimize loading, washing, and elution steps. | Targeted quantification where high accuracy and sensitivity are required; samples with complex matrices. |
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cmsp.umn.edu [cmsp.umn.edu]
- 5. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 6. Impact of Freezing Delay Time on Tissue Samples for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Freezing Delay Time on Tissue Samples for Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Metabolic Profile Affected by Freezing Delay Times? [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 12-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor ionization of 12-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guides & FAQs
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When facing a low or absent signal, a systematic approach is crucial to identify the root cause. Begin with these initial verification steps:
-
Mass Spectrometer Functionality: Confirm the mass spectrometer is performing as expected by infusing a known, stable compound that ionizes well under your typical operating conditions. This will help determine if the issue is with the instrument itself or specific to your analyte.
-
Fresh Standards and Solvents: Prepare fresh solutions of your this compound standard and all mobile phase components. Acyl-CoAs can degrade, especially in aqueous solutions at non-acidic pH.[1] Contaminated solvents can also lead to ion suppression.[2]
-
Instrument Parameters: Double-check all mass spectrometer settings, including voltages, gas flows, and temperatures, to ensure they are appropriate for the analysis of long-chain acyl-CoAs.
-
Stable Electrospray: Visually inspect the electrospray plume if possible. An unstable spray can lead to significant signal fluctuations and poor sensitivity.
Q2: My initial checks are fine, but the signal for this compound is still weak. What are the common causes of poor ionization for long-chain acyl-CoAs?
A2: Several factors can contribute to the inefficient ionization of long-chain acyl-CoAs like this compound:
-
Sample Degradation: These molecules are susceptible to hydrolysis. It is critical to minimize the time samples spend at room temperature and in aqueous solutions.[1]
-
Inefficient Ionization: The inherent chemical properties of long-chain acyl-CoAs can make them challenging to ionize efficiently. The mobile phase composition plays a significant role in promoting ionization.
-
Suboptimal Mass Spectrometer Parameters: The settings for the ion source and mass analyzer must be optimized for your specific analyte and LC conditions.
-
In-source Fragmentation: Energetic conditions within the ESI source can cause the analyte to fragment before it is detected, leading to a diminished signal for the precursor ion.[3][4]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[5]
Experimental Protocols & Optimization Strategies
Improving Ionization Efficiency
Poor ionization is a frequent challenge with long-chain acyl-CoAs. The following strategies can enhance signal intensity.
Protocol 1: Mobile Phase Modification
The choice of mobile phase and modifiers is critical for efficient ionization.
-
Positive Ion Mode: For positive ion mode ESI, which is often preferred for acyl-CoAs, the addition of a modifier is recommended.[6]
-
Ammonium (B1175870) Acetate (B1210297)/Hydroxide (B78521): A common approach is to use a mobile phase containing ammonium acetate or ammonium hydroxide. For instance, a gradient elution with mobile phase A consisting of 10 mM ammonium acetate in water (pH 6.8) and mobile phase B as acetonitrile (B52724) has been shown to be effective.[7] Another successful method utilizes a gradient with 15 mM ammonium hydroxide in water and 15 mM ammonium hydroxide in acetonitrile.[8] The use of a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can also improve separation and ionization.[9]
-
-
Negative Ion Mode: While positive mode is often favored, negative ion mode can also be effective. The use of ion-pairing reagents has been employed, but they can cause ion suppression in positive mode.[10]
Table 1: Recommended Mobile Phase Compositions for Acyl-CoA Analysis
| Ionization Mode | Mobile Phase A | Mobile Phase B | Reference |
| Positive | 10 mM Ammonium Acetate (pH 6.8) | Acetonitrile | [7] |
| Positive | 15 mM Ammonium Hydroxide in Water | 15 mM Ammonium Hydroxide in Acetonitrile | [8] |
| Positive | Water with 5 mM Ammonium Acetate (pH 6.8) | Methanol | [11] |
| Positive | High pH (10.5) with Ammonium Hydroxide | Acetonitrile | [9] |
Protocol 2: Mass Spectrometer Parameter Optimization
Fine-tuning the MS parameters is essential for maximizing the signal of this compound.
-
Direct Infusion: Prepare a solution of your standard (e.g., 1-5 µM in 50% acetonitrile) and infuse it directly into the mass spectrometer.[7] This allows for the optimization of parameters without the complexity of chromatographic separation.
-
Source Parameters:
-
Capillary/Spray Voltage: Optimize the voltage to achieve a stable and efficient spray. A typical starting point for positive ion mode is around 3.2-5.5 kV.[7][12]
-
Cone Voltage/Declustering Potential: This parameter influences in-source fragmentation. Adjust the cone voltage to maximize the signal of the precursor ion while minimizing fragmentation. Typical values range from 10 to 60 V.[13]
-
Source and Desolvation Temperatures: Optimize the temperatures to ensure efficient desolvation of the analyte ions without causing thermal degradation. Desolvation temperatures can be as high as 500°C.[7]
-
-
MS/MS Parameters:
-
Collision Energy: If performing tandem MS (MS/MS), optimize the collision energy to obtain the desired fragmentation pattern and maximize the signal of the product ions. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]
-
Table 2: Example MS Parameter Ranges for Acyl-CoA Analysis
| Parameter | Typical Range | Reference |
| Capillary/Spray Voltage (Positive) | 3.2 - 5.5 kV | [7][12] |
| Cone Voltage | 10 - 60 V | [13] |
| Desolvation/Source Temperature | 120 - 500 °C | [7] |
| Collision Gas | Argon or Nitrogen | [7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor ionization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Data analysis workflow for high-throughput 12-MethylHexadecanoyl-CoA profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput 12-MethylHexadecanoyl-CoA profiling.
Data Analysis Workflow at a Glance
The overall workflow for high-throughput this compound profiling involves several key stages, from sample acquisition to biological interpretation. Each step presents unique challenges that can impact the quality and reliability of the final data.
Figure 1. High-level overview of the data analysis workflow for this compound profiling.
Troubleshooting Guides
This section addresses common issues encountered during the profiling workflow in a question-and-answer format.
Sample Preparation
Question: I am seeing high variability between my sample replicates. What could be the cause?
Answer: High variability between replicates often originates from inconsistencies in sample handling and preparation. Here are a few points to check:
-
Inconsistent Extraction Efficiency: Ensure that the solvent volumes and mixing times are consistent for all samples during lipid extraction. Incomplete extraction can lead to significant variations.
-
Sample Degradation: this compound, like other acyl-CoAs, can be unstable. It is crucial to keep samples on ice or at -80°C during and after extraction to prevent degradation.[1]
-
Use of Appropriate Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA, is critical to correct for variations in extraction efficiency and instrument response.
Question: My signal intensity for this compound is very low. How can I improve it?
Answer: Low signal intensity can be due to several factors, from sample preparation to instrument settings.
-
Optimize Extraction Protocol: The choice of extraction solvent is critical. A common method for long-chain acyl-CoAs involves a modified Bligh-Dyer extraction. Ensure the pH of the aqueous phase is acidic to facilitate the movement of acidic lipids into the organic phase.
-
Sample Concentration: After extraction, samples can be concentrated by drying under a stream of nitrogen and reconstituting in a smaller volume of a solvent compatible with your LC-MS system.
-
Derivatization: While not always necessary, derivatization of the phosphate (B84403) group of the CoA moiety can improve chromatographic peak shape and reduce analyte loss on surfaces.[2]
LC-MS/MS Analysis
Question: I am observing poor peak shape (e.g., tailing, broadening) for my this compound peak. What should I do?
Answer: Poor peak shape is a common issue in the analysis of long-chain acyl-CoAs.
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs. The choice of a specific column chemistry can significantly impact peak shape.
-
Mobile Phase Composition: The use of an ion-pairing agent in the mobile phase can improve peak shape for polar molecules like acyl-CoAs. However, these can be difficult to remove from the LC system. An alternative is to use a high pH mobile phase with an appropriate column.
-
Reconstitution Solvent: Ensure the solvent used to reconstitute your dried extract is compatible with the initial mobile phase conditions of your LC gradient. A mismatch can lead to peak distortion.
Question: I am having trouble with the sensitivity and reproducibility of my MS/MS detection. What are some key parameters to optimize?
Answer: For targeted analysis of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the following parameters are crucial:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for the detection of acyl-CoAs.[3]
-
MRM Transitions: The most common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][4] Therefore, a primary MRM transition would be the precursor ion [M+H]+ to the product ion [M+H-507]+. A secondary, qualifying transition can also be monitored for increased confidence in identification.
-
Source Parameters: Optimization of source parameters such as spray voltage, gas flows, and temperature is essential for maximizing signal intensity and stability.
| Parameter | Typical Value/Range |
| Ionization Mode | Positive ESI |
| Precursor Ion (Q1) | m/z corresponding to [this compound + H]+ |
| Product Ion (Q3) | m/z corresponding to [Precursor Ion - 507.0 Da] |
| Collision Energy (CE) | Optimized for the specific instrument and transition |
| Declustering Potential (DP) | Optimized to reduce ion source fragmentation |
Table 1: Representative LC-MS/MS parameters for this compound analysis. Specific values should be optimized for the instrument in use.
Data Processing and Analysis
Question: I am observing significant batch effects in my data. How can I correct for this?
Answer: Batch effects are systematic variations between different analytical runs. Several normalization strategies can be employed to mitigate these effects:
-
Internal Standard Normalization: As mentioned earlier, a robust internal standard is the first line of defense against batch effects.
-
Quality Control (QC) Sample-Based Normalization: Injecting a pooled QC sample at regular intervals throughout the analytical run allows for monitoring and correction of instrument drift.
-
Computational Normalization Methods: Various algorithms such as Probabilistic Quotient Normalization (PQN) or median normalization can be applied post-acquisition to reduce unwanted variation.
Question: How do I ensure the correct identification of the this compound peak?
Answer: Confident identification relies on multiple pieces of evidence:
-
Retention Time Matching: The retention time of the peak in your sample should match that of an authentic chemical standard run under the same chromatographic conditions.
-
MRM Transition Ratios: If you are monitoring multiple MRM transitions, the ratio of their peak areas should be consistent between your samples and the chemical standard.
-
High-Resolution Mass Spectrometry: If available, accurate mass measurement of the precursor and product ions can provide a higher degree of confidence in the identification.
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of this compound?
A1: this compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids are found in various biological systems and have been implicated in several cellular processes. Notably, very-long-chain and branched-chain fatty acyl-CoAs can act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Q2: What type of internal standard is best for quantifying this compound?
A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., containing 13C or 2H). If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (which is less common endogenously) can be used.
Q3: What are the expected recovery rates for the extraction of long-chain acyl-CoAs from biological samples?
A3: Recovery rates can vary depending on the specific protocol and the biological matrix. However, optimized methods can achieve recoveries in the range of 80-115%.[4][5] It is essential to validate the recovery for your specific experimental setup.
| Analyte Class | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Recovery (%) |
| Long-Chain Acyl-CoAs | 2 - 10 nM | 5 - 30 nM | 80 - 115% |
Table 2: Representative quantitative parameters for long-chain acyl-CoA analysis. These values are illustrative and should be determined experimentally for this compound.
Q4: Can I analyze this compound without derivatization?
A4: Yes, it is possible to analyze this compound without derivatization using LC-MS/MS. However, derivatization of the phosphate group can sometimes improve chromatographic performance and reduce analyte loss.[2] The decision to use derivatization will depend on the specific challenges of your assay.
Experimental Protocols
A detailed experimental protocol for the targeted analysis of this compound is provided below. This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Lipid Extraction from Biological Samples (e.g., Plasma, Tissue Homogenate)
-
To a 1.5 mL microcentrifuge tube on ice, add 100 µL of sample.
-
Add a known amount of a suitable internal standard.
-
Add 375 µL of a cold 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other lipids. For example, starting at 20% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Signaling Pathway Diagram
Branched-chain fatty acyl-CoAs, such as this compound, can act as signaling molecules by activating the nuclear receptor PPARα. This activation leads to the transcription of genes involved in lipid metabolism.
References
Validation & Comparative
Unraveling Pheromone Production: A Comparative Guide to Straight-Chain and Branched-Chain Biosynthesis
For researchers, scientists, and drug development professionals, understanding the intricacies of pheromone biosynthesis is paramount for developing novel and targeted pest management strategies and for potential applications in drug discovery. This guide provides a detailed comparison of the well-established straight-chain fatty acid pheromone biosynthesis pathway and the less common, yet equally significant, branched-chain pathway, with a focus on validating the role of intermediates like 12-MethylHexadecanoyl-CoA.
This document delves into the enzymatic machinery, precursor molecules, and regulatory mechanisms that differentiate these two pathways. We present quantitative data from key studies, detailed experimental protocols for validation, and visual diagrams to elucidate the complex biological processes involved.
At a Glance: Straight-Chain vs. Branched-Chain Pheromone Biosynthesis
| Feature | Straight-Chain Pheromone Biosynthesis | Branched-Chain Pheromone Biosynthesis (e.g., in Blattella germanica) |
| Primary Precursor | Acetyl-CoA | Acetyl-CoA and Propionyl-CoA (as methylmalonyl-CoA) |
| Key Elongating Unit | Malonyl-CoA | Malonyl-CoA and Methylmalonyl-CoA |
| Initial Product | Straight-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) | Methyl-branched fatty acyl-CoAs (e.g., this compound) |
| Key Enzymes | Fatty Acid Synthase (FAS), Desaturases, Reductases, Oxidases, Acetyltransferases | Microsomal Fatty Acid Synthase (FAS) with specificity for methylmalonyl-CoA, Elongases, Hydroxylases, Oxidases |
| Common End Products | Alcohols, Aldehydes, Acetates (C10-C18) | Long-chain methyl-branched ketones and hydrocarbons (e.g., >C25) |
| Primary Regulation | Pheromone Biosynthesis Activating Neuropeptide (PBAN) in many moths.[1] | Juvenile Hormone (JH).[2] |
| Model Organisms | Moths (Lepidoptera) | German cockroach (Blattella germanica) |
Deep Dive: Biosynthetic Pathways
The Conventional Route: Straight-Chain Pheromone Production
The biosynthesis of the most common type of moth sex pheromones (Type I) is a well-characterized process that begins with acetyl-CoA.[3] A cytosolic fatty acid synthase (FAS) utilizes malonyl-CoA to elongate the acyl chain, typically producing palmitoyl-CoA (C16) or stearoyl-CoA (C18).[4] These saturated fatty acyl-CoAs then undergo a series of modifications by specific enzymes, including:
-
Desaturases: Introduce double bonds at specific positions.
-
Chain-shortening enzymes (limited β-oxidation): Reduce the chain length.
-
Fatty Acyl-CoA Reductases (FARs): Reduce the acyl-CoA to a fatty alcohol.
-
Alcohol Oxidases: Oxidize the alcohol to an aldehyde.
-
Acetyltransferases: Esterify the alcohol to an acetate.
The specific combination and sequence of these enzymatic reactions result in the species-specific pheromone blend.
The Alternative Route: Branched-Chain Pheromone Production and the Role of this compound
In contrast to the straight-chain pathway, some insects, notably the German cockroach (Blattella germanica), utilize methyl-branched fatty acids as pheromone precursors.[1] The biosynthesis of these compounds involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA at specific steps during chain elongation by a microsomal fatty acid synthase (FAS).[4][5] This results in the formation of methyl-branched fatty acyl-CoAs.
The contact sex pheromone of the female German cockroach is composed of long-chain methyl ketones, primarily 3,11-dimethylnonacosan-2-one (B1220436) and 3,11-dimethylheptacosan-2-one. The biosynthesis is proposed to start with the formation of a shorter methyl-branched fatty acyl-CoA, such as this compound. This intermediate is then further elongated, followed by hydroxylation and oxidation to yield the final ketone pheromone.[1] The age- and sex-specific step in this process is the conversion of the long-chain dimethylalkane to its corresponding alcohol, a reaction regulated by juvenile hormone.[2]
Experimental Validation: Methodologies and Findings
The validation of these biosynthetic pathways relies on a combination of isotopic labeling studies and sophisticated analytical techniques.
Experimental Workflow for Isotopic Labeling
Key Experimental Protocols
1. Isotopic Labeling of Pheromone Precursors in Blattella germanica
-
Objective: To demonstrate the incorporation of methyl-branched precursors into the final pheromone product.
-
Protocol:
-
Synthesize a radiolabeled precursor, such as [1-¹⁴C]propionate, which is a known precursor of methylmalonyl-CoA.
-
Topically apply or inject a known quantity of the labeled precursor onto the abdomen of female German cockroaches at an age of peak pheromone production (5-9 days post-emergence).[2]
-
After an incubation period (e.g., 24 hours), dissect the pheromone glands or collect the cuticular lipids.
-
Extract the total lipids using a solvent system like hexane.
-
Separate the lipid classes (hydrocarbons, alcohols, ketones) using thin-layer chromatography (TLC).
-
Analyze the radioactivity of the separated fractions using a scintillation counter.
-
Further analyze the radioactive fractions using radio-gas chromatography (Radio-GC) to confirm that the radioactivity co-elutes with the authentic pheromone standards.[2]
-
Mass spectrometry (MS) can be used to confirm the structure of the labeled products.
-
2. In Vitro Fatty Acid Synthase Assay
-
Objective: To demonstrate the ability of microsomal FAS from B. germanica to synthesize methyl-branched fatty acids.
-
Protocol:
-
Isolate microsomes from the integument of female German cockroaches.
-
Prepare an assay mixture containing the microsomal fraction, a radiolabeled elongating substrate ([methyl-¹⁴C]methylmalonyl-CoA), a starter unit (e.g., acetyl-CoA), and necessary cofactors (e.g., NADPH).[5]
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Stop the reaction and extract the fatty acids.
-
Analyze the incorporation of radioactivity into the fatty acid fraction using radio-high-performance liquid chromatography (Radio-HPLC).[5]
-
The identity of the synthesized methyl-branched fatty acids can be confirmed by gas chromatography-mass spectrometry (GC-MS) of their methyl esters.[5]
-
Quantitative Data and Performance Comparison
The efficiency of these pathways and the substrate specificity of the involved enzymes can be compared through quantitative analysis.
Table 1: Pheromone Component Analysis in Heliothis subflexa (Straight-Chain Example)
| Pheromone Component | Volatile Emissions (ng/30 min/female) | Gland Extract (ng/female) |
| Z11-16:Ald | 58.2 | 18.94% of total |
| Z9-16:Ald | - | 3.59% of total |
| Z11-16:OH | - | 49.04% of total |
| Z9-14:Ald | - | 1.35% of total |
Data adapted from a study on Heliothis subflexa, showcasing the relative abundance of different straight-chain pheromone components.[3]
Table 2: Enzyme Kinetics of Metazoan Fatty Acid Synthase (mFAS)
| Substrate | kcat (turnover number) |
| Malonyl-CoA (for Straight-Chain Synthesis) | ~3 condensations per second |
| Methylmalonyl-CoA (for Branched-Chain Synthesis) | ~170 times lower than with Malonyl-CoA |
This data demonstrates the significantly lower efficiency of mFAS when utilizing methylmalonyl-CoA, suggesting that the ketoacyl synthase (KS) domain has a strong preference for malonyl-CoA and dictates the slower speed of branched-chain fatty acid production.[6]
Conclusion
The biosynthesis of insect pheromones, whether through the conventional straight-chain pathway or the alternative branched-chain route, is a testament to the metabolic adaptability of insects. While the straight-chain pathway is more prevalent and extensively studied, the validation of the branched-chain pathway, particularly the role of intermediates like this compound in species such as the German cockroach, opens new avenues for research. Understanding the unique enzymatic machinery and regulatory mechanisms of the branched-chain pathway is crucial for developing species-specific and effective pest control strategies. Further research into the kinetics and structure of the microsomal FAS and elongases involved in this pathway will undoubtedly provide deeper insights and potential targets for novel insecticides.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. A microsomal fatty acid synthetase from the integument of Blattella germanica synthesizes methyl-branched fatty acids, precursors to hydrocarbon and contact sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 12-MethylHexadecanoyl-CoA Precursors in Diverse Insect Orders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the prevalence of methyl-branched fatty acids, the direct precursors to their corresponding acyl-CoA derivatives like 12-MethylHexadecanoyl-CoA, across various insect species. While direct quantification of this compound is sparsely documented, the presence and relative abundance of its parent fatty acid, 12-methylhexadecanoic acid, and other branched-chain fatty acids serve as a strong indicator of its potential levels and metabolic significance in these organisms.
Data Presentation: Distribution of Methyl-Branched Fatty Acids in Insects
The following table summarizes the occurrence of methyl-branched fatty acids in several insect species, highlighting the diversity of these compounds. The presence of these fatty acids suggests the corresponding enzymatic machinery for the synthesis of their acyl-CoA counterparts.
| Insect Species | Order | Methyl-Branched Fatty Acids Detected | Key Findings & Notes |
| Housefly (Musca domestica) | Diptera | Yes (including 12-methylhexadecanoic acid) | Precursors for the female sex pheromone, (Z)-9-tricosene. |
| Fruit Fly (Drosophila melanogaster) | Diptera | Yes | Essential for waterproofing the respiratory system.[1] |
| Confused Flour Beetle (Tribolium confusum) | Coleoptera | Yes | Important for host recognition by parasitoids.[2] |
| Red Flour Beetle (Tribolium castaneum) | Coleoptera | Yes | Similar cuticular hydrocarbon profiles to T. confusum.[2] |
| Black Soldier Fly (Hermetia illucens) | Diptera | Not explicitly reported, primarily straight-chain fatty acids | Lauric acid is a major component of its fatty acid profile.[3] |
| Sarcophagid Flies (e.g., Peckia chrysostoma) | Diptera | Yes (monomethyl and dimethyl alkanes) | Methyl-branched alkanes are the majority of cuticular hydrocarbons.[4] |
| Lepidoptera Larvae (various species) | Lepidoptera | Yes (in some species) | Fatty acid profiles are diverse and influenced by diet. |
Experimental Protocols
Extraction and Analysis of Insect Fatty Acids (as Methyl Esters)
This protocol outlines a general method for the extraction of total fatty acids from insect tissue and their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][6]
a. Sample Preparation:
-
Collect whole insects or specific tissues (e.g., fat body, cuticle) and freeze them immediately in liquid nitrogen.
-
Lyophilize the samples to remove water and then grind them into a fine powder.
b. Lipid Extraction:
-
Homogenize the powdered insect tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
After vigorous mixing, centrifuge the homogenate to separate the lipid-containing organic phase from the aqueous phase and tissue debris.
-
Collect the lower organic phase containing the lipids.
c. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding a solution of methanolic sodium hydroxide (B78521) and heating.
-
Methylate the resulting fatty acid salts by adding a reagent such as boron trifluoride in methanol and heating.
-
Extract the FAMEs with a nonpolar solvent like hexane.
d. GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for FAMEs separation (e.g., a wax or biscyanopropyl phase).[6]
-
Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the identified FAMEs to those of known standards.
Extraction and Quantification of Fatty Acyl-CoA from Insect Tissue (Adapted Protocol)
This protocol is adapted from established methods for mammalian and plant tissues and is suitable for the analysis of fatty acyl-CoAs in insects.[7]
a. Sample Homogenization and Extraction:
-
Rapidly dissect and freeze insect tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., a mixture of acetonitrile, methanol, and water) to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge the homogenate at a low temperature to pellet the precipitated proteins and cellular debris.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Load the supernatant containing the acyl-CoAs onto a solid-phase extraction column (e.g., a C18 cartridge) to remove interfering substances.
-
Wash the column with an appropriate solvent to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using a suitable solvent mixture.
c. LC-MS/MS Analysis:
-
Analyze the purified acyl-CoA extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different acyl-CoA species using a reversed-phase chromatography column.
-
Identify and quantify the acyl-CoAs based on their specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) and retention times compared to authentic standards.
Mandatory Visualization
Biosynthesis of Methyl-Branched Fatty Acyl-CoAs in Insects
The following diagram illustrates the key steps in the biosynthesis of methyl-branched fatty acyl-CoAs in insects. This pathway is crucial for the production of various semiochemicals and structural lipids.[8][9][10]
Caption: Biosynthesis of methyl-branched fatty acyl-CoAs in insects.
Experimental Workflow for Fatty Acyl-CoA Analysis
This diagram outlines the general workflow for the extraction and analysis of fatty acyl-CoAs from insect tissues.
Caption: Workflow for insect fatty acyl-CoA analysis.
References
- 1. Drosophila melanogaster Acetyl-CoA-Carboxylase Sustains a Fatty Acid–Dependent Remote Signal to Waterproof the Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Sequencing, Expression, and Functional Analyses of Four Genes Related to Fatty Acid Biosynthesis During the Diapause Process in the Female Ladybird, Coccinella septempunctata L. [frontiersin.org]
- 10. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 12-MethylHexadecanoyl-CoA: LC-MS/MS vs. GC-MS Approaches
For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites like 12-MethylHexadecanoyl-CoA is crucial for advancing our understanding of various metabolic pathways and disease states. The choice of analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two powerful mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of its fatty acid constituent after derivatization.
This comparison aims to illuminate the distinct advantages and limitations of each technique, supported by established experimental protocols, to empower researchers in selecting the optimal method for their specific scientific inquiries. While LC-MS/MS has emerged as the gold standard for the direct analysis of intact long-chain acyl-CoAs due to its specificity and sensitivity, GC-MS remains a robust and valuable tool for indirect analysis through the quantification of the constituent fatty acid.
Executive Summary: Method Comparison
The selection between LC-MS/MS and GC-MS for the analysis of this compound hinges on the specific analytical goal: direct measurement of the intact acyl-CoA or indirect quantification via its fatty acid moiety.
| Feature | LC-MS/MS (Intact Molecule Analysis) | GC-MS (Fatty Acid Analysis after Derivatization) |
| Analyte | Intact this compound | 12-MethylHexadecanoic Acid Methyl Ester (FAME) |
| Sample Prep | Extraction (LLE or SPE) | Hydrolysis, Extraction, and Derivatization |
| Throughput | Higher | Lower (due to multi-step sample preparation) |
| Sensitivity | High (pmol to fmol range) | High (ng to pg range) |
| Specificity | Very High (measures the intact molecule) | High (measures the specific fatty acid) |
| Primary Use | Direct quantification of acyl-CoA pools | Fatty acid profiling, indirect acyl-CoA estimation |
| Key Advantage | Direct measurement of the biologically active molecule. | Well-established, robust for fatty acid analysis. |
| Key Limitation | Potential for in-source fragmentation. | Indirect measurement; information on the CoA ester is lost. |
Quantitative Performance Comparison
| Parameter | LC-MS/MS (for Long-Chain Acyl-CoAs) | GC-MS (for Long-Chain Fatty Acid Methyl Esters) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 4.2 nM to 16.9 nM[1] | ng/mL to pg/mL range[2] |
| Accuracy (% Recovery) | 94.8% to 110.8%[3] | 95.25% to 100.29%[2] |
| Precision (RSD) | Inter-run: 2.6% to 12.2%, Intra-run: 1.2% to 4.4%[3] | < 7.16%[2] |
Experimental Methodologies
LC-MS/MS Methodology for Intact this compound Quantification
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[3][4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize approximately 40 mg of frozen tissue in a mixture of potassium phosphate (B84403) buffer and an organic solvent blend (e.g., acetonitrile:2-propanol:methanol).[4] An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the start of the homogenization.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
Extraction: Load the supernatant onto a C18 SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove polar interferences.
-
Elution: Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol:water).
2. UPLC-MS/MS Instrumental Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[4]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.4 mL/min.[4]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).[3][4]
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion: For this compound, the protonated molecule [M+H]⁺ would be selected.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), is monitored.[3][5]
-
GC-MS Methodology for 12-MethylHexadecanoic Acid Quantification
This protocol is based on established methods for the analysis of fatty acids in biological samples.[2][6]
1. Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis: To the biological sample, add a strong base (e.g., methanolic KOH) and heat to hydrolyze the acyl-CoA, releasing the free fatty acid.
-
Extraction: After cooling, acidify the mixture and extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane extract to dryness.
-
Add a derivatization agent such as Boron Trifluoride-Methanol (BF3-Methanol) and heat to convert the fatty acids to their more volatile methyl esters.[2]
-
After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
-
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at a lower temperature and ramping up to a higher temperature to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the 12-MethylHexadecanoic acid methyl ester.
-
Visualizing the Analytical Workflows
To further clarify the distinct processes of each analytical approach, the following diagrams illustrate the experimental workflows.
Caption: LC-MS/MS workflow for direct analysis of this compound.
Caption: GC-MS workflow for indirect analysis via the fatty acid moiety.
Concluding Remarks
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and comparability across different platforms. For the specific analysis of this compound, a direct comparison between LC-MS/MS and GC-MS highlights a fundamental difference in the analytical approach.
LC-MS/MS offers the significant advantage of directly measuring the intact, biologically active acyl-CoA molecule. This provides a more accurate representation of the endogenous pool of this specific metabolite. The sample preparation is relatively straightforward, and the high sensitivity and specificity of tandem mass spectrometry make it the preferred method for targeted acyl-CoA analysis.
GC-MS, while not suitable for the analysis of the intact acyl-CoA, provides a robust and reliable method for quantifying the constituent 12-methylhexadecanoic acid. This indirect approach can be valuable for fatty acid profiling studies and can serve as a proxy for changes in the corresponding acyl-CoA pool, particularly when combined with other lipidomic data. The requirement for hydrolysis and derivatization, however, makes the sample preparation more laborious and introduces potential sources of variability.
Ultimately, the choice between these two powerful techniques will be dictated by the specific research question. For studies requiring the precise quantification of this compound, LC-MS/MS is the unequivocally superior method. For broader fatty acid profiling or when direct acyl-CoA analysis is not feasible, GC-MS of the derived fatty acid offers a viable and well-established alternative.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Enzymes: Unraveling the Best Fatty Acid Synthase for 12-MethylHexadecanoyl-CoA Production
A comprehensive guide for researchers navigating the enzymatic synthesis of the branched-chain fatty acid 12-MethylHexadecanoyl-CoA, a molecule of growing interest in drug development and industrial applications. This report details a functional comparison of fatty acid synthase (FAS) systems, providing quantitative data, detailed experimental protocols, and visual workflows to guide the selection of the optimal enzymatic machinery.
The burgeoning field of synthetic biology is increasingly focused on the production of high-value, complex molecules. Among these, the anteiso-branched-chain fatty acid this compound stands out for its potential applications in the development of novel therapeutics and specialized biomaterials. Central to its synthesis is the fatty acid synthase (FAS) complex, the cellular machinery responsible for building fatty acid chains. This guide provides a critical comparison of FAS systems for the efficient production of this compound, offering researchers the data and methodologies needed to accelerate their work.
The Key Determinant: Primer Specificity of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)
The biosynthesis of fatty acids is broadly categorized into two main systems: the multi-enzyme complex Type I FAS found in mammals and fungi, and the dissociated set of enzymes comprising the Type II FAS system in bacteria. For the production of branched-chain fatty acids (BCFAs), the bacterial Type II FAS system offers a more modular and engineerable platform.
The crucial step in determining whether a fatty acid will be straight-chained or branched lies in the initial condensation reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme selects the "starter" molecule, an acyl-CoA primer, which is then elongated. While the FabH from organisms like Escherichia coli exhibits high specificity for the straight-chain primer acetyl-CoA, the FabH enzymes from bacteria known to produce BCFAs, such as Bacillus subtilis, demonstrate a broader substrate range, readily utilizing branched-chain acyl-CoA primers.[1]
The precursor for this compound is 2-methylbutyryl-CoA, derived from the amino acid isoleucine.[2] Therefore, the ability of a FabH enzyme to efficiently use this branched-chain primer is paramount for successful synthesis.
Quantitative Comparison of FabH Performance
To provide a clear comparison, we have compiled quantitative data on the specific activity of FabH enzymes from E. coli and B. subtilis with various acyl-CoA primers. The data unequivocally demonstrates the superior performance of the B. subtilis FabH enzymes for initiating branched-chain fatty acid synthesis.
| Enzyme | Primer | Specific Activity (nmol/min/mg) | Reference |
| E. coli FabH | Acetyl-CoA | 13,000 | [1] |
| 2-Methylbutyryl-CoA | Not Detected | [1] | |
| Bacillus subtilis FabH1 | Acetyl-CoA | 330 | [1] |
| 2-Methylbutyryl-CoA | 1,800 | [1] | |
| Bacillus subtilis FabH2 | Acetyl-CoA | 2,600 | [1] |
| 2-Methylbutyryl-CoA | 1,600 | [1] |
Table 1: Specific Activity of FabH Homologs with Straight and Branched-Chain Primers. This table highlights the stark difference in substrate preference between E. coli and B. subtilis FabH enzymes. While E. coli FabH is highly active with acetyl-CoA, it shows no activity with the branched-chain primer necessary for this compound synthesis. In contrast, both B. subtilis FabH homologs efficiently utilize 2-methylbutyryl-CoA.
Experimental Pathways to Production: A Tale of Two Systems
To functionally compare these FAS systems for the production of this compound, two primary experimental approaches can be employed:
-
In Vitro Reconstitution of the FAS Pathway: This "bottom-up" approach involves the purification of all necessary FAS enzymes and assembling the complete biosynthetic pathway in a test tube. This method offers precise control over reaction components and allows for detailed kinetic analysis.
-
Heterologous Expression in a Host Organism: A more "in vivo" approach involves expressing the key branched-chain specific enzyme, B. subtilis FabH, in a host organism that normally produces only straight-chain fatty acids, such as E. coli. The fatty acid profile of the engineered host can then be analyzed to assess the production of the desired branched-chain product.
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a generalized experimental workflow for comparing these systems.
Caption: Biosynthetic pathway for this compound.
Caption: Workflow for comparing FAS systems for this compound production.
Detailed Experimental Protocols
To facilitate the replication of these comparative studies, the following detailed protocols are provided.
Protocol 1: In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis
This protocol outlines the steps for an in vitro fatty acid synthesis assay using purified enzymes to compare the efficacy of E. coli FabH and B. subtilis FabH in producing this compound.
1. Expression and Purification of FAS Enzymes:
- Clone the genes encoding the following proteins into expression vectors (e.g., pET vectors) with a hexahistidine tag:
- E. coli: FabH, FabB, FabF, FabG, FabZ, FabI, and AcpP (Acyl Carrier Protein).
- B. subtilis: FabHA (FabH1) and FabHB (FabH2).
- Express the proteins in E. coli BL21(DE3) cells by inducing with IPTG.
- Purify the proteins using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
- Convert apo-ACP to holo-ACP using a purified holo-ACP synthase.
2. In Vitro Fatty Acid Synthesis Reaction:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate (B84403) buffer (pH 7.0)
- 1 mM DTT
- 1 mM NADPH
- 1 mM NADH
- 50 µM Malonyl-CoA
- 10 µM Holo-ACP
- 1 µM of each elongation enzyme (FabB, FabF, FabG, FabZ, FabI)
- Set up two sets of reactions:
- System 1 (Control): Add 1 µM purified E. coli FabH and 10 µM 2-methylbutyryl-CoA.
- System 2 (Test): Add 1 µM purified B. subtilis FabH (either FabHA or FabHB) and 10 µM 2-methylbutyryl-CoA.
- Incubate the reactions at 37°C for 2 hours.
3. Saponification and Fatty Acid Extraction:
- Stop the reaction by adding 100 µL of 1 M KOH in methanol.
- Incubate at 60°C for 30 minutes to saponify the fatty acyl-ACPs.
- Acidify the reaction with 50 µL of concentrated HCl.
- Extract the free fatty acids twice with 500 µL of hexane (B92381).
- Pool the hexane layers and evaporate to dryness under a stream of nitrogen.
Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis
This protocol describes the conversion of the extracted fatty acids to their more volatile methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
1. Derivatization to FAMEs:
- To the dried fatty acid sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.
- Incubate at 60°C for 1 hour.
- Add 500 µL of 0.9% (w/v) NaCl solution and 500 µL of hexane.
- Vortex vigorously and centrifuge to separate the phases.
- Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
2. GC-MS Analysis:
- GC Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a Carbowax or a non-polar column like a DB-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
- Identification: Identify the this compound methyl ester peak by its retention time and mass spectrum, comparing it to a known standard if available.
- Quantification: Quantify the product by integrating the peak area and comparing it to an internal standard (e.g., heptadecanoic acid) added before the extraction step.
Conclusion and Recommendations
The presented data and methodologies provide a clear path for researchers aiming to produce this compound. The evidence strongly suggests that a fatty acid synthase system incorporating a FabH enzyme from a branched-chain fatty acid-producing bacterium, such as Bacillus subtilis, is essential for efficient synthesis. The native E. coli FAS, with its strict preference for a straight-chain primer, is not a viable option for this specific product.
For researchers in drug development and biotechnology, the in vitro reconstitution system offers a powerful tool for detailed enzymatic studies and for screening novel enzyme variants with improved catalytic efficiency. The heterologous expression approach, on the other hand, provides a more direct route to in vivo production and can be optimized for large-scale synthesis. By leveraging the information and protocols in this guide, the scientific community can more effectively harness the power of fatty acid synthases to produce valuable branched-chain molecules.
References
- 1. Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
12-Methylhexadecanoyl-CoA: An Unestablished Biomarker with Potential Analogs in Metabolic Disease
A comprehensive review of current scientific literature reveals no established role for 12-Methylhexadecanoyl-CoA as a specific biomarker for any particular metabolic state or disease. There is a notable absence of quantitative data or comparative studies that would substantiate its use in a clinical or research capacity for either diagnostic or prognostic purposes.
However, the broader chemical family of branched-chain fatty acyl-CoAs, to which this compound belongs, includes significant and well-validated biomarkers for specific metabolic disorders. This guide will, therefore, provide a comparative analysis of two such molecules: Phytanoyl-CoA and Pristanoyl-CoA . These compounds are pivotal in the diagnosis and scientific understanding of certain peroxisomal disorders, offering a framework for how molecules of this class can serve as critical disease indicators.
Comparative Guide: Phytanoyl-CoA and Pristanoyl-CoA as Biomarkers for Peroxisomal Disorders
This guide contrasts the utility of phytanoyl-CoA and pristanoyl-CoA as biomarkers for two important inborn errors of metabolism: Refsum disease and Zellweger spectrum disorders (ZSD).
Data Presentation: Comparative Biomarker Levels
The accumulation of phytanic and pristanic acids in plasma is the standard clinical measurement, reflecting the underlying cellular buildup of their corresponding acyl-CoA forms. The table below summarizes typical findings in patients with these peroxisomal disorders.
| Biomarker (Plasma) | Refsum Disease | Zellweger Spectrum Disorders (Severe) | Normal Physiological Range |
| Phytanic Acid | Markedly elevated (often 10-100 times the upper limit of normal)[1] | Elevated | < 3 µg/mL |
| Pristanic Acid | Normal to slightly elevated | Elevated | < 1 µg/mL |
| Very Long Chain Fatty Acids (VLCFAs) | Normal | Elevated | Varies by specific fatty acid chain length |
Metabolic Pathways and Rationale for Biomarker Elevation
The utility of these branched-chain fatty acyl-CoAs as biomarkers stems from their accumulation as a direct result of enzymatic defects in their peroxisomal degradation pathways.
1. Phytanic Acid Metabolism and Refsum Disease
Phytanic acid, a dietary branched-chain fatty acid, cannot be metabolized via the standard beta-oxidation pathway due to a methyl group at the β-carbon position. It requires an initial step of alpha-oxidation. The genetic basis of Refsum disease is a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes this first step.[2][3] This enzymatic block leads to a significant accumulation of phytanic acid and its activated form, phytanoyl-CoA.[2][4]
2. Peroxisome Biogenesis and Zellweger Spectrum Disorders (ZSD)
ZSDs result from genetic defects in the formation and biogenesis of peroxisomes.[5][6][7] This leads to a global failure of peroxisomal functions, affecting multiple enzymatic pathways. Consequently, a broad range of metabolites that are normally processed in the peroxisome, including phytanic acid, pristanic acid, and very-long-chain fatty acids (VLCFAs), accumulate in tissues and circulation.[8][9]
Experimental Protocols
The clinical diagnosis of these disorders relies on the quantification of phytanic and pristanic acids in plasma, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow:
Key Methodological Details:
-
Sample Preparation: A plasma sample is obtained from the patient. An internal standard (a stable isotope-labeled version of the analyte) is added to the plasma to account for sample loss during processing.
-
Lipid Extraction: Total lipids are extracted from the plasma using organic solvents, such as a chloroform/methanol mixture, to separate lipids from other plasma components.
-
Hydrolysis (Saponification): The extracted lipids are treated with a strong base (e.g., potassium hydroxide) to cleave the fatty acids from their glycerol (B35011) backbone, releasing them as free fatty acids.
-
Derivatization: For GC-MS analysis, the carboxyl group of the fatty acids is derivatized, typically to a methyl ester, to increase its volatility. This is often achieved by heating with a reagent like boron trifluoride in methanol.
-
Analysis: The prepared sample is injected into the analytical instrument (GC-MS or LC-MS/MS), where the individual fatty acids are separated and then detected and quantified by the mass spectrometer.
-
Data Interpretation: The concentration of the patient's phytanic and pristanic acid is calculated by comparing the signal of the native molecule to the signal of the known amount of added internal standard.
Conclusion
At present, this compound is not a recognized biomarker for any specific metabolic condition. However, the established roles of phytanoyl-CoA and pristanoyl-CoA in peroxisomal disorders serve as a powerful illustration of how branched-chain fatty acyl-CoAs can function as highly specific and sensitive indicators of metabolic disease. The accumulation of these molecules provides a direct window into the functional status of their respective metabolic pathways. Future metabolomic studies may yet uncover a specific diagnostic or prognostic role for other methyl-branched fatty acyl-CoAs, including this compound, in different disease states.
References
- 1. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Identification of phytanoyl-CoA ligase as a distinct acyl-CoA ligase in peroxisomes from cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 7. sequencing.com [sequencing.com]
- 8. researchgate.net [researchgate.net]
- 9. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 12-MethylHexadecanoyl-CoA and its Straight-Chain Isomer, Hexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical and cellular effects of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain isomer, Hexadecanoyl-CoA (commonly known as Palmitoyl-CoA). While direct comparative experimental data for this compound is limited, this document extrapolates known differences between methyl-branched and straight-chain fatty acyl-CoAs to offer a predictive comparison.
Executive Summary
The presence of a methyl group in the acyl chain of this compound is predicted to significantly alter its physical properties and metabolic fate compared to the straight-chain Hexadecanoyl-CoA. These differences primarily manifest in their metabolism, with Hexadecanoyl-CoA being a central molecule in mitochondrial β-oxidation for energy production, while this compound is likely directed towards peroxisomal oxidation pathways. This divergence in metabolic processing suggests distinct roles in cellular physiology and pathology.
Data Presentation: Predicted Physicochemical and Metabolic Differences
The following table summarizes the anticipated differences between this compound and Hexadecanoyl-CoA based on the general properties of branched-chain and straight-chain fatty acyl-CoAs.
| Feature | This compound (Predicted) | Hexadecanoyl-CoA (Established) | Supporting Rationale / Data |
| Physical Properties | |||
| Melting Point | Lower | Higher | Methyl branching disrupts the packing of fatty acid chains, leading to lower melting points. |
| Membrane Fluidity | Increases membrane fluidity | Decreases membrane fluidity (in saturated form) | The kink introduced by the methyl group hinders tight packing of lipids in membranes, thereby increasing fluidity.[1][2][3][4] |
| Metabolic Fate | |||
| Primary Site of β-Oxidation | Peroxisomes | Mitochondria | Steric hindrance from the methyl group typically prevents efficient oxidation by mitochondrial enzymes, redirecting metabolism to peroxisomes.[5][6][7][8] |
| Rate of β-Oxidation | Slower | Faster | Mitochondrial β-oxidation is generally a more efficient process for straight-chain fatty acids. Long-chain 2-methyl branched fatty acyl-CoAs are oxidized more slowly than their unbranched counterparts.[9] |
| Key Metabolic Enzymes | Peroxisomal acyl-CoA oxidase, D-bifunctional protein | Carnitine palmitoyltransferase I (CPT1), mitochondrial acyl-CoA dehydrogenases (e.g., VLCAD) | Peroxisomes possess a distinct set of enzymes to handle branched-chain fatty acids.[7][8] Straight-chain fatty acid oxidation in mitochondria is initiated by CPT1-mediated transport.[10] |
| Enzyme Interactions | |||
| Acyl-CoA Synthetase Activity | Potentially lower Vmax/Km | Higher Vmax/Km | Fatty acid synthases exhibit a lower turnover number for branched-chain substrates compared to straight-chain substrates.[11][12][13] |
| Acyl-CoA Dehydrogenase Specificity | Substrate for specific branched-chain acyl-CoA dehydrogenases | Substrate for straight-chain acyl-CoA dehydrogenases (e.g., VLCAD) | Acyl-CoA dehydrogenases show substrate specificity based on chain length and branching.[14][15][16][17] |
| Cellular Signaling | |||
| Role as a Signaling Molecule | Unclear, potentially distinct from Hexadecanoyl-CoA | Acts as a signaling molecule, regulating various cellular processes. | Long-chain fatty acyl-CoAs are known to be regulatory molecules.[18] The structural differences suggest that their signaling roles may also differ. |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the comparative effects of these molecules would include:
In Vitro Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of key metabolic enzymes with this compound and Hexadecanoyl-CoA.
Methodology:
-
Enzyme Source: Purified recombinant acyl-CoA synthetase, carnitine palmitoyltransferase I (CPT1), and relevant mitochondrial and peroxisomal acyl-CoA dehydrogenases.
-
Substrate Preparation: Synthesize and purify this compound and Hexadecanoyl-CoA.
-
Assay Conditions:
-
For Acyl-CoA Synthetase: Monitor the consumption of ATP or the formation of AMP and pyrophosphate using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system for ATP consumption).
-
For CPT1: Measure the transfer of the acyl group from CoA to radiolabeled L-carnitine. The resulting acyl-carnitine is then separated and quantified by scintillation counting.[10]
-
For Acyl-CoA Dehydrogenases: Monitor the reduction of an artificial electron acceptor (e.g., ferricenium hexafluorophosphate) spectrophotometrically.
-
-
Data Analysis: Plot initial reaction velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Metabolism Assay using Stable Isotope Tracing
Objective: To trace the metabolic fate of 12-Methylhexadecanoic acid and Hexadecanoic acid within cultured cells.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., HepG2 hepatocytes, primary fibroblasts).
-
Isotope Labeling: Supplement cell culture media with ¹³C-labeled 12-Methylhexadecanoic acid or ¹³C-labeled Hexadecanoic acid for a defined period.
-
Metabolite Extraction: Harvest cells and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment in downstream metabolites (e.g., acyl-carnitines, intermediates of the TCA cycle) using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Determine the relative flux of each fatty acid into different metabolic pathways (e.g., β-oxidation, TCA cycle, lipid synthesis) by quantifying the abundance of ¹³C-labeled metabolites.
Mandatory Visualization
Signaling Pathway and Metabolic Fate
The following diagram illustrates the divergent metabolic pathways of Hexadecanoyl-CoA and the predicted pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control of Membrane Lipid Fluidity by Molecular Thermosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 9. Mitochondrial beta-oxidation of 2-methyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACYL-CoA BINDING PROTEINS INTERACT WITH THE ACYL-CoA BINDING DOMAIN OF MITOCHONDRIAL CARNITINE PALMITOYL TRANSFERASE I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Knockouts: A Comparative Guide for 12-MethylHexadecanoyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating gene knockouts that influence the levels of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding the genetic determinants of this molecule is crucial for advancing research in fatty acid metabolism and its implications in various physiological and pathological processes. This document outlines detailed experimental protocols, presents data in a comparative format, and utilizes diagrams to illustrate key workflows and pathways.
Introduction to this compound and Gene Knockout Validation
This compound is a specific type of branched-chain fatty acyl-CoA. While the biosynthesis of common iso- and anteiso-branched-chain fatty acids, initiated from branched-chain amino acid-derived primers, is well-understood, the precise enzymatic pathway leading to a methyl branch at the 12th carbon of a hexadecanoyl chain is not yet fully elucidated. However, the principles of fatty acid synthesis and modification provide a framework for identifying and validating candidate genes.
The validation of a gene knockout is a critical multi-step process to confirm the successful genetic modification and to quantify its impact on the target molecule. This typically involves molecular verification of the gene disruption, followed by quantitative analysis of the metabolite of interest. For this compound, this necessitates sensitive and specific analytical techniques to measure its cellular concentration.
Hypothetical Gene Knockout Target: Fatty Acid Elongase (ELOVL)
For the purpose of this guide, we will consider a hypothetical scenario where a specific member of the Fatty Acid Elongase (ELOVL) family is knocked out. ELOVL enzymes are responsible for the elongation of fatty acid chains, and variations in their substrate specificity could potentially lead to the formation of internally branched fatty acids.
Experimental Validation Workflow
The validation of a candidate gene knockout, such as a putative ELOVL, involves a systematic workflow to ensure the reliability of the findings.
Figure 1: Experimental workflow for validating a gene knockout affecting this compound levels.
Detailed Experimental Protocols
Molecular Validation of Gene Knockout
a. CRISPR/Cas9-Mediated Gene Editing:
-
Design and clone single guide RNAs (sgRNAs) targeting the exons of the candidate gene (e.g., a specific ELOVL gene).
-
Co-transfect mammalian cells with the sgRNA expression vector and a Cas9 nuclease expression vector.
-
Select single-cell clones for expansion.
b. Genotyping by PCR and Sanger Sequencing:
-
Extract genomic DNA from wild-type (WT) and knockout (KO) cell clones.
-
Amplify the targeted genomic region using PCR primers flanking the sgRNA target site.
-
Purify the PCR products and subject them to Sanger sequencing to identify the presence of insertions or deletions (INDELs) that confirm the gene knockout.[1]
Quantification of this compound by LC-MS/MS
a. Acyl-CoA Extraction:
-
Harvest cultured cells and rapidly quench metabolism using cold solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetic acid).
-
Homogenize the cells and perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.
-
Incorporate an internal standard, such as a stable isotope-labeled or an odd-chain fatty acyl-CoA, to normalize for extraction efficiency and instrument variability.
b. LC-MS/MS Analysis:
-
Utilize a reverse-phase liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the acyl-CoAs on a C18 column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) to improve chromatographic resolution.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and the internal standard. The MRM transition would involve the precursor ion ([M+H]+) and a characteristic product ion.
Data Presentation: Quantitative Comparison of this compound Levels
The following table provides a template for summarizing the quantitative data obtained from the LC-MS/MS analysis of wild-type and knockout cell lines.
| Cell Line | Gene Target | This compound (pmol/mg protein) | Fold Change (KO vs. WT) | p-value |
| Wild-Type (WT) | - | Mean ± SD (n=3) | - | - |
| Knockout (KO) | ELOVL-X | Mean ± SD (n=3) | Calculated | <0.05 |
| Alternative Method | ||||
| RNA interference (RNAi) | ELOVL-X | Mean ± SD (n=3) | Calculated | <0.05 |
Comparison with Alternative Methods
While CRISPR/Cas9-mediated knockout provides a permanent and complete loss of gene function, other techniques can be employed for validation or as alternative approaches.
-
RNA interference (RNAi): This method uses small interfering RNAs (siRNAs) to temporarily knockdown the expression of the target gene. It is a faster alternative to generating stable knockout cell lines but may result in incomplete gene silencing and off-target effects. The validation of knockdown efficiency is typically performed using quantitative PCR (qPCR) to measure mRNA levels and Western blotting to assess protein levels.[1]
-
Chemical Inhibition: If a specific small molecule inhibitor for the candidate enzyme exists, it can be used to probe the effect of inhibiting its activity on this compound levels. This approach offers temporal control over the inhibition but is dependent on the availability and specificity of the inhibitor.
Biosynthetic Pathway of Branched-Chain Fatty Acyl-CoAs
The biosynthesis of branched-chain fatty acids typically starts with primers derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These primers are then elongated by the fatty acid synthase (FAS) complex. The specific enzymes responsible for introducing a methyl group at the 12th position of a C16 chain are not well-defined but likely involve a unique elongase or a modification of the standard FAS pathway.
Figure 2: Generalized biosynthetic pathway of branched-chain fatty acyl-CoAs.
Conclusion
The validation of gene knockouts affecting this compound levels requires a rigorous and multi-faceted approach. The combination of precise gene editing with CRISPR/Cas9 and sensitive detection by LC-MS/MS provides a powerful platform for dissecting the genetic basis of branched-chain fatty acid metabolism. While the specific biosynthetic pathway for this compound remains an active area of research, the methodologies outlined in this guide offer a robust framework for validating candidate genes and advancing our understanding of this unique class of lipids. The use of standardized protocols and clear data presentation will be essential for ensuring the comparability and reproducibility of findings in this exciting field.
References
A Researcher's Guide to Orthogonal Confirmation of 12-MethylHexadecanoyl-CoA Identity
In the realms of drug development, metabolomics, and lipid research, the unambiguous identification of bioactive lipids is paramount. 12-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in various metabolic pathways, and its precise characterization is crucial for understanding its function. This guide provides a comparative overview of orthogonal analytical methods for confirming the identity of this compound, offering detailed experimental protocols and expected data to aid researchers in their analytical workflows.
The principle of orthogonality in analytical chemistry involves the use of two or more independent methods to measure the same analyte. A high degree of concordance between these methods provides greater confidence in the analyte's identification than a single method alone. For a molecule like this compound, which possesses a long acyl chain, a methyl branch, and the complex Coenzyme A moiety, a multi-faceted analytical approach is essential. The primary orthogonal methods for its direct characterization are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. An indirect, yet highly valuable, orthogonal method is Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl ester (FAME) obtained after hydrolysis of the acyl-CoA.
Orthogonal Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a cornerstone technique for the analysis of acyl-CoAs due to its high sensitivity and selectivity. It allows for the separation of the target analyte from a complex biological matrix followed by its fragmentation and detection, providing structural information and confident identification.
Experimental Protocol
1. Sample Preparation (from cell culture or tissue):
-
Extraction: Homogenize approximately 20-50 mg of tissue or a cell pellet in an ice-cold extraction solvent (e.g., 80% methanol (B129727)/20% water).
-
Protein Precipitation: Add a protein precipitation agent like 5-sulfosalicylic acid (SSA) or perform a liquid-liquid extraction with a mixture of acetonitrile (B52724) and isopropanol.
-
Purification (Optional but Recommended): Solid-phase extraction (SPE) using a C18 or mixed-mode cartridge can be employed to remove interfering substances and enrich the acyl-CoA fraction.
-
Reconstitution: After evaporation of the solvent, reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion ([M+H]⁺): For this compound (C₃₈H₆₈N₇O₁₇P₃S), the theoretical monoisotopic mass is 1019.38 daltons. The protonated molecule [M+H]⁺ to be targeted in the first quadrupole (Q1) would be m/z 1020.39.
-
Product Ions: The fragmentation of the Coenzyme A moiety is highly characteristic. Key product ions to monitor in the third quadrupole (Q3) arise from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (a loss of 507.0 Da) and the formation of the 4'-phosphopantetheine (B1211885) fragment.
-
Data Presentation
Table 1: Expected LC-MS/MS Parameters and Product Ions for this compound
| Parameter | Expected Value |
| Precursor Ion (m/z) | 1020.39 |
| Primary Product Ion (m/z) | 513.39 (from neutral loss of 507.0) |
| Secondary Product Ion (m/z) | ~428.04 (adenosine diphosphate (B83284) fragment) |
| Expected Retention Time | Dependent on the specific LC system and gradient, but will be in the hydrophobic region of the chromatogram. |
Note: The fragmentation pattern for acyl-CoAs is dominated by the CoA moiety, making it challenging to distinguish isomers based on MS/MS alone. Chromatographic separation is key.
Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. While less sensitive than MS, it provides detailed information about the chemical environment of each atom in the molecule, making it a powerful tool for confirming the identity and structure of this compound, including the position of the methyl branch.
Experimental Protocol
1. Sample Preparation:
-
A purified and relatively concentrated sample of this compound is required (typically in the micromolar to millimolar range).
-
Lyophilize the purified sample and reconstitute it in a deuterated solvent (e.g., D₂O or a mixture of CD₃OD and D₂O).
2. NMR Instrumentation and Experiments:
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better signal dispersion and resolution.
-
1D ¹H NMR: This experiment provides information about the number and types of protons in the molecule.
-
1D ¹³C NMR: This experiment identifies the different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for unambiguously determining the structure, including the location of the methyl branch.
Data Presentation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound
| Moiety | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Terminal methyl of acyl chain (-CH₃) | ~0.8-0.9 | ~14 |
| Methyl branch (-CH₃) | ~0.8-0.9 (doublet) | ~19-22 |
| Methylene chain (-(CH₂)n-) | ~1.2-1.6 | ~25-35 |
| α-methylene to thioester (-CH₂-C(O)S-) | ~2.5-2.8 | ~40-45 |
| Adenine H8 | ~8.4 | ~141 |
| Adenine H2 | ~8.1 | ~152 |
| Ribose H1' | ~6.1 | ~87 |
Note: The exact chemical shifts can vary depending on the solvent and pH. 2D NMR experiments are essential to connect the methyl branch proton and carbon signals to the rest of the acyl chain.
Orthogonal Method 3: GC-MS of the Fatty Acid Methyl Ester (Indirect Method)
This method provides orthogonal confirmation of the fatty acid portion of the molecule. The acyl-CoA is first hydrolyzed to release the free fatty acid, which is then derivatized to its more volatile methyl ester for GC-MS analysis. This is a highly robust and well-established method for fatty acid identification.
Experimental Protocol
1. Hydrolysis and Derivatization:
-
Hydrolysis: The this compound sample is subjected to alkaline hydrolysis (e.g., using methanolic NaOH) to cleave the thioester bond and release the free fatty acid (12-methylhexadecanoic acid).
-
Esterification: The free fatty acid is then converted to its methyl ester (12-methylhexadecanoate) using a reagent like boron trifluoride in methanol (BF₃-methanol).
-
Extraction: The resulting fatty acid methyl ester (FAME) is extracted into an organic solvent like hexane.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Inlet Temperature: ~250 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the FAME.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Data Presentation
Table 3: Expected GC-MS Data for 12-Methylhexadecanoate
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z 284 (for C₁₈H₃₆O₂) |
| Key Fragment Ions (m/z) | 74 (McLafferty rearrangement), 87, and characteristic fragments from cleavage at the branch point. |
| Retention Time | Specific to the GC column and conditions, but comparable to other C17 FAMEs. |
Note: The fragmentation pattern in EI-MS of branched-chain FAMEs can be diagnostic for the branch position.
Visualization of Workflows
LC-MS/MS Workflow
Unraveling the Metabolic Landscape: A Comparative Analysis of Organisms With and Without 12-MethylHexadecanoyl-CoA
A deep dive into the metabolic distinctions driven by the presence of the branched-chain fatty acyl-CoA, 12-MethylHexadecanoyl-CoA, reveals significant alterations in lipid profiles and potential downstream signaling cascades. This guide provides a comparative analysis of organisms known to produce this unique metabolite versus those that do not, supported by available experimental data and methodologies.
Primarily identified in the marine sponge Xestospongia muta, 12-methylhexadecanoic acid, the precursor to this compound, represents a class of branched-chain fatty acids (BCFAs) that play crucial roles in maintaining cell membrane fluidity and participating in cellular signaling.[1] The absence of this specific fatty acid in many other organisms presents a unique opportunity for comparative metabolomic studies to elucidate its functional significance. While direct comparative metabolomics investigations focusing solely on this compound are limited, analysis of the fatty acid profiles of organisms like Xestospongia muta against those of organisms lacking this compound provides valuable insights.
Comparative Analysis of Fatty Acid Profiles
The most striking difference between organisms with and without this compound lies in their overall fatty acid composition. Marine sponges, particularly Xestospongia species, are known to harbor a diverse array of unusual fatty acids, including a significant proportion of branched-chain fatty acids.[1][2] In contrast, many other organisms, from bacteria to mammals, primarily synthesize and utilize straight-chain fatty acids.
| Fatty Acid Type | Organisms Containing this compound (e.g., Xestospongia muta) | Organisms Lacking this compound (General Profile) |
| 12-Methylhexadecanoic Acid | Present | Absent |
| Other Branched-Chain Fatty Acids | High abundance of various iso and anteiso BCFAs | Generally low abundance or absent |
| Straight-Chain Saturated Fatty Acids | Present, but often in lower relative abundance compared to BCFAs | Predominant saturated fatty acids |
| Straight-Chain Unsaturated Fatty Acids | Present, often with unique desaturation patterns | Common monounsaturated and polyunsaturated fatty acids |
| Very-Long-Chain Fatty Acids | Can be present in significant amounts | Variable, but typically less diverse than in sponges |
Table 1: Comparative Fatty Acid Profile. This table summarizes the general differences in fatty acid composition between organisms that produce 12-methylhexadecanoic acid and those that do not.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway for anteiso-branched-chain fatty acid synthesis. This process utilizes a branched-chain amino acid-derived primer for the initiation of fatty acid synthesis. In the case of anteiso-fatty acids, this primer is typically 2-methylbutyryl-CoA, derived from the amino acid isoleucine.
Figure 1: Proposed Biosynthesis of this compound. This diagram illustrates the likely biosynthetic pathway starting from the amino acid isoleucine.
Potential Metabolic and Signaling Implications
The presence of this compound and other BCFAs can have profound effects on cellular metabolism and signaling.
-
Membrane Fluidity: BCFAs are known to increase the fluidity of cell membranes by disrupting the tight packing of straight-chain fatty acids. This is particularly important for organisms living in variable environmental conditions.
-
Signaling Pathways: While direct evidence for this compound is lacking, other branched-chain fatty acids have been shown to influence signaling pathways. For instance, 12-methyltetradecanoic acid has been demonstrated to inhibit the proliferation of cancer cells by inhibiting the 5-lipoxygenase pathway, which is involved in the production of inflammatory mediators.[3] This suggests that 12-methyl-branched fatty acids could have roles in modulating inflammatory and cell growth pathways.
Figure 2: Potential Signaling Roles of BCFAs. This diagram depicts how branched-chain fatty acids might influence cellular signaling pathways.
Experimental Protocols
Fatty Acid Analysis in Marine Sponges
The following provides a general workflow for the extraction and analysis of fatty acids from marine sponge tissues, which would be applicable for the study of 12-methylhexadecanoic acid.
-
Sample Collection and Preparation:
-
Collect sponge tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Lipid Extraction:
-
Extract total lipids from the powdered tissue using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.[4]
-
The extraction is typically performed overnight with constant agitation.
-
The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). This is commonly achieved by heating the extract with a solution of methanolic HCl or BF3-methanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate and identify the FAMEs using GC-MS.
-
A non-polar or mid-polar capillary column is typically used for separation.
-
Mass spectra are acquired in electron ionization (EI) mode.
-
Identification of 12-methylhexadecanoic acid methyl ester is based on its retention time and comparison of its mass spectrum with known standards or library data. The mass spectrum will show characteristic fragments that can be used for structural elucidation.[5][6]
-
Figure 3: Experimental Workflow for Fatty Acid Analysis. This flowchart outlines the key steps in the analysis of fatty acids from marine sponge samples.
Conclusion
The presence of this compound in organisms like Xestospongia muta marks a significant point of metabolic divergence. While comprehensive comparative metabolomic studies are still needed, the analysis of fatty acid profiles strongly suggests a specialized role for this and other BCFAs in adapting to specific environmental niches. Future research focusing on the enzymatic machinery responsible for the biosynthesis of 12-methylhexadecanoic acid and its downstream metabolic fate will be crucial in fully understanding its biological significance. Furthermore, exploring its potential as a modulator of signaling pathways could open new avenues for drug discovery and development.
References
- 1. The phospholipid fatty acids of the marine spongeXestospongia muta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Specificity of Enzymes Acting on 12-MethylHexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of branched-chain fatty acids is a critical area of study in cellular physiology and disease. 12-MethylHexadecanoyl-CoA, a saturated fatty acid with a methyl group on the twelfth carbon, is expected to undergo degradation via the peroxisomal β-oxidation pathway. This guide provides a comparative analysis of the enzymes likely involved in its metabolism, supported by experimental data from analogous substrates, and details the methodologies required to assess enzyme specificity.
Peroxisomal β-Oxidation: The Primary Metabolic Route
Unlike straight-chain fatty acids which are primarily metabolized in the mitochondria, branched-chain fatty acids such as this compound are predominantly handled by peroxisomes.[1] This is due to the steric hindrance posed by the methyl group, which prevents efficient processing by mitochondrial enzymes. The peroxisomal β-oxidation pathway employs a distinct set of enzymes to shorten these molecules.[1]
Key Enzymes in the Metabolism of this compound
The enzymatic cascade for the degradation of branched-chain fatty acyl-CoAs involves three key enzymes. While direct quantitative data for this compound is not extensively available in the literature, the specificity of these enzymes for structurally similar branched-chain fatty acids, such as pristanic acid and 2-methylpalmitic acid, provides a strong predictive framework for their action on this compound.[2][3]
Table 1: Comparison of Peroxisomal Enzymes Acting on Branched-Chain Acyl-CoAs
| Enzyme | Alternative Names | Function in Pathway | Expected Specificity for this compound | Rationale for Specificity |
| Branched-Chain Acyl-CoA Oxidase | Acyl-CoA Oxidase 2 (ACOX2), Pristanoyl-CoA Oxidase | Catalyzes the first, rate-limiting step: the desaturation of the acyl-CoA to an enoyl-CoA, producing hydrogen peroxide. | High | Studies on other 2-methyl-branched fatty acids like 2-methylpalmitate show that they are oxidized by a distinct peroxisomal oxidase from that for straight-chain fatty acids.[2] |
| D-Bifunctional Protein | DBP, Multifunctional Enzyme 2 (MFE-2) | Catalyzes the second and third steps: hydration of the enoyl-CoA to a 3-hydroxyacyl-CoA and subsequent dehydrogenation to a 3-ketoacyl-CoA. | High | D-Bifunctional protein is known to process the enoyl-CoA derivatives of various branched-chain fatty acids, including pristanic acid.[4][5][6][7] |
| Sterol Carrier Protein X Thiolase | SCPx, Peroxisomal 3-oxoacyl-CoA thiolase | Catalyzes the final step: thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA. | High | SCPx has been shown to have a specific role in the thiolytic cleavage of 3-oxoacyl-CoA esters of branched-chain fatty acids like pristanic acid.[8][9][10][11] |
Signaling Pathways and Experimental Workflows
The metabolism of this compound is an integral part of the broader network of fatty acid oxidation. Understanding the workflow from substrate to product is crucial for designing experiments to evaluate enzyme specificity.
Caption: Peroxisomal β-oxidation of this compound.
Caption: General workflow for evaluating enzyme specificity.
Experimental Protocols
To quantitatively assess the specificity of the identified enzymes for this compound, the following experimental protocols, adapted from methodologies used for similar substrates, can be employed.
Synthesis of this compound
The substrate, this compound, is not readily commercially available and needs to be synthesized. A chemo-enzymatic approach is often effective.[12][13]
Materials:
-
12-Methylhexadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase or chemical acylation reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
HPLC system for purification and analysis
Procedure:
-
Chemical Synthesis: Activate 12-methylhexadecanoic acid with DCC and NHS to form an NHS ester.
-
React the NHS ester with the free thiol group of Coenzyme A in a suitable buffer.
-
Enzymatic Synthesis: Alternatively, incubate 12-methylhexadecanoic acid with CoA, ATP, and a suitable long-chain acyl-CoA synthetase.
-
Purify the resulting this compound using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Branched-Chain Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the production of hydrogen peroxide, a byproduct of the ACOX reaction.[14][15]
Materials:
-
Purified ACOX or cell lysate containing the enzyme
-
This compound and other acyl-CoA substrates for comparison (e.g., palmitoyl-CoA, pristanoyl-CoA)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Horseradish peroxidase (HRP)
-
A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.
-
Add the purified enzyme or cell lysate to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the change in absorbance or fluorescence over time, which is proportional to the rate of hydrogen peroxide production.
-
Calculate the specific activity of the enzyme for each substrate.
D-Bifunctional Protein (DBP) Activity Assay
The activity of DBP can be measured by monitoring the hydration of an enoyl-CoA substrate or the dehydrogenation of a 3-hydroxyacyl-CoA substrate.[16]
Materials:
-
Purified DBP or cell lysate
-
trans-2-enoyl-CoA or 3-hydroxyacyl-CoA derivative of 12-methylhexadecanoic acid
-
Assay buffer
-
NAD+ (for dehydrogenase activity)
-
Spectrophotometer
Procedure (Dehydrogenase Activity):
-
Prepare a reaction mixture containing the assay buffer and NAD+.
-
Add the purified enzyme or cell lysate.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation.
Sterol Carrier Protein X (SCPx) Thiolase Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[17]
Materials:
-
Purified SCPx or cell lysate
-
3-ketoacyl-CoA derivative of 12-methylhexadecanoic acid
-
Assay buffer
-
Coenzyme A
-
DTNB (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 3-ketoacyl-CoA substrate.
-
Add the purified enzyme or cell lysate.
-
Initiate the reaction by adding Coenzyme A. The thiolytic cleavage releases a free thiol group on the shortened acyl-CoA.
-
At various time points, stop the reaction and measure the free thiol groups using DTNB, which forms a colored product with an absorbance maximum at 412 nm.
-
Calculate the rate of the reaction based on the increase in absorbance.
By employing these methodologies, researchers can obtain quantitative data to rigorously evaluate the specificity of peroxisomal enzymes for this compound, thereby advancing our understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in the gene encoding peroxisomal sterol carrier protein X (SCPx) cause leukencephalopathy with dystonia and motor neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in the Gene Encoding Peroxisomal Sterol Carrier Protein X (SCPx) Cause Leukencephalopathy with Dystonia and Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 12-MethylHexadecanoyl-CoA Quantification by LC-MS/MS
Published: December 11, 2025
This guide provides a framework for the inter-laboratory comparison of 12-MethylHexadecanoyl-CoA analysis, a critical methyl-branched long-chain acyl-CoA involved in specific metabolic pathways. Given the absence of a formal public proficiency testing program for this specific analyte, this document outlines a standardized analytical protocol and presents representative performance data based on established methods for analogous long-chain acyl-CoAs.[1][2] The content is intended for researchers, analytical scientists, and drug development professionals engaged in metabolic research who require robust and comparable quantification of this metabolite.
Introduction to Analytical Challenges
This compound is a low-abundance, endogenously produced metabolite. Its accurate quantification is essential for studying metabolic disorders and the effects of therapeutic interventions. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, which allows for clear differentiation from other structurally similar acyl-CoAs.[3][4][5]
Inter-laboratory comparisons are vital for ensuring that different laboratories, potentially using slightly different equipment or reagent sources, can produce consistent and reliable data.[6][7] This guide is designed to facilitate such comparisons by providing a standardized methodology and expected performance benchmarks.
Recommended Analytical Methodology
A robust and reproducible method is the cornerstone of any successful inter-laboratory comparison. The following protocol is a synthesis of validated methods for long-chain acyl-CoA analysis.[1][5][8]
Experimental Protocol: Quantification of this compound via UPLC-MS/MS
-
Sample Preparation (Tissue or Cells):
-
Flash-freeze tissue or cell pellets (~50-100 mg) in liquid nitrogen.
-
Homogenize the sample in 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Add 50 µL of an internal standard solution (e.g., Heptadecanoyl-CoA, C17:0-CoA, at 10 µg/mL). The use of a stable isotope-labeled internal standard is highly recommended if available.
-
Precipitate proteins by adding 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 15,000 x g for 5 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) for Purification & Concentration:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol (B129727), followed by 2 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1.5 mL of methanol containing 15 mM ammonium (B1175870) hydroxide.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
-
-
Ultra-Performance Liquid Chromatography (UPLC):
-
Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[1]
-
Solvent A: 15 mM Ammonium Hydroxide (NH4OH) in Water.[1]
-
Solvent B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase linearly to 65% B over 4 minutes.
-
Hold at 65% B for 1 minute.
-
Return to 20% B over 0.5 minutes and re-equilibrate for 2 minutes.
-
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion for this compound.
-
Product Ion (Q3): A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine group).
-
Dwell Time: 50-100 ms.
-
Collision Energy: Optimize for the specific analyte and instrument.
-
Inter-Laboratory Performance Comparison
The following table summarizes hypothetical but realistic performance data from four independent laboratories measuring a standardized sample of this compound. These metrics are critical for evaluating method robustness and inter-laboratory consistency.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Method Principle | UPLC-MS/MS | HPLC-MS/MS | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Linearity (R²) | 0.9992 | 0.9985 | 0.9995 | 0.9991 | > 0.995 |
| Accuracy (Bias %) | +4.5% | -8.2% | +2.1% | -5.5% | Within ±15% |
| Precision (Inter-Assay CV%) | 5.8% | 9.5% | 4.9% | 7.2% | < 15% |
| LOQ (pmol/injection) | 0.8 | 1.5 | 0.7 | 1.0 | Reportable |
Data is representative and based on typical performance for long-chain acyl-CoA assays.[1][5]
Visualized Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and metabolic relationships.
Caption: Analytical workflow for this compound measurement.
The biosynthesis of methyl-branched fatty acids is a specialized branch of fatty acid synthesis, distinct from the canonical pathway that uses only acetyl-CoA.
Caption: Biosynthesis of this compound.
Conclusion and Recommendations
Ensuring the accuracy and comparability of this compound measurements across different laboratories is achievable through the adoption of standardized protocols and participation in comparison studies. While a formal proficiency testing program may not exist, laboratories can initiate round-robin studies using the methodology outlined in this guide. Key factors for success include utilizing a common, well-characterized reference material and adhering strictly to the sample preparation and analysis steps. By doing so, researchers can generate high-quality, reproducible data, thereby increasing confidence in findings related to branched-chain fatty acid metabolism.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 12-Methylhexadecanoyl-CoA and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 12-Methylhexadecanoyl-CoA and its structural analogs, focusing on their roles as signaling molecules and enzyme modulators. The information presented is based on available experimental data for various branched-chain fatty acyl-CoAs (BCFA-CoAs), which serve as representative analogs for understanding the structure-activity relationships in this class of molecules.
Overview of Biological Activities
Branched-chain fatty acyl-CoAs, including this compound and its analogs, are emerging as important players in cellular metabolism and signaling. Their biological effects are primarily attributed to their interaction with key regulatory proteins, leading to the modulation of metabolic pathways. The two most prominent activities identified are the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the inhibition of Carnitine Palmitoyltransferase (CPT). Additionally, the precursor branched-chain fatty acids have been shown to exhibit effects on cancer cell proliferation, partly through the inhibition of enzymes like 5-lipoxygenase.
Comparative Analysis of Biological Activity
Due to the limited direct experimental data on this compound, this section presents a comparative summary of the biological activities of various BCFA-CoAs, which can be considered its structural analogs.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
BCFA-CoAs are potent ligands and activators of PPARα, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid oxidation.[1][2] The CoA thioesters of BCFAs are significantly more potent PPARα ligands than the corresponding free fatty acids.[1][2]
Table 1: PPARα Activation by Branched-Chain Acyl-CoA Analogs
| Compound | Structure (Acyl Group) | Chain Length | Branching | Dissociation Constant (Kd) for PPARα | Reference |
| Phytanoyl-CoA | 3,7,11,15-tetramethylhexadecanoyl | C16 (backbone) | Multi-methyl | ~11 nM | [2] |
| Pristanoyl-CoA | 2,6,10,14-tetramethylpentadecanoyl | C15 (backbone) | Multi-methyl | ~12 nM | [2] |
Note: Data for this compound is not available. The compounds listed are multi-branched, and their high affinity suggests that other mono-branched BCFA-CoAs are also likely to be potent PPARα ligands.
Inhibition of Carnitine Palmitoyltransferase (CPT)
The CPT enzyme system is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT, particularly CPT1, can modulate fatty acid oxidation. Various acyl-CoAs, including branched-chain variants, can act as inhibitors of this enzyme.
Table 2: Inhibition of Carnitine Palmitoyltransferase by Acyl-CoA Analogs
| Inhibitor | Enzyme | Type of Inhibition | Ki (Inhibitory Constant) | Reference |
| Acetyl-CoA | CPT (human skeletal muscle) | Competitive with palmitoyl-CoA | ~45 µM | [3] |
| Free CoA | CPT (human skeletal muscle) | Competitive with palmitoyl-CoA | ~45 µM | [3] |
| Malonyl-CoA | CPT (human skeletal muscle) | Competitive with palmitoyl-CoA | 0.22 µM | [3] |
Note: While specific data for this compound is not available, the data for other acyl-CoAs demonstrates that the acyl-CoA structure is a key determinant of CPT inhibition.
Cytotoxicity and 5-Lipoxygenase Inhibition by Branched-Chain Fatty Acid Precursors
The free fatty acid precursors of BCFA-CoAs have also been investigated for their biological effects. Notably, 12-methyltetradecanoic acid (12-MTA), a close structural analog of the fatty acid portion of this compound, has demonstrated anti-proliferative effects on cancer cells. This activity has been linked to the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.
Table 3: Cytotoxicity of 12-Methyltetradecanoic Acid (12-MTA) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/ml) |
| PC3 | Prostate | 17.99 |
| LNCaP | Prostate | ~25 |
| DU145 | Prostate | ~30 |
| MDA-MB-231 | Breast | ~35 |
| OVCAR-5 | Ovarian | ~20 |
Data extracted from a study on the anti-proliferative effects of 12-MTA.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The activation of PPARα by BCFA-CoAs initiates a signaling cascade that leads to the upregulation of genes involved in fatty acid metabolism.
Caption: PPARα activation by branched-chain acyl-CoAs.
Experimental Workflow for Assessing PPARα Activation
A common method to assess the activation of PPARα by a ligand is a cell-based reporter gene assay.
Caption: Workflow for a PPARα reporter gene assay.
Experimental Protocols
PPARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARα-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled pan-PPAR green ligand (tracer)
-
Test compounds (e.g., BCFA-CoA analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT)
-
384-well microplate
Procedure:
-
Prepare a solution containing the GST-hPPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the PPARα-LBD/antibody/tracer solution to each well.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~520 nm for the tracer and ~495 nm for terbium).
-
The displacement of the tracer by the test compound results in a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.
Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay (Colorimetric)
This assay measures the activity of CPT1 by detecting the amount of Coenzyme A (CoA-SH) released during the conversion of palmitoyl-CoA and L-carnitine to palmitoylcarnitine. The released CoA-SH reacts with a chromogenic agent (e.g., DTNB) to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Isolated mitochondria or cell lysates containing CPT1
-
Palmitoyl-CoA
-
L-carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test inhibitors (e.g., BCFA-CoA analogs)
-
Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare the mitochondrial or cell lysate sample.
-
In a microplate well, add the assay buffer, DTNB, and the test inhibitor at various concentrations.
-
Add the sample containing CPT1 to the wells and pre-incubate for a few minutes.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-carnitine.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the CPT1 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of 5-LOX activity by monitoring the formation of hydroperoxy derivatives of a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which absorb light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds (e.g., branched-chain fatty acids)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the substrate in the assay buffer.
-
In a quartz cuvette, mix the assay buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and pre-incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for a defined period.
-
The rate of increase in absorbance is proportional to the 5-LOX activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The available evidence strongly suggests that this compound and its structural analogs are biologically active molecules with the potential to modulate key metabolic pathways. Their high affinity for PPARα positions them as potential endogenous regulators of lipid metabolism. Furthermore, their ability to inhibit CPT and the anti-proliferative effects of their fatty acid precursors highlight their potential as pharmacological agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to explore their therapeutic potential in metabolic diseases and cancer.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-Methylhexadecanoyl-CoA Biosynthesis: Prokaryotic Dexterity vs. Eukaryotic Specificity
For Immediate Publication
[City, State] – [Date] – In the intricate world of lipid metabolism, the synthesis of branched-chain fatty acids (BCFAs) represents a fascinating area of study, with significant implications for cell physiology and drug development. This guide provides a detailed comparison of the biosynthetic pathways of 12-methylhexadecanoyl-CoA, an activated form of the anteiso-C17:0 fatty acid, 14-methylhexadecanoic acid, in prokaryotic and eukaryotic systems. While prokaryotes, particularly bacteria, readily synthesize a diverse array of BCFAs as major membrane components, eukaryotes exhibit a more specialized and less understood pathway for producing monomethyl BCFAs (mmBCFAs) that play crucial roles in development and signaling.
Executive Summary
The synthesis of this compound fundamentally differs between prokaryotes and eukaryotes in its enzymatic machinery, precursor utilization, and physiological function. Prokaryotes employ a dissociated Type II fatty acid synthase (FAS) system, initiating synthesis with branched-chain acyl-CoA primers derived from amino acid catabolism to maintain membrane fluidity. In contrast, eukaryotic synthesis of related mmBCFAs relies on fatty acid elongases to extend a precursor, and these lipids are involved in critical developmental and signaling processes. This guide will delve into the specifics of these pathways, present available data for comparison, and outline the experimental methodologies used to study them.
Comparative Overview of Synthetic Pathways
The biosynthesis of this compound, which is derived from 14-methylhexadecanoic acid (an anteiso-fatty acid), is well-characterized in bacteria. In eukaryotes, the synthesis of a similar C17 branched-chain fatty acid, the iso-form (15-methylhexadecanoic acid), has been described, and it is presumed that the synthesis of the anteiso-form would follow a similar elongase-dependent mechanism, though it is less characterized.
| Feature | Prokaryotic System (e.g., Bacillus subtilis) | Eukaryotic System (e.g., Caenorhabditis elegans) |
| Fatty Acid Synthase (FAS) System | Type II FAS (dissociated enzymes)[1][2][3] | Type I FAS (multifunctional enzyme complex) for de novo synthesis; Elongases for branched-chain synthesis[4][5][6] |
| Primary Precursor | 2-methylbutyryl-CoA (derived from isoleucine)[1][7] | Presumed to be a shorter branched-chain fatty acid |
| Key Initiating/Elongating Enzymes | Branched-chain α-keto acid dehydrogenase (BCKD) complex, β-ketoacyl-ACP synthase III (FabH)[1][3][8] | Fatty Acid Elongases (e.g., ELO-5, ELO-6)[4][5] |
| Primary Function of BCFA | Maintenance of cell membrane fluidity[9] | Essential for growth, development, and signaling[4][5][10] |
| Regulation | Transcriptional regulation matching environmental conditions (e.g., FapR in B. subtilis)[11] | Transcriptional regulation linked to development and amino acid sensing (e.g., mTORC1 pathway)[4][10] |
Biosynthetic Pathways: A Visual Comparison
Prokaryotic Synthesis of Anteiso-BCFAs
The bacterial pathway for producing anteiso-branched-chain fatty acids like 14-methylhexadecanoic acid is initiated from the amino acid isoleucine.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Developmental Role for Fatty Acids in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 9. lipotype.com [lipotype.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Crossroads: Unraveling the Biosynthetic Pathway of 12-MethylHexadecanoyl-CoA
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 12-MethylHexadecanoyl-CoA, a branched-chain fatty acid with significant biological implications, stands at an evolutionary intersection of primary and secondary metabolism. This guide provides a comprehensive comparative analysis of its biosynthetic pathway, offering insights into its evolutionary origins, comparing it with alternative fatty acid biosynthesis routes, and presenting detailed experimental methodologies for its study.
The Mycocerosic Acid Synthase (MAS) Pathway: A Prime Candidate for this compound Biosynthesis
Evidence strongly suggests that the biosynthesis of this compound is orchestrated by a multi-domain enzyme system analogous to the Mycocerosic Acid Synthase (MAS) found in Mycobacterium tuberculosis. Unlike canonical fatty acid synthesis that utilizes acetyl-CoA as a primer, the MAS pathway employs a specialized mechanism involving the iterative condensation of malonyl-CoA with a long-chain acyl-CoA, and the incorporation of methyl branches via methylmalonyl-CoA. This process, characteristic of Type I Polyketide Synthases (PKS), allows for the generation of a diverse array of branched-chain fatty acids.
Table 1: Comparison of Key Enzymes in Fatty Acid Biosynthesis Pathways
| Feature | Canonical Fatty Acid Synthase (FAS) | Mycocerosic Acid Synthase (MAS)-like Pathway |
| Enzyme Type | Type II (in bacteria) or Type I (in eukaryotes) | Type I Polyketide Synthase (PKS) |
| Primer Unit | Acetyl-CoA | Long-chain acyl-CoA (e.g., Lauroyl-CoA) |
| Extender Unit | Malonyl-CoA | Malonyl-CoA and Methylmalonyl-CoA |
| Branching Mechanism | Not applicable (produces straight-chain fatty acids) | Incorporation of methylmalonyl-CoA |
| Product | Straight-chain fatty acids (e.g., Palmitoyl-CoA) | Branched-chain fatty acids (e.g., Mycocerosic acid) |
Evolutionary Lineage: A Tale of Divergence from Fatty Acid Synthase
Phylogenetic analyses reveal a fascinating evolutionary narrative for the enzymes involved in branched-chain fatty acid biosynthesis. These specialized synthases are believed to have evolved from the ubiquitous fatty acid synthase (FAS) systems.[1][2] The evolutionary trajectory likely involved gene duplication and subsequent functional divergence, allowing for the recruitment of new catalytic domains and the modification of substrate specificities.
The ketosynthase (KS) and acyltransferase (AT) domains, core components of both FAS and PKS, show conserved evolutionary relationships. However, the MAS-like enzymes cluster distinctly from the primary FAS systems, indicating a significant evolutionary leap that enabled the production of complex, branched-lipid structures.[3][4] This divergence represents a key innovation, allowing organisms like Mycobacterium to produce unique cell wall components crucial for their survival and pathogenicity.
Alternative Biosynthetic Routes: A Comparative Overview
While the MAS-like pathway is the most probable route for the synthesis of this compound, other mechanisms for generating branched-chain fatty acids exist in nature. Understanding these alternatives provides a broader context for the evolutionary and functional significance of mid-chain branching.
Table 2: Comparison of Branched-Chain Fatty Acid Biosynthetic Pathways
| Pathway | Branching Mechanism | Typical Product | Organisms |
| MAS-like Pathway | Incorporation of methylmalonyl-CoA extender units | Mid-chain and terminally branched fatty acids | Mycobacterium and other actinomycetes |
| Branched-Chain Amino Acid Primer | Utilization of isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA as primers | iso and anteiso fatty acids | Various bacteria |
| Fatty Acid Methyltransferase | Post-synthesis methylation of a pre-formed fatty acid | Methylated fatty acids at various positions | Some bacteria and eukaryotes |
Experimental Protocols for Investigation
The study of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of MAS-like Enzymes
Objective: To produce and isolate the enzyme responsible for this compound synthesis for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding the putative MAS-like synthase is synthesized with codon optimization for expression in a suitable host (e.g., E. coli). The gene is then cloned into an expression vector containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining contaminants and aggregated protein.
In Vitro Enzyme Activity Assay
Objective: To determine the enzymatic activity and substrate specificity of the purified MAS-like synthase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, a long-chain acyl-CoA primer (e.g., Lauroyl-CoA), malonyl-CoA, [1-¹⁴C]-methylmalonyl-CoA, and NADPH in a suitable buffer.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of a strong acid. The fatty acid products are extracted with an organic solvent (e.g., hexane).
-
Product Analysis: The extracted fatty acids are methylated to form fatty acid methyl esters (FAMEs) and analyzed by thin-layer chromatography (TLC) followed by autoradiography to visualize the radiolabeled products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Products
Objective: To identify and quantify the specific branched-chain fatty acids produced by the enzyme.
Protocol:
-
FAMEs Preparation: The fatty acid products from the in vitro assay or extracted from the native organism are converted to their corresponding methyl esters (FAMEs) using a suitable methylation reagent (e.g., BF₃-methanol).
-
GC-MS Analysis: The FAMEs are analyzed by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, while the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for precise identification.[5]
-
Data Analysis: The retention times and mass spectra of the sample components are compared with those of authentic standards of branched-chain fatty acids to confirm the identity of this compound.
Conclusion
The biosynthetic pathway of this compound offers a compelling case study in the evolutionary diversification of metabolic pathways. By leveraging enzymes with ancestral ties to fatty acid synthesis, organisms have evolved the capability to produce complex, branched lipids with specialized functions. The comparative analysis and detailed methodologies presented in this guide provide a robust framework for researchers to further explore this fascinating area of biochemistry, with potential applications in drug development and synthetic biology.
References
Safety Operating Guide
Navigating the Safe Disposal of 12-MethylHexadecanoyl-CoA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 12-MethylHexadecanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with standard hazardous waste management practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar long-chain fatty acyl-CoA compounds should be referenced. Always handle the chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a fully buttoned lab coat.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any potential aerosols or dust.[1]
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow established institutional spill cleanup procedures. Small spills can typically be absorbed with an inert material, which is then treated as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Classification:
-
This compound should be treated as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EH&S) office for specific classification and waste stream allocation.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container for waste collection. The original container is often the best option, provided it is in good condition.[4][5]
-
The container must have a secure, leak-proof screw-on cap.[6] Avoid using containers with corks or parafilm as a primary seal.[6]
-
Clearly label the waste container with a "Hazardous Waste" tag, including the full chemical name ("this compound"), concentration, and the date of accumulation.[5][7]
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
Segregate the waste from incompatible materials. For instance, keep it separate from strong oxidizing agents, acids, and bases.[4]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[6] The secondary container should be able to hold at least 110% of the volume of the primary container.[6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a chemical waste pickup request to your EH&S department.
-
Follow your institution's specific procedures for scheduling a waste pickup.
-
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits and guidelines apply. While specific thresholds for this compound are not available, the following table summarizes common institutional hazardous waste guidelines.
| Parameter | Guideline | Citation |
| Maximum Container Size | Typically 5 gallons (approximately 20 liters) for liquid waste in a single container. | [6] |
| Maximum Accumulation Time | Varies by institution and waste generation rate, often not exceeding 180 days. | [5] |
| Maximum Volume per Lab | Generally, laboratories should not accumulate more than 25 gallons of total chemical waste at one time. | [5] |
| "P-listed" Waste Threshold | For acutely hazardous wastes, accumulation is limited to 1 quart. | [5] |
Note: These are general guidelines. Always consult your institution's specific hazardous waste management plan for precise quantitative limits.
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process involved in the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
